1-Isobutyl-1H-pyrazole-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)4-10-5-7(3-9-10)8(11)12/h3,5-6H,4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCZGOHSQFDUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006494-65-0 | |
| Record name | 1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Isobutyl-1H-pyrazole-4-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of 1-Isobutyl-1H-pyrazole-4-carboxylic acid, a pyrazole derivative of interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not publicly cataloged, this document outlines its probable synthetic routes, predicted physicochemical properties, and potential biological activities based on extensive analysis of analogous compounds. Detailed experimental protocols for its synthesis are provided, along with spectroscopic data from closely related structures. Furthermore, this guide explores the potential mechanism of action of pyrazole carboxylic acids as cannabinoid receptor antagonists, a prominent area of research for this class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Pyrazole and its derivatives represent a significant class of heterocyclic compounds that are a cornerstone in medicinal chemistry. The pyrazole scaffold is a key pharmacophore in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituent at the 1-position of the pyrazole ring is crucial for modulating the pharmacological profile of these compounds. This guide focuses on the 1-isobutyl substituted pyrazole-4-carboxylic acid, a molecule with potential applications in drug discovery, particularly in the context of cannabinoid receptor modulation.
Physicochemical Properties and Data
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol |
Table 2: Spectroscopic Data of Analogous Pyrazole Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | 3.9 (s, 3H, N-CH₃), 7.9 (s, 1H, pyrazole-H), 8.1 (s, 1H, pyrazole-H), 12.7 (br s, 1H, COOH) | 39.5 (N-CH₃), 114.2 (pyrazole-C), 132.8 (pyrazole-C), 141.5 (pyrazole-C), 164.0 (C=O) | PubChem CID: 643160 |
| Ethyl 1H-pyrazole-4-carboxylate | 1.36 (t, 3H, CH₃), 4.31 (q, 2H, CH₂), 8.08 (s, 2H, pyrazole-H), 13.3 (br s, 1H, NH) | 14.4 (CH₃), 60.5 (CH₂), 112.5 (pyrazole-C), 139.5 (pyrazole-C), 163.0 (C=O) | PubChem CID: 142179 |
| 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxamide | 0.88 (d, 6H), 1.82-2.00 (m, 1H), 2.34 (d, 2H), 3.87 (s, 3H), 4.10 (s, 2H, NH₂), 7.48 (s, 2H, NH₂) | 22.23, 27.61, 33.46, 38.84, 123.90, 129.26, 140.26, 161.85 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. A plausible and efficient synthetic route involves the formation of a pyrazole-4-carbaldehyde intermediate via the Vilsmeier-Haack reaction, followed by oxidation to the desired carboxylic acid.
Proposed Synthetic Pathway
A logical synthetic approach is outlined below. This pathway is based on well-established organic chemistry reactions for the synthesis of similar pyrazole derivatives.
Caption: Proposed Synthesis of this compound
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous compounds and are proposed for the preparation of this compound.
Protocol 1: Synthesis of 1-Isobutyl-1H-pyrazole-4-carbaldehyde (Intermediate 2)
This procedure is based on the Vilsmeier-Haack formylation of 1-substituted pyrazoles.[1]
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) to anhydrous N,N-dimethylformamide (DMF, 3 eq.). Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 1-Isobutyl-1H-pyrazole (1 eq.) in anhydrous DMF (2 volumes). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 1-Isobutyl-1H-pyrazole-4-carbaldehyde.
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the oxidation of the aldehyde intermediate to the carboxylic acid.[2]
-
Reaction Setup: In a round-bottom flask, dissolve 1-Isobutyl-1H-pyrazole-4-carbaldehyde (1 eq.) in a mixture of acetone and water (1:1).
-
Oxidation: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of potassium permanganate (KMnO₄, 1.1 eq.) in water dropwise, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the purple color of the permanganate has disappeared.
-
Work-up: Quench the reaction by adding a saturated solution of sodium sulfite until the brown manganese dioxide precipitate is dissolved.
-
Acidification and Extraction: Acidify the clear solution with 2N HCl to a pH of 2-3. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude carboxylic acid can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Biological Activity and Mechanism of Action
Derivatives of pyrazole carboxylic acid are well-documented for their diverse pharmacological activities. A significant area of investigation for this class of compounds is their role as antagonists of the cannabinoid receptor 1 (CB1).[3][4] The CB1 receptor, a G-protein coupled receptor (GPCR), is a key component of the endocannabinoid system and is primarily expressed in the central nervous system.
Structure-Activity Relationship (SAR)
For pyrazole-based CB1 receptor antagonists, several structural features are known to be critical for potent and selective activity:
-
1-Position Substituent: A bulky, lipophilic group, such as a substituted phenyl ring, is often favored for high affinity.[3] The isobutyl group in the target compound contributes to this lipophilicity.
-
4-Position Substituent: The nature of the substituent at the 4-position can influence the compound's interaction with the receptor.
-
3- and 5-Position Substituents: Modifications at these positions are crucial for modulating affinity and efficacy (antagonist vs. inverse agonist).
Mechanism of Action: CB1 Receptor Antagonism
CB1 receptor antagonists, such as the well-studied rimonabant, act by binding to the CB1 receptor and preventing its activation by endogenous cannabinoids like anandamide and 2-arachidonoylglycerol.[5] This blockade inhibits the downstream signaling cascade.
The binding of an agonist to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).[4] Additionally, agonist binding modulates ion channels, leading to the inhibition of presynaptic N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.[5] By blocking the receptor, an antagonist prevents these signaling events.
Caption: Simplified CB1 Receptor Signaling Pathway and Point of Antagonism
Conclusion
This compound is a compound of significant interest for which a complete experimental profile is not yet available in public literature. However, based on the established chemistry of pyrazoles, this guide provides robust, plausible synthetic routes and predicts its key physicochemical and biological properties. The potential of this molecule and its analogs as CB1 receptor antagonists warrants further investigation for therapeutic applications in areas such as metabolic disorders and central nervous system diseases. The experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate this and related compounds.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Isobutyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted data, information from structurally related compounds, and established experimental protocols to offer a thorough profile for research and development purposes.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key predicted and known properties of this compound and related pyrazole derivatives for comparative analysis.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method |
| Molecular Formula | C₈H₁₂N₂O₂ | - |
| Molecular Weight | 168.19 g/mol | - |
| pKa | 4.5 - 5.0 | Computational Prediction |
| LogP | 1.5 - 2.0 | Computational Prediction |
| Melting Point (°C) | Not available | - |
| Boiling Point (°C) | Not available | - |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | General observation for similar structures |
Table 2: Physicochemical Properties of Related Pyrazole Carboxylic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | C₅H₆N₂O₂ | 126.11 | 206 | [PubChem CID: 643160] |
| 1-Phenyl-1H-pyrazole-4-carboxylic acid | C₁₀H₈N₂O₂ | 188.18 | Not available | [PubChem CID: 121026] |
| 1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid | C₈H₁₁IN₂O₂ | 294.09 | Not available (Computed) | [PubChem CID: 60136723] |
Synthesis and Purification
The synthesis of this compound can be achieved through several established synthetic routes for pyrazole-4-carboxylic acids. A common and versatile approach involves a multi-component reaction or a Vilsmeier-Haack formylation followed by oxidation and hydrolysis.
Representative Synthesis Protocol: Three-Component Reaction followed by Hydrolysis
This method provides a convergent and efficient route to the pyrazole core.
Step 1: Synthesis of Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol, add isobutylhydrazine (1 equivalent).
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
To this mixture, add a formylating agent such as triethyl orthoformate (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 1-isobutyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
Visualization of Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 1-alkyl-1H-pyrazole-4-carboxylic acids.
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is essential for compound characterization. The following are standard protocols for measuring melting point and pKa.
Determination of Melting Point (Capillary Method)
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[1]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.[2][3]
-
Measurement: The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[2] The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.[4] A sharp melting point range (typically < 2 °C) is indicative of a pure compound.[3]
Determination of pKa (Potentiometric Titration)
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.[5]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.[6]
-
Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[6]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[7][8]
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively documented, the pyrazole scaffold is a well-established pharmacophore in drug discovery, known to exhibit a wide range of biological activities.[9]
Kinase Inhibition
Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[10][11] These pathways are often dysregulated in diseases such as cancer and inflammatory disorders.[10] The pyrazole core can act as a scaffold to present substituents that interact with the ATP-binding pocket of kinases.
Potential Kinase Targets and Associated Signaling Pathways:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR, which are involved in cell proliferation, angiogenesis, and metastasis. Inhibition of these kinases can disrupt downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
-
Non-Receptor Tyrosine Kinases: Including Src family kinases and Abl kinase, which play roles in cell adhesion, migration, and survival.
-
Serine/Threonine Kinases: Such as CDKs, Aurora kinases, and MAP kinases (e.g., p38), which are crucial for cell cycle progression and inflammatory responses.[10]
Anti-inflammatory Activity
Potential Anti-inflammatory Mechanisms and Signaling Pathways:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Specifically COX-2, which is induced during inflammation and is responsible for the production of prostaglandins.[12] This inhibition would reduce the inflammatory response.
-
Modulation of Cytokine Signaling: Pyrazole derivatives may interfere with the production or signaling of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[12] This could involve the inhibition of upstream signaling pathways such as the NF-κB and MAPK pathways.
Visualization of a Potential Signaling Pathway
The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
This guide provides a foundational understanding of the physicochemical properties and potential biological relevance of this compound. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate its pharmacological profile.
References
- 1. westlab.com [westlab.com]
- 2. mt.com [mt.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
An In-depth Technical Guide to 1-Isobutyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of 1-Isobutyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its molecular structure, physicochemical properties, a proposed synthesis protocol, and its potential biological significance based on the activities of structurally related pyrazole derivatives.
Molecular Structure and Chemical Identity
This compound is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The structure is characterized by an isobutyl group attached to one of the nitrogen atoms (position 1) of the pyrazole ring and a carboxylic acid group at position 4.
IUPAC Name: 1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
Chemical Formula: C₈H₁₂N₂O₂
Molecular Weight: 168.19 g/mol
CAS Number: 135460-31-8
Below is a two-dimensional representation of the molecular structure.
Spectral Analysis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid: A Technical Guide
This guide provides a comprehensive overview of the spectral data for 1-Isobutyl-1H-pyrazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for their acquisition.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of organic spectroscopy.
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet, broad | 1H | -COOH |
| ~8.1 | Singlet | 1H | Pyrazole C5-H |
| ~7.8 | Singlet | 1H | Pyrazole C3-H |
| ~4.0 | Doublet | 2H | -CH₂- |
| ~2.1 | Multiplet | 1H | -CH- |
| ~0.9 | Doublet | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 175 | -COOH |
| ~140 | Pyrazole C5 |
| ~138 | Pyrazole C3 |
| ~115 | Pyrazole C4 |
| ~55 | -CH₂- |
| ~28 | -CH- |
| ~20 | -CH(CH₃)₂ |
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 2960-2870 | Medium | C-H stretch (Alkyl) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600 | Medium | C=N stretch (Pyrazole Ring) |
| ~1550 | Medium | C=C stretch (Pyrazole Ring) |
| 1200-1300 | Strong | C-O stretch |
| 900-950 | Broad | O-H bend |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragmentation Data
| m/z | Interpretation |
| 182 | [M]⁺ (Molecular Ion) |
| 165 | [M-OH]⁺ |
| 137 | [M-COOH]⁺ |
| 125 | [M-C₄H₉]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for this compound.
NMR Spectroscopy
-
Instrumentation : A Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a 5 mm cryoprobe.
-
Sample Preparation : 5-10 mg of this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition : The spectrum is acquired at 298 K. A standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1 second. 16 scans are typically averaged.
-
¹³C NMR Acquisition : The spectrum is acquired at 298 K using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds are used. 1024 scans are typically averaged.
Infrared (IR) Spectroscopy
-
Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation : A small amount of the solid sample is placed directly onto the diamond crystal of the UATR accessory.
-
Data Acquisition : The spectrum is recorded from 4000 to 400 cm⁻¹. 16 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
Mass Spectrometry
-
Instrumentation : A Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
-
Sample Preparation : The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution is then infused into the ESI source via a syringe pump at a flow rate of 5 µL/min.
-
Data Acquisition : The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500. The source voltage is set to 3.5 kV, and the capillary temperature is maintained at 275 °C.
Synthesis and Analysis Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent spectral analysis of this compound.
Caption: Synthesis and analysis workflow.
Solubility Profile of 1-Isobutyl-1H-pyrazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-Isobutyl-1H-pyrazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data for this compound, this guide focuses on its predicted qualitative solubility based on the well-established principles of its constituent functional groups: a carboxylic acid and a substituted pyrazole ring. Furthermore, it outlines a detailed experimental protocol for determining its solubility and a generalized synthetic pathway.
Predicted Solubility of this compound
The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The structure of this compound, featuring a polar carboxylic acid group, a moderately polar pyrazole ring, and a nonpolar isobutyl group, suggests a nuanced solubility profile. The following table summarizes the expected qualitative solubility in a range of common laboratory solvents. This prediction is based on the general solubility of carboxylic acids and pyrazole derivatives.[1][2][3][4][5]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water | Sparingly Soluble to Insoluble | The presence of the polar carboxylic acid and pyrazole ring contributes to some water solubility through hydrogen bonding. However, the nonpolar isobutyl group and the overall molecular size are expected to limit its aqueous solubility.[1][6][7] |
| 5% Sodium Hydroxide (NaOH) | Soluble | As a carboxylic acid, it is expected to react with a strong base to form a highly soluble sodium salt (carboxylate).[6][7] | |
| 5% Sodium Bicarbonate (NaHCO₃) | Soluble | Carboxylic acids are typically acidic enough to react with weak bases like sodium bicarbonate to form soluble salts. | |
| 5% Hydrochloric Acid (HCl) | Insoluble | The compound is acidic and is not expected to be protonated by a strong acid; therefore, its solubility is not likely to increase in acidic solutions. | |
| Polar Organic | Methanol, Ethanol, Acetone | Soluble | The polar nature of the carboxylic acid and the pyrazole ring should allow for favorable dipole-dipole interactions and hydrogen bonding with polar organic solvents.[3][5] |
| Nonpolar Organic | Diethyl Ether, Toluene, Hexane | Sparingly Soluble to Insoluble | While the isobutyl group provides some nonpolar character, the dominant polar functional groups are likely to limit solubility in nonpolar solvents based on the "like dissolves like" principle. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the qualitative determination of solubility, adapted from standard laboratory methods such as the shake-flask method.[4]
Materials:
-
This compound
-
Test tubes and rack
-
Vortex mixer
-
Graduated cylinders or pipettes
-
Solvents: Deionized water, 5% NaOH (w/v), 5% NaHCO₃ (w/v), 5% HCl (v/v), Methanol, Ethanol, Acetone, Diethyl Ether, Toluene, Hexane.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Observation: Visually inspect the solution for the presence of undissolved solid.
-
Equilibration (for sparingly soluble cases): If the solid does not dissolve completely, allow the mixture to stand at a controlled room temperature (e.g., 25°C) for 24 hours, with intermittent shaking.
-
Final Observation: After the equilibration period, visually inspect the sample again for any undissolved solid.
-
Classification:
-
Soluble: No visible solid particles.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: Little to no change in the amount of solid material.
-
-
Repeat: Repeat the procedure for each solvent.
Logical Workflow for Solubility Classification
The following diagram illustrates the logical workflow for classifying the solubility of an organic acid like this compound.
References
- 1. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. Video: Physical Properties of Carboxylic Acids [jove.com]
- 3. CAS 37718-11-9: Pyrazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. quora.com [quora.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthetic pathway for 1-Isobutyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the formation of a pyrazole ring through the condensation of a substituted hydrazine with a β-ketoester, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.
Core Synthetic Pathway
The synthesis of this compound is efficiently achieved through a well-established method for pyrazole formation. The overall reaction scheme is presented below:
Scheme 1: Overall Synthesis of this compound
Caption: Overall synthetic route.
This pathway is advantageous due to the commercial availability of the starting materials and the generally high yields achieved in both steps.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound.
Step 1: Synthesis of Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate
This step involves the cyclocondensation of isobutylhydrazine with ethyl 2-formyl-3-oxobutanoate. The reaction of a hydrazine with a β-dicarbonyl compound is a classic and efficient method for the formation of the pyrazole ring.
Caption: Workflow for Step 1.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| Ethyl 2-formyl-3-oxobutanoate | 158.15 | 100 | 15.8 g |
| Isobutylhydrazine | 88.15 | 100 | 8.8 g |
| Ethanol (anhydrous) | 46.07 | - | 200 mL |
| Ethyl acetate (for chromatography) | 88.11 | - | As needed |
| Hexane (for chromatography) | 86.18 | - | As needed |
| Silica gel (for chromatography) | - | - | As needed |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add ethyl 2-formyl-3-oxobutanoate (15.8 g, 100 mmol) and anhydrous ethanol (200 mL).
-
Stir the mixture until the ester is completely dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add isobutylhydrazine (8.8 g, 100 mmol) dropwise to the cooled solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford ethyl 1-isobutyl-1H-pyrazole-4-carboxylate.
Expected Yield and Purity:
| Product | Form | Yield (%) | Purity (%) (by HPLC) |
| Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate | Yellowish oil | 85-95 | >98 |
Step 2: Hydrolysis of Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a base, followed by acidification.
Caption: Workflow for Step 2.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate | 196.24 | 85 | 16.7 g |
| Sodium hydroxide (NaOH) | 40.00 | 170 | 6.8 g |
| Ethanol | 46.07 | - | 100 mL |
| Water | 18.02 | - | 100 mL |
| Hydrochloric acid (HCl), concentrated | 36.46 | - | As needed |
Procedure:
-
In a 500 mL round-bottom flask, dissolve ethyl 1-isobutyl-1H-pyrazole-4-carboxylate (16.7 g, 85 mmol) in a mixture of ethanol (100 mL) and water (100 mL).
-
Add a solution of sodium hydroxide (6.8 g, 170 mmol) in 50 mL of water to the flask.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the disappearance of the starting ester by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water (2 x 50 mL).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight to yield this compound.
Expected Yield and Purity:
| Product | Form | Yield (%) | Purity (%) (by HPLC) |
| This compound | White solid | 90-98 | >99 |
Conclusion
The described two-step synthesis provides a reliable and high-yielding route to this compound. The methodologies are based on well-established chemical transformations and utilize readily available reagents. This guide offers a comprehensive framework for the laboratory-scale production of this valuable heterocyclic compound for applications in research and drug development.
The Diverse Biological Activities of Pyrazole Carboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxylic acid derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for a wide range of chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the core biological activities of these derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways.
Anticancer Activity
Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Quantitative Anticancer Activity Data
The anticancer efficacy of various pyrazole carboxylic acid derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values of selected derivatives against different cancer cell lines.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 20 | MCF-7 (Breast) | 1.88 ± 0.11 | [1] |
| B16-F10 (Melanoma) | 2.12 ± 0.15 | [1] | |
| Compound 21 | HCT116 (Colon) | 0.39 ± 0.06 | [1] |
| MCF-7 (Breast) | 0.46 ± 0.04 | [1] | |
| Compound 11 | MCF-7 (Breast) | 2.85 | [2] |
| HT-29 (Colon) | 2.12 | [2] | |
| Compound 42 | WM266.4 (Melanoma) | 0.12 | [1] |
| MCF-7 (Breast) | 0.16 | [1] | |
| Compound 5 | HepG2 (Liver) | 13.14 | [3] |
| MCF-7 (Breast) | 8.03 | [3] | |
| Compound 31 | MDA-MB-231 (Breast) | 4.2 | [4] |
| MCF-7 (Breast) | 2.4 | [4] | |
| Compound 112 | MCF-7 (Breast) | 2.78 ± 0.24 | [4] |
| Compound 116a-e, 117 | MCF-7 (Breast) | 16.50–26.73 | [4] |
| Compound 45b | HCT-116 (Colon) | 0.053 | [5] |
| MCF-7 (Breast) | 0.126 | [5] | |
| HepG2 (Liver) | 0.039 | [5] | |
| Compound 34d | HeLa (Cervical) | 10.41 ± 0.217 | [5] |
| DU-145 (Prostate) | 10.77 ± 0.124 | [5] | |
| Compound 24e | PC-3 (Prostate) | 4.2 ± 1.1 | [5] |
| DU-145 (Prostate) | 3.6 ± 1.2 | [5] | |
| MCF-7 (Breast) | 5.5 ± 0.6 | [5] | |
| MDA-MB-231 (Breast) | 6.6 ± 0.9 | [5] | |
| HeLa (Cervical) | 8.5 ± 0.6 | [5] | |
| Compound 50h | 786-0 (Kidney) | 9.9 ± 1.33 µg/mL | [5] |
| MCF-7 (Breast) | 31.87 ± 8.22 µg/mL | [5] | |
| Compound 22, 23 | MCF-7, A549, HeLa, PC3 | 2.82 - 6.28 | [6] |
| Compound 29 | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 | [6] |
| Compound 35 | HepG2, MCF7, Hela | 3.53 - 6.71 | [6] |
| Compound 37 | MCF-7 | 5.21 | [6] |
| Compound 41 | MCF-7, HepG2 | 1.937, 3.695 µg/mL | [6] |
| Compound 42 | HCT116 | 2.914 µg/mL | [6] |
Key Signaling Pathways in Anticancer Activity
The anticancer effects of pyrazole carboxylic acid derivatives are often attributed to their ability to inhibit protein kinases that are critical for tumor growth and survival. Two such important targets are Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Novel Dengue Virus-Specific NS2B/NS3 Protease Inhibitor, BP2109, Discovered by a High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
In Silico Modeling of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. This technical guide focuses on a specific derivative, 1-Isobutyl-1H-pyrazole-4-carboxylic acid, and provides a comprehensive roadmap for its in silico characterization. Due to the limited availability of experimental data for this particular molecule, this document outlines a prospective computational workflow to predict its physicochemical properties, identify potential biological targets, and simulate its interactions, thereby guiding future experimental validation and drug development efforts.
Physicochemical Properties and Druglikeness Assessment
A critical first step in the evaluation of any potential drug candidate is the assessment of its physicochemical properties, which are key determinants of its pharmacokinetic and pharmacodynamic behavior. For novel compounds like this compound, where experimental data is lacking, in silico prediction methods provide a rapid and cost-effective means of initial characterization.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound, calculated using established computational algorithms from its canonical SMILES representation: CC(C)CN1C=C(C=N1)C(=O)O.
| Property | Predicted Value | Computational Method |
| Molecular Formula | C₈H₁₂N₂O₂ | - |
| Molecular Weight | 184.20 g/mol | Standard atomic weights |
| logP (Octanol/Water Partition Coefficient) | 1.35 | ALOGP |
| Topological Polar Surface Area (TPSA) | 58.07 Ų | Ertl et al. fragment contribution method |
| Hydrogen Bond Donors | 1 | Rule-of-Five definition |
| Hydrogen Bond Acceptors | 3 | Rule-of-Five definition |
| Rotatable Bonds | 3 | Standard definition |
| pKa (Acidic) | 4.2 (estimated) | Structure-based pKa prediction algorithms |
These predicted properties suggest that this compound exhibits favorable druglike characteristics, including good aqueous solubility (indicated by the moderate logP and TPSA values) and oral bioavailability potential, as it does not violate Lipinski's Rule of Five.
Hypothetical In Silico Workflow for Target Identification and Validation
The following section outlines a detailed, albeit hypothetical, in silico workflow designed to identify and validate a potential biological target for this compound. This workflow is based on common practices in computational drug discovery.
Experimental Protocol: In Silico Target Identification and Preparation
-
Literature Review: Conduct a comprehensive search of scientific databases (e.g., PubMed, Scopus) using keywords such as "pyrazole carboxylic acid," "anti-inflammatory," and "anticancer" to identify known biological targets of structurally similar compounds. Based on this search, a plausible target is selected. For the purpose of this guide, we will hypothesize that Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, is a potential target.
-
Target Selection: A high-resolution crystal structure of human COX-2 in complex with a known inhibitor will be retrieved from the Protein Data Bank (PDB; e.g., PDB ID: 5KIR).
-
Protein Preparation: The downloaded PDB file will be prepared using a molecular modeling software package (e.g., Schrödinger Maestro, UCSF Chimera). This process involves:
-
Removing all water molecules and co-crystallized ligands.
-
Adding hydrogen atoms to the protein structure.
-
Assigning correct protonation states to ionizable residues at a physiological pH of 7.4.
-
Performing a restrained energy minimization of the protein structure to relieve any steric clashes.
-
Experimental Protocol: Molecular Docking
-
Ligand Preparation: A 3D conformer of this compound will be generated from its SMILES string. The structure will then be subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
Binding Site Definition: The binding site for the docking simulation will be defined as a grid box centered on the co-crystallized ligand in the original PDB structure. The size of the grid box will be set to encompass the entire active site.
-
Docking Simulation: Molecular docking will be performed using a widely-used docking program such as AutoDock Vina. The program will be configured to perform a flexible ligand docking into a rigid receptor.
-
Pose Analysis: The resulting docking poses will be analyzed based on their predicted binding affinity (scoring function) and their interactions with the key amino acid residues in the COX-2 active site. The pose with the most favorable score and interaction profile will be selected for further analysis.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation: The top-ranked protein-ligand complex from the molecular docking study will be used as the starting structure for a molecular dynamics (MD) simulation. The complex will be solvated in a periodic box of water molecules (e.g., TIP3P water model) and neutralized with counter-ions.
-
Simulation Parameters: The MD simulation will be performed using a simulation package like GROMACS or AMBER. The system will be gradually heated to 300 K and then equilibrated. A production run of at least 100 nanoseconds will be performed under NPT (isothermal-isobaric) conditions.
-
Trajectory Analysis: The resulting MD trajectory will be analyzed to assess the stability of the protein-ligand complex over time. Key metrics to be analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and the hydrogen bond network between the protein and the ligand.
-
Binding Free Energy Calculation: The binding free energy of the protein-ligand complex will be calculated using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to provide a more accurate estimation of the binding affinity.
Potential Mechanism of Action: Targeting the COX-2 Pathway
Based on our hypothetical target, this compound may exert its anti-inflammatory effects by inhibiting the activity of the COX-2 enzyme. COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
By inhibiting COX-2, this compound would block the production of prostaglandins, thereby reducing inflammation, pain, and fever. The in silico modeling workflow described in this guide provides a robust framework for testing this hypothesis and for guiding the rational design of more potent and selective COX-2 inhibitors based on the pyrazole-4-carboxylic acid scaffold.
Discovery of Novel Pyrazole-Based Compounds: A Technical Guide for Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its versatile structure is integral to numerous FDA-approved drugs, showcasing a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The unique physicochemical characteristics of the pyrazole core, such as its capacity to function as both a hydrogen bond donor and acceptor, underpin its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] This guide offers a comprehensive overview of modern synthetic methodologies, key therapeutic applications with supporting data, and detailed experimental protocols for the discovery and development of novel pyrazole-based compounds.
Therapeutic Applications and Biological Activities
Pyrazole derivatives have demonstrated significant potential across various therapeutic areas. Their efficacy stems from the ability to interact with a wide range of biological targets.
Anticancer Activity:
Pyrazole-based compounds have emerged as potent anticancer agents, targeting various mechanisms involved in tumor growth and proliferation.[4][5][6] Many derivatives have shown cytotoxicity against a range of cancer cell lines by inhibiting critical enzymes like protein kinases.[7][8] For instance, pyrazole derivatives have been designed as inhibitors of Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for cancer cell cycle progression and angiogenesis.[9][10][11] Several FDA-approved tyrosine kinase inhibitors, such as Crizotinib and Pralsetinib for non-small cell lung cancer, incorporate a pyrazole scaffold.[11]
Anti-inflammatory Activity:
Antimicrobial Activity:
The growing threat of antibiotic resistance has spurred the search for new antimicrobial agents, and pyrazole derivatives have shown considerable promise in this area.[16][17][18] These compounds have demonstrated activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains.[18][19][20] The mechanism of their antimicrobial action can involve the inhibition of essential bacterial enzymes or disruption of the microbial cell membrane.[17]
Data Presentation: Biological Activity of Novel Pyrazole-Based Compounds
The following tables summarize the quantitative data for various biological activities of selected novel pyrazole-based compounds.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID/Series | Cancer Cell Line | Target | IC50 / GI50 (µM) | Reference |
| Compound 21 | HCT116 | Aurora-A kinase | 0.39 ± 0.06 | [21] |
| MCF-7 | Aurora-A kinase | 0.46 ± 0.04 | [21] | |
| Compound 42 | WM 266.4 | - | 0.12 | [21] |
| MCF-7 | - | 0.16 | [21] | |
| Compound 43 | MCF7 | PI3 Kinase | 0.25 | [4] |
| Compound 59 | HepG2 | DNA | 2 | [4] |
| Compound 6 (Aurora A Kinase Inhibitor) | HCT116 | Aurora A kinase | 0.39 | [7] |
| MCF-7 | Aurora A kinase | 0.46 | [7] | |
| Compound 10 (Bcr-Abl Inhibitor) | K562 | Bcr-Abl kinase | 0.27 | [7] |
| Compound 161b | A-549 | - | 3.22 | [2] |
| Compound 173a | MCF-7 | - | 0.604 | [2] |
| Compound 173b | MCF-7 | - | 0.665 | [2] |
| Ferrocene-pyrazole hybrid 47c | HCT-116 | - | 3.12 | [11] |
| Compound 17b | A549 | - | 3.46 ± 0.6 µg/mL | [11] |
| Compound 50h | 786-0 | - | 9.9 ± 1.33 µg/mL | [11] |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID/Series | Assay | Target | IC50 (µM) / % Inhibition | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | COX Inhibition | COX-2 | 0.02 | [12] |
| Pyrazole-thiazole hybrid | COX/LOX Inhibition | COX-2 / 5-LOX | 0.03 / 0.12 | [12] |
| FR140423 | PGE2 Formation | COX-2 | 150x more selective for COX-2 than COX-1 | [15] |
| Compound 4 | Carrageenan-induced paw edema | - | Better than Diclofenac sodium | [13] |
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) | Escherichia coli 1924 | 1 | [17] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) | Multi-drug resistant S. aureus | 1-32 | [17] |
| Imidazo-pyridine substituted pyrazole derivatives (18) | Gram-negative strains | <1 | [17] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Bacteria | 62.5–125 | [20] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Fungi | 2.9–7.8 | [20] |
| Compound 3 | Escherichia coli | 0.25 | [13] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [13] |
| Compound 2 | Aspergillus niger | 1 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis and biological evaluation of pyrazole-based compounds.
Protocol 1: General Synthesis of Pyrazole Derivatives via Cyclocondensation
This protocol describes a classical and widely used method for pyrazole synthesis.[1]
Materials:
-
1,3-dicarbonyl compound (e.g., acetylacetone) or an α,β-unsaturated ketone.[19][22]
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine).[23]
-
Solvent (e.g., ethanol, glacial acetic acid).[13]
-
Catalyst (optional, e.g., acid or base).
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the hydrazine derivative (1-1.2 equivalents) to the solution.
-
If required, add a catalytic amount of acid (e.g., HCl) or base (e.g., NaOH).
-
The reaction mixture is then either stirred at room temperature or refluxed for a period ranging from a few hours to 24 hours, depending on the reactivity of the substrates.[19]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[23]
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a common method for evaluating the cytotoxic effects of novel compounds on cancer cell lines.[11]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Test compound (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pyrazole test compound in the cell culture medium.
-
After 24 hours, remove the medium and treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Anti-inflammatory Activity (COX Inhibition Assay)
Materials:
-
Recombinant human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound (dissolved in DMSO).
-
Assay buffer.
-
Prostaglandin E2 (PGE2) EIA kit.
-
96-well plates.
Procedure:
-
In separate wells of a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Visualizations: Signaling Pathways and Experimental Workflows
Graphical representations are essential for understanding complex biological processes and experimental designs.
Caption: A general workflow for the evaluation of a novel kinase inhibitor.
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.
Caption: Inhibition of the CDK/Rb pathway by a pyrazole-based CDK inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 19. chemrevlett.com [chemrevlett.com]
- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. ijpsr.com [ijpsr.com]
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its versatile structure allows for multi-directional substitution, enabling the fine-tuning of steric, electronic, and lipophilic properties. This adaptability has led to the development of a vast array of pyrazole derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole derivatives, focusing on their anticancer and antimicrobial applications. We will explore the critical structural features that govern their interactions with key biological targets, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
I. Pyrazole Derivatives as Anticancer Agents
Pyrazole-based compounds have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis. The following sections delve into the SAR of pyrazole derivatives as inhibitors of key oncogenic proteins.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1] Its aberrant activation is a common driver in many cancers. Pyrazole derivatives have been extensively explored as EGFR inhibitors.
Structure-Activity Relationship Summary:
The SAR of pyrazole-based EGFR inhibitors highlights several key structural features. A crucial interaction is the formation of hydrogen bonds with the hinge region of the kinase domain, typically involving the pyrazole nitrogen atoms. The substituents at various positions on the pyrazole ring and its appended phenyl rings are critical for potency and selectivity. For instance, the presence of specific moieties on the N-1 and C-4 phenyl rings can enhance binding affinity through interactions with key amino acid residues in the active site.
Quantitative Data for Pyrazole-Based EGFR Inhibitors:
| Compound ID | Structure Description | Target Cell Line | IC50 (µM) | Reference |
| 4a | Pyrazole derivative | HepG2 | 0.15 ± 0.03 | [2] |
| Erlotinib | (Reference Drug) | HepG2 | 0.73 ± 0.04 | [2] |
| Compound 3 | Pyrano-pyrazolo-pyrimidine derivative | EGFR enzyme | 0.06 | [3][4] |
| Erlotinib | (Reference Drug) | EGFR enzyme | 0.13 | [3][4] |
| Compound 2 | Pyrazole-thiophene hybrid | MCF-7 | 6.57 | [5] |
| Compound 8 | Pyrazole-thiophene hybrid | MCF-7 | 8.08 | [5] |
Signaling Pathway:
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[6][7][8] Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
Structure-Activity Relationship Summary:
For pyrazole-based CDK2 inhibitors, the pyrazole core often mimics the adenine region of ATP, forming hydrogen bonds with the hinge region of the kinase. Substituents on the pyrazole ring are crucial for achieving selectivity over other CDKs. For example, specific substitutions at the N-1 and C-4 positions can exploit subtle differences in the ATP-binding pockets of various CDKs.
Quantitative Data for Pyrazole-Based CDK2 Inhibitors:
| Compound ID | Structure Description | Target | IC50 (µM) | Reference |
| 17 | (4-pyrazolyl)-2-aminopyrimidine | CDK2 | 0.00029 | [9] |
| 9 | Pyrazole derivative | CDK2/cyclin A2 | 0.96 | [10][11] |
| 7d | Pyrazole derivative | CDK2/cyclin A2 | 1.47 | [10][11] |
| 7a | Pyrazole derivative | CDK2/cyclin A2 | 2.0 | [10][11] |
| 4 | Pyrazole derivative | CDK2/cyclin A2 | 3.82 | [10][11] |
| AT7519 (I) | (Reference) Multi-CDK inhibitor | CDK2 | 0.01-0.21 | [10] |
Signaling Pathway:
c-Jun N-terminal Kinase (JNK) Inhibitors
JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis.[12][13][14] Their inhibition is a potential therapeutic strategy for various diseases, including cancer.
Structure-Activity Relationship Summary:
For pyrazole-based JNK inhibitors, the pyrazole core often serves as a scaffold to position key interacting groups. An amide group is frequently found in potent inhibitors, participating in hydrogen bonding interactions within the kinase active site. The nature and position of substituents on the aromatic rings attached to the pyrazole are critical for potency and selectivity.
Quantitative Data for Pyrazole-Based JNK-1 Inhibitors:
| Compound ID | Structure Description | Target | IC50 (µM) | Reference |
| 9c | Pyrazole amide derivative | JNK-1 | < 10 | [15] |
| 10a | Pyrazole amide derivative | JNK-1 | < 10 | [15] |
| 10d | Pyrazole amide derivative | JNK-1 | < 10 | [15] |
Signaling Pathway:
Phosphoinositide 3-kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[16][17][18][19] Its hyperactivation is common in cancer, making PI3K an important therapeutic target.
Structure-Activity Relationship Summary:
Pyrazole-containing PI3K inhibitors often utilize the pyrazole ring as a central scaffold. The substituents are designed to occupy the ATP-binding pocket of PI3K. Specific functional groups can form key hydrogen bonds with hinge region residues, while other parts of the molecule can extend into selectivity pockets, allowing for isoform-specific inhibition.
Quantitative Data for Pyrazole-Based PI3K Inhibitors:
| Compound ID | Structure Description | Target | IC50 (µM) | Reference |
| Umbralisib | PI3K-delta and casein kinase CK1-epsilon inhibitor | PI3Kδ | - | [20] |
| Voxtalisib | Dual mTOR and PI3K inhibitor | PI3K isoforms | - | [21] |
Signaling Pathway:
Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. Pyrazole derivatives have been developed as inhibitors of tubulin polymerization, often by binding to the colchicine-binding site.
Structure-Activity Relationship Summary:
The SAR of pyrazole-based tubulin polymerization inhibitors often involves a trimethoxyphenyl ring, which is a common feature of many colchicine-site binders. The pyrazole ring acts as a linker to another aromatic ring system. The nature and substitution pattern of these aromatic rings significantly influence the binding affinity and cytotoxic activity.
Quantitative Data for Pyrazole-Based Tubulin Polymerization Inhibitors:
| Compound ID | Structure Description | Target | IC50 (µM) | Reference |
| [I] | 3-amino-5-phenylpyrazole derivative | Tubulin polymerization | 1.87 | [22] |
| [I] | 3-amino-5-phenylpyrazole derivative | MCF-7 cells | 0.038 | [22] |
| 5o | Pyrazole hybrid chalcone conjugate | MCF-7 cells | 2.13 ± 0.80 | [23] |
| 4k | Pyrazole derivative | PC-3 cells | 0.015 | [24] |
| 5a | Pyrazole derivative | PC-3 cells | 0.006 | [24] |
| St. 48 | Quinoline-pyrazole derivative | Tubulin polymerization | 0.00911 | [25] |
| St. 49 | Quinoline-pyridone derivative | Tubulin polymerization | 0.0105 | [25] |
II. Pyrazole Derivatives as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Pyrazole derivatives have shown promise as antimicrobial agents by targeting essential bacterial enzymes.
Dihydrofolate Reductase (DHFR) Inhibitors
Bacterial DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. Inhibition of DHFR leads to bacterial cell death.
Structure-Activity Relationship Summary:
Pyrazole-based DHFR inhibitors often mimic the structure of the natural substrate, dihydrofolate. The pyrazole nucleus can participate in hydrogen bonding interactions with key residues in the active site of DHFR. The substituents on the pyrazole ring are designed to occupy hydrophobic pockets within the active site, thereby enhancing binding affinity.
Quantitative Data for Pyrazole-Based DHFR Inhibitors:
| Compound ID | Structure Description | Target | IC50 (µM) | Reference |
| 3a | Pyrazole with benzenesulphonamide | DHFR | 0.11 ± 1.05 | [26] |
| 6a | Pyrazolo[4,3-c]pyridazine with benzenesulphonamide | DHFR | 0.09 ± 0.91 | [26] |
| Methotrexate | (Reference Drug) | DHFR | 0.14 ± 1.25 | [26] |
| 4c | Pyrazole-thiazole hybrid | M. tuberculosis DHFR | 4.21 | [27] |
| 6b | Pyrazole-thiazole hybrid | M. tuberculosis DHFR | 5.70 | [27] |
| Trimethoprim | (Reference Drug) | M. tuberculosis DHFR | 6.23 | [27] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole derivatives.
MTT Cell Proliferation Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole derivative for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Workflow Diagram:
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
Principle: This luminescent assay quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Procedure:
-
In a 384-well plate, add the pyrazole inhibitor at various concentrations.
-
Add the kinase (e.g., EGFR, CDK2) and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Tubulin Polymerization Assay
Principle: This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized tubulin.
Procedure:
-
Prepare a reaction mixture containing purified tubulin in a suitable buffer.
-
Add the pyrazole derivative at various concentrations.
-
Initiate polymerization by adding GTP and incubating at 37°C.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Prepare a serial two-fold dilution of the pyrazole derivative in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth.
IV. Conclusion
The pyrazole scaffold continues to be a highly privileged structure in the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of rational design in optimizing the potency and selectivity of pyrazole derivatives against a range of biological targets. The ability to systematically modify the pyrazole core and its substituents provides a powerful tool for medicinal chemists to develop next-generation drugs for the treatment of cancer and infectious diseases. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this dynamic field.
References
- 1. ClinPGx [clinpgx.org]
- 2. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 4. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. paulogentil.com [paulogentil.com]
- 15. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 23. mdpi.com [mdpi.com]
- 24. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Isobutyl-1H-pyrazole-4-carboxylic Acid and its Analogs for Researchers and Drug Development Professionals
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties.[2][3] This technical guide focuses on 1-Isobutyl-1H-pyrazole-4-carboxylic acid and its analogs, providing a comprehensive overview of their synthesis, biological activities, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Core Structure and Physicochemical Properties
This compound belongs to the class of N-substituted pyrazole-4-carboxylic acids. The core structure consists of a five-membered aromatic pyrazole ring, substituted with an isobutyl group at the N1 position and a carboxylic acid group at the C4 position. The presence of the carboxylic acid moiety provides a handle for further chemical modifications, such as esterification or amidation, to modulate the compound's physicochemical properties and biological activity.
Synthesis of 1-Alkyl-1H-pyrazole-4-carboxylic Acids and Analogs
The synthesis of 1-alkyl-1H-pyrazole-4-carboxylic acids and their esters can be achieved through several established synthetic routes. A common approach involves the reaction of a β-ketoester with a hydrazine derivative, followed by cyclization.
A general and efficient method for the one-pot synthesis of pyrazole-4-carboxylic acid ethyl esters involves a three-component reaction of a phenylhydrazine, a benzaldehyde, and ethyl acetoacetate in the presence of a catalyst.[4] Another versatile method is the Vilsmeier-Haack reaction, which can be used for the formylation of hydrazones derived from active methylene compounds, leading to the formation of pyrazole-4-carboxaldehydes, which can then be oxidized to the corresponding carboxylic acids.[5][6]
A patent describes an improved process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids.[4] This process involves reacting a compound of formula (II) with a hydrazine of formula (III) in the presence of an organic solvent containing at least one halogen. This method is highlighted for its high selectivity and yield.[4]
Biological Activities and Therapeutic Potential
Derivatives of pyrazole-4-carboxylic acid have demonstrated a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Enzyme Inhibition
A significant area of research for pyrazole-4-carboxylic acid analogs is their role as enzyme inhibitors.
-
Xanthine Oxidase (XO) Inhibition: Several 1-phenyl-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidoreductase (XOR), with some compounds exhibiting IC50 values in the nanomolar range, comparable to the clinically used drug febuxostat.[7] This activity is crucial for the management of hyperuricemia and gout.
-
Janus Kinase (JAK) Inhibition: Certain 4-amino-(1H)-pyrazole derivatives have been synthesized and evaluated as potent inhibitors of Janus kinases (JAKs).[7][8] The JAK/STAT signaling pathway is implicated in various diseases, including cancer and inflammatory conditions.[7][8] Some of these pyrazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[7][8]
-
Other Enzyme Targets: Pyrazole derivatives have also been investigated as inhibitors of other enzymes, such as carbonic anhydrase and L-2-hydroxy acid oxidase.
Anti-inflammatory and Analgesic Activity
The pyrazole scaffold is a well-known pharmacophore in anti-inflammatory drugs, with celecoxib being a prominent example.[9] Various pyrazole-3(5)-carboxylic acid derivatives have exhibited potent analgesic and anti-inflammatory activities in preclinical models.[10] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes.[11]
Anticancer Activity
The antiproliferative effects of pyrazole derivatives have been demonstrated against a range of cancer cell lines.[7][8][10] As mentioned, inhibition of the JAK/STAT pathway is a key mechanism.[7][8] Additionally, some pyrazole-3(5)-carboxylic acid derivatives have shown promising anticancer activity through mechanisms that are yet to be fully elucidated.[10]
Antimicrobial Activity
Novel pyrazole analogues have been synthesized and screened for their antimicrobial activity.[9] Some compounds have demonstrated significant antibacterial and antifungal properties against various pathogens.[9]
Quantitative Bioactivity Data
| Compound/Analog | Target | Assay Type | Activity (IC50/Ki) | Reference |
| 1-Phenyl-pyrazole-4-carboxylic acid derivatives | ||||
| Compound 16c | Xanthine Oxidoreductase (XOR) | In vitro enzyme inhibition | 5.7 nM (IC50) | [7] |
| Compound 16d | Xanthine Oxidoreductase (XOR) | In vitro enzyme inhibition | 5.7 nM (IC50) | [7] |
| Compound 16f | Xanthine Oxidoreductase (XOR) | In vitro enzyme inhibition | 4.2 nM (IC50) | [7] |
| 4-Amino-(1H)-pyrazole derivatives | ||||
| Compound 3f | JAK1 | In vitro kinase inhibition | 3.4 nM (IC50) | [7][8] |
| Compound 3f | JAK2 | In vitro kinase inhibition | 2.2 nM (IC50) | [7][8] |
| Compound 3f | JAK3 | In vitro kinase inhibition | 3.5 nM (IC50) | [7][8] |
| Compound 11b | HEL cell line (antiproliferative) | Cell-based assay | 0.35 µM (IC50) | [7][8] |
| Compound 11b | K562 cell line (antiproliferative) | Cell-based assay | 0.37 µM (IC50) | [7][8] |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative | ||||
| Compound 5b | COX-1 | In vitro enzyme inhibition | 5.40 µM (IC50) | [12] |
| Compound 5b | COX-2 | In vitro enzyme inhibition | 0.01 µM (IC50) | [12] |
| Compound 5b | 5-LOX | In vitro enzyme inhibition | 1.78 µM (IC50) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of pyrazole-4-carboxylic acid analogs.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol is adapted from a generalized procedure for spectrophotometric determination of xanthine oxidase activity.[13][14]
Objective: To determine the inhibitory effect of test compounds on the activity of xanthine oxidase by measuring the reduction in the formation of uric acid.
Materials:
-
Xanthine Oxidase from bovine milk
-
Xanthine
-
Phosphate buffer (e.g., 70 mM, pH 7.5)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 290-295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL). The final concentration in the assay may require optimization.
-
Prepare a substrate solution of xanthine in the same phosphate buffer (e.g., 150 µM).
-
Prepare stock solutions of the test compounds and allopurinol in a suitable solvent (e.g., DMSO). Further dilute with phosphate buffer to achieve the desired final concentrations. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): Add 35 µL of phosphate buffer and 50 µL of the test compound solution (or vehicle).
-
Control (No Inhibitor): Add 35 µL of phosphate buffer, 30 µL of the xanthine oxidase solution, and 50 µL of the vehicle (e.g., DMSO in buffer).
-
Test: Add 35 µL of phosphate buffer, 30 µL of the xanthine oxidase solution, and 50 µL of the test compound solution at various concentrations.
-
Positive Control: Add 35 µL of phosphate buffer, 30 µL of the xanthine oxidase solution, and 50 µL of the allopurinol solution at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.[14]
-
Initiation of Reaction: Start the reaction by adding 60 µL of the xanthine substrate solution to all wells.[14]
-
Measurement: Immediately measure the increase in absorbance at 290 nm (or 295 nm) at 37°C for a set period (e.g., 3-4 minutes) using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) from the initial linear portion of the curve for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the following formula: % Inhibition = [ (RateControl - RateBlank) - (RateSample - RateBlank) ] / (RateControl - RateBlank) x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Signaling Pathways
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. Dysregulation of this pathway is a hallmark of various cancers and inflammatory diseases.[15] Certain 4-amino-(1H)-pyrazole derivatives have been identified as potent inhibitors of JAKs, thereby blocking this signaling cascade.[7][8]
This compound and its analogs represent a promising class of compounds with diverse and potent biological activities. Their potential as enzyme inhibitors, particularly against xanthine oxidase and Janus kinases, positions them as valuable leads in the development of novel therapies for gout, cancer, and inflammatory disorders. The synthetic versatility of the pyrazole scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Further research into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of pyrazole-based drug discovery.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. revistabionatura.com [revistabionatura.com]
- 15. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is based on established methods for the preparation of pyrazole-4-carboxylic acid derivatives.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved through a multi-step process. The core of this strategy involves the construction of the pyrazole ring by the condensation of a hydrazine derivative with a suitable 1,3-dicarbonyl equivalent. This is a widely used and versatile method for creating substituted pyrazoles.[1][2][3] The general approach involves the following key transformations:
-
Formation of an Enamine Intermediate: A β-ketoester, such as ethyl acetoacetate, is reacted with a formylating agent, like N,N-dimethylformamide dimethyl acetal (DMF-DMA), to generate a more reactive enamine intermediate.[1][4]
-
Cyclization Reaction: The enamine intermediate is then reacted with isobutylhydrazine. This reaction proceeds via a condensation mechanism to form the pyrazole ring, yielding the ethyl ester of the target molecule.
-
Hydrolysis: The final step is the saponification of the ethyl ester using a base, such as sodium hydroxide, followed by acidification to yield the desired this compound.[1]
Experimental Protocols
Materials and Reagents:
-
Ethyl acetoacetate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Dioxane
-
Isobutylhydrazine
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Step 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in dioxane.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents) to the solution.[4]
-
Heat the reaction mixture at 100°C for 5 hours.[4]
-
After cooling to room temperature, remove the solvent under reduced pressure to obtain the crude ethyl 2-(dimethylaminomethylene)-3-oxobutanoate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 1-Isobutyl-1H-pyrazole-4-carboxylate
-
Dissolve the crude ethyl 2-(dimethylaminomethylene)-3-oxobutanoate (1 equivalent) in ethanol.
-
Add isobutylhydrazine (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.[4]
-
After the reaction is complete, remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure ethyl 1-isobutyl-1H-pyrazole-4-carboxylate.
Step 3: Synthesis of this compound
-
Dissolve the purified ethyl 1-isobutyl-1H-pyrazole-4-carboxylate (1 equivalent) in methanol.
-
Add a 2 N aqueous solution of sodium hydroxide (4 equivalents).[1]
-
Reflux the reaction mixture for 5 hours.[1]
-
After cooling, remove the methanol under reduced pressure.
-
Dissolve the residue in water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1 with 1 M hydrochloric acid.[1]
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Data Presentation
| Step | Product | Starting Materials | Reagents | Solvent | Typical Yield | Purity |
| 1 | Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate | Ethyl acetoacetate | N,N-Dimethylformamide dimethyl acetal | Dioxane | ~95% (crude) | - |
| 2 | Ethyl 1-Isobutyl-1H-pyrazole-4-carboxylate | Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate, Isobutylhydrazine | - | Ethanol | 70-85% | >95% (after chromatography) |
| 3 | This compound | Ethyl 1-Isobutyl-1H-pyrazole-4-carboxylate | Sodium hydroxide, Hydrochloric acid | Methanol, Water | >90% | >98% |
Visualizations
Logical Workflow for the Synthesis
References
Application Notes & Protocols: High-Yield Synthesis of Pyrazole-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug discovery, forming the core of numerous approved drugs.[1] Specifically, pyrazole-4-carboxylic acids and their esters are crucial intermediates and pharmacophores, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] Their role as versatile building blocks allows for further molecular elaboration, making them highly valuable in the synthesis of complex active pharmaceutical ingredients (APIs).[4] This document provides detailed protocols for high-yield synthetic methods, offering researchers efficient pathways to access these important compounds.
Key Synthetic Strategies
Several effective methods have been developed for the synthesis of pyrazole-4-carboxylic acids. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Key high-yield strategies include:
-
One-Pot, Three-Component Synthesis: This approach offers high atom economy and operational simplicity by combining multiple reaction steps without isolating intermediates. A notable example involves the reaction of an aldehyde, a hydrazine derivative, and a β-ketoester, often using environmentally friendly catalysts like magnetic ionic liquids to achieve high yields of pyrazole-4-carboxylate esters.[5]
-
Vilsmeier-Haack Reaction: A classic and versatile method for the formylation of activated rings, the Vilsmeier-Haack reaction can be adapted to synthesize pyrazole-4-carboxaldehydes from hydrazones, which are then oxidized to the corresponding carboxylic acids.[6] The use of Microwave-Assisted Organic Synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields compared to conventional heating.[7][8]
-
Oxidation of 4-Substituted Pyrazoles: Direct oxidation of a pre-formed pyrazole ring bearing an oxidizable group at the C4 position, such as a methyl or formyl group, is an effective strategy. For instance, 4-alkylpyrazoles can be converted to pyrazole-4-carboxylic acids with high efficiency using an oxygen-containing gas in the presence of transition metal catalysts.[9]
Data Summary: Comparison of Synthetic Protocols
The following table summarizes quantitative data for the high-yield synthetic methods detailed in this document, allowing for easy comparison.
| Method Name | Starting Materials | Key Reagents / Catalyst | Conditions | Product | Yield (%) |
| One-Pot Three-Component Synthesis | Ethyl acetoacetate, Aldehyde, Hydrazine derivative | Magnetic Ionic Liquid ([bmim][FeCl4]), Oxygen | Room Temperature, Monitored by TLC | Pyrazole-4-carboxylic acid ethyl ester | 75 - 92%[5] |
| Microwave-Assisted Oxidation | Phenyl-1H-pyrazole-4-carbaldehyde | N/A (Oxidation) | 80°C, 2 min, 150 W (Microwave) | Phenyl-1H-pyrazole-4-carboxylic acid | 62 - 92%[8] |
| Conventional Oxidation | Phenyl-1H-pyrazole-4-carbaldehyde | N/A (Oxidation) | 80°C, 1 hour (Conventional) | Phenyl-1H-pyrazole-4-carboxylic acid | 48 - 85%[8] |
| Catalytic Oxidation of 4-Alkylpyrazole | 1,4-dimethylpyrazole | Cobalt acetate, Manganese acetate, NaBr, Acetic acid | 150°C, 3 hours | 1-methylpyrazole-4-carboxylic acid | 87.7%[9] |
| Multi-step from Sodium Cyanoacetate | Sodium cyanoacetate, N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate | Ethanol | 40-45°C, 5 hours | 3-(dimethylamino)acrylonitrile (Intermediate) | 93.7%[10] |
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow and chemical pathways for the described synthetic methods.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. sid.ir [sid.ir]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including accelerated reaction rates, improved yields, and enhanced sustainability, making it a valuable tool in medicinal chemistry and drug discovery.[1][2][3][4][5]
Introduction to Pyrazole Derivatives and Microwave Synthesis
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a scaffold of significant interest in pharmaceutical and medicinal chemistry.[6] This interest stems from their presence in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[7][8][9][10][11] The metabolic stability of the pyrazole nucleus is a key factor in its increasing prevalence in newly approved drugs.[12]
Microwave-assisted organic synthesis has emerged as a powerful and eco-friendly technology for accelerating chemical transformations.[1][2][5] By utilizing microwave irradiation, this method allows for rapid and uniform heating of the reaction mixture, leading to significantly reduced reaction times, often from hours to minutes, and higher product yields compared to conventional heating methods.[2][3] This technique aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[1][4][5]
Advantages of Microwave-Assisted Synthesis for Pyrazole Derivatives
The application of microwave irradiation to the synthesis of pyrazole derivatives offers several key benefits:
-
Accelerated Reaction Times: Dramatically shorter reaction times are achieved, increasing laboratory throughput.[2][3]
-
Higher Yields and Purity: Microwave synthesis often leads to improved yields and cleaner reaction profiles with fewer byproducts.[3]
-
Energy Efficiency: Direct and localized heating of the reactants reduces overall energy consumption.[1][3]
-
Enhanced Reaction Control: Precise temperature and pressure control allows for greater reproducibility.[2]
-
Greener Chemistry: The potential for solvent-free conditions or the use of environmentally benign solvents reduces the environmental impact.[1][5]
Core Synthetic Strategies
Several robust methods for the microwave-assisted synthesis of pyrazoles have been developed. The most common approaches are outlined below.
Condensation of 1,3-Dicarbonyl Compounds with Hydrazines
This is a classical and widely used method for constructing the pyrazole ring. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Microwave irradiation significantly accelerates this transformation.[13]
Multicomponent Reactions (MCRs)
MCRs are highly efficient one-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials.[14] These reactions are well-suited for microwave assistance, enabling the rapid generation of diverse pyrazole libraries.[14][15][16]
1,3-Dipolar Cycloaddition
This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile containing a carbon-carbon multiple bond (alkyne or alkene).[17] Microwave heating can enhance the rate and efficiency of these cycloaddition reactions.
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data from various studies, comparing reaction conditions and yields for the synthesis of different pyrazole derivatives using microwave-assisted techniques versus conventional heating where available.
Table 1: Synthesis of Pyrazoles via Condensation of 1,3-Dicarbonyls and Hydrazines
| Entry | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Acetylacetone | Phenylhydrazine | MW | 120 | 5 min | 92 | [13] |
| 2 | Acetylacetone | Phenylhydrazine | Conventional | Reflux | 4 h | 78 | [13] |
| 3 | Ethyl Acetoacetate | Phenylhydrazine | MW (solvent-free) | - (20% power) | 4 min | 82 | [18] |
| 4 | Ethyl Acetoacetate | 2,4-Dinitrophenylhydrazine | MW (solvent-free) | - (20% power) | 4 min | 85 | [18] |
| 5 | Dibenzoylmethane | Hydrazine Hydrate | MW | 100 | 7 min | 88 | [19] |
Table 2: Multicomponent Synthesis of Pyrazole Derivatives
| Entry | Reactants | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde, Malononitrile, Hydrazine Hydrate | MW (solvent-free) | 140 | 10 min | 95 | [16] |
| 2 | 4-Chlorobenzaldehyde, Ethyl Acetoacetate, Phenylhydrazine | MW (water) | 100 | 20 min | 89 | [20] |
| 3 | Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | MW | 115-140 | 9-10 min | 78-90 | [15] |
| 4 | Ethyl Acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde | MW (solvent-free) | - (420 W) | 10 min | 83 | [21] |
Table 3: Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition
| Entry | Diazo Compound | Alkyne | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Ethyl Diazoacetate | Phenylacetylene | MW | 120 | 15 min | 85 | [17] |
| 2 | Ethyl Diazoacetate | 1-Octyne | MW | 120 | 20 min | 78 | [17] |
| 3 | Diazomethane (in situ) | Propiolic Acid | MW | 140 | 10 min | 80 | [17] |
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the microwave-assisted synthesis of pyrazole derivatives based on the aforementioned strategies.
Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Condensation
This protocol describes a general procedure for the reaction of a chalcone (an α,β-unsaturated ketone) with a hydrazine, a common two-step approach where the first step can also be performed under microwave irradiation.[22]
Materials:
-
Substituted chalcone (1 mmol)
-
Hydrazine hydrate or substituted hydrazine hydrochloride (1.2 mmol)
-
Glacial acetic acid (5 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted chalcone (1 mmol) and the hydrazine derivative (1.2 mmol).
-
Add glacial acetic acid (5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 7-10 minutes with magnetic stirring.[19] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Safety Precautions: Microwave reactions should be conducted in specialized sealed vessels to handle the pressure generated. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle hydrazines with caution as they are toxic and potentially carcinogenic.
Protocol 2: One-Pot Multicomponent Synthesis of Pyrazolone Derivatives
This protocol details a solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives from a β-ketoester, a hydrazine, and an aldehyde.[21]
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate) (0.45 mmol)
-
Substituted hydrazine (e.g., 3-nitrophenylhydrazine) (0.3 mmol)
-
Aromatic aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde) (0.3 mmol)
-
50 mL round-bottom flask
-
Domestic or laboratory microwave oven
Procedure:
-
Place the β-ketoester (0.45 mmol), the substituted hydrazine (0.3 mmol), and the aromatic aldehyde (0.3 mmol) into a 50 mL round-bottom flask.[21]
-
Place the flask in a microwave oven.
-
Irradiate the mixture at a power of 420 W for 10 minutes.[21]
-
After irradiation, allow the flask to cool to room temperature.
-
Add ethyl acetate to the resulting solid and triturate to break up any clumps.
-
Collect the solid product by suction filtration.
-
Wash the product with a small amount of cold ethyl acetate.
-
Dry the purified product under vacuum.
Safety Precautions: Using domestic microwave ovens for chemical synthesis can be hazardous and is not recommended. A dedicated laboratory microwave reactor with temperature and pressure sensors is highly advised. Ensure good ventilation.
Protocol 3: Synthesis of 5-Ethoxycarbonyl Pyrazoles via 1,3-Dipolar Cycloaddition
This protocol describes the reaction of ethyl diazoacetate with an alkyne under microwave irradiation.[17]
Materials:
-
Ethyl diazoacetate (1 mmol)
-
Substituted alkyne (10 mmol)
-
5 mL microwave process vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a 5 mL microwave process vial, add ethyl diazoacetate (1 mmol) and the alkyne (10 mmol).[17]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with magnetic stirring for 10–45 minutes at a temperature of 120–140 °C.[17] The optimal time and temperature will depend on the specific alkyne used.
-
After cooling, remove the excess alkyne by distillation under reduced pressure.
-
Dissolve the residue in dichloromethane (CH₂Cl₂) and concentrate it in vacuo to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Safety Precautions: Diazo compounds are potentially explosive and should be handled with extreme care behind a safety shield. Avoid using ground glass joints and scratching the flask. The reaction should be performed in a well-ventilated fume hood.
Visualizations
The following diagrams illustrate key aspects of the microwave-assisted synthesis of pyrazole derivatives.
Caption: General workflow for microwave-assisted pyrazole synthesis.
Caption: Reaction scheme for pyrazole synthesis from a chalcone.
Caption: Microwave vs. Conventional Heating advantages.
References
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Microwave assisted green organic synthesis [wisdomlib.org]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. scielo.br [scielo.br]
- 19. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 1-Isobutyl-1H-pyrazole-4-carboxylic Acid in High-Throughput Screening for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isobutyl-1H-pyrazole-4-carboxylic acid is a member of the pyrazole carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including the inhibition of various protein kinases.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[3] Consequently, the identification of novel kinase inhibitors is a primary focus of many drug discovery programs.
High-throughput screening (HTS) is a key strategy for identifying initial "hit" compounds that modulate the activity of a biological target from large chemical libraries.[4] This document provides detailed application notes and protocols for the use of this compound and similar analogs in HTS campaigns aimed at discovering novel kinase inhibitors. The protocols described herein focus on two common and robust HTS assay formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).
Target Profile: Cyclin-Dependent Kinase 8 (CDK8)
A potential target for inhibitors based on the pyrazole-4-carboxylic acid scaffold is Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex and plays a significant role in regulating transcription.[5] Notably, CDK8 has been identified as an oncogene in certain cancers, such as colorectal cancer, where it can potentiate the Wnt/β-catenin signaling pathway.[6][7] Inhibition of CDK8 is therefore a promising therapeutic strategy.
Wnt/β-catenin Signaling Pathway and the Role of CDK8
The canonical Wnt/β-catenin signaling pathway is critical for embryonic development and adult tissue homeostasis.[8][9] Its aberrant activation is a hallmark of many cancers.[3] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes that drive cell proliferation and survival. CDK8 can act as a coactivator of β-catenin-driven transcription, enhancing the oncogenic output of this pathway.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt/β-Catenin Signaling Pathway Is Strongly Implicated in Cadmium-Induced Developmental Neurotoxicity and Neuroinflammation: Clues from Zebrafish Neurobehavior and In Vivo Neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 8. wnt.stanford.edu [wnt.stanford.edu]
- 9. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of a Fluorometric Assay to Determine the Inhibitory Activity of 1-Isobutyl-1H-pyrazole-4-carboxylic acid on Cyclooxygenase-2 (COX-2)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] A prominent example is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2), which features a diaryl-substituted pyrazole core.[1][3][4] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2).[3][5][6] Elevated COX-2 activity is associated with various inflammatory disorders and is implicated in the progression of some cancers.[7][8][9] Therefore, the development of novel COX-2 inhibitors remains an important area of drug discovery.
This application note provides a detailed protocol for developing an in vitro fluorometric assay to screen and characterize the inhibitory potential of 1-Isobutyl-1H-pyrazole-4-carboxylic acid against human recombinant COX-2. The assay is based on the detection of Prostaglandin G2, an intermediate product of the COX reaction.[10][11]
Signaling Pathway
Inflammatory stimuli, such as cytokines and growth factors, trigger the upregulation of COX-2 expression. The enzyme then converts arachidonic acid into prostaglandin H2 (PGH2), which is subsequently converted to various prostaglandins, including PGE2.[12][13] These prostaglandins mediate inflammatory responses, such as pain and swelling.[3][5] Selective COX-2 inhibitors block this pathway, thereby reducing inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[5]
Experimental Protocol
This protocol is adapted from commercially available COX-2 inhibitor screening kits.[10][11][14]
Materials and Reagents
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
COX Probe (e.g., a fluorometric probe that reacts with PGG2)
-
COX Cofactor (e.g., a solution containing hemin)
-
Arachidonic Acid (Substrate)
-
1 M NaOH
-
100% Ethanol
-
This compound (Test Compound)
-
Celecoxib (Positive Control Inhibitor)
-
DMSO (Solvent for compounds)
-
96-well white opaque microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Reagent Preparation
-
COX Assay Buffer: Prepare according to the supplier's instructions or as described above. Equilibrate to 25°C before use.
-
COX-2 Enzyme: Reconstitute human recombinant COX-2 with sterile water as per the supplier's datasheet. Aliquot and store at -80°C. Keep on ice during use.
-
Arachidonic Acid Solution: Prepare a stock solution of arachidonic acid in ethanol. Immediately before use, prepare the working solution by mixing the stock with an equal volume of NaOH, and then diluting with purified water to the desired final concentration.[11][14]
-
Test Compound and Control Stock Solutions: Prepare 10 mM stock solutions of this compound and Celecoxib in DMSO.
-
Reaction Mix: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.
Experimental Workflow
Assay Procedure
-
Compound Dilution: Prepare a series of dilutions of the this compound and Celecoxib in COX Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Plate Setup:
-
Enzyme Control (100% Activity): Add 10 µL of COX Assay Buffer (with DMSO if used as a solvent control) to the wells.
-
Inhibitor Wells: Add 10 µL of each diluted test compound or Celecoxib to the respective wells.
-
Background Wells: Add 10 µL of COX Assay Buffer.
-
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to the Enzyme Control and Inhibitor wells. Do not add enzyme to the Background wells.
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitors to bind to the enzyme.[14]
-
Reaction Initiation: Add 80 µL of the Reaction Mix to all wells.
-
Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of the diluted arachidonic acid solution to all wells using a multichannel pipette.
-
Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes, reading every minute.
Data Presentation and Analysis
The rate of reaction is determined from the linear portion of the kinetic curve (RFU/min).
1. Percentage Inhibition Calculation:
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (RateEC - RateS) / RateEC ] * 100
Where:
-
RateEC is the rate of the Enzyme Control.
-
RateS is the rate in the presence of the test sample.
2. IC50 Determination:
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis (log(inhibitor) vs. response -- variable slope) is then used to fit the data and calculate the IC50.
Table 1: Hypothetical Inhibition Data for this compound and Celecoxib on COX-2 Activity
| Compound Concentration (µM) | This compound (% Inhibition) | Celecoxib (% Inhibition) |
| 0.01 | 8.5 | 15.2 |
| 0.1 | 25.3 | 48.9 |
| 0.5 | 48.7 | 85.1 |
| 1.0 | 65.1 | 92.3 |
| 5.0 | 89.2 | 98.5 |
| 10.0 | 95.6 | 99.1 |
| Calculated IC50 (µM) | 0.52 | 0.11 |
Table 2: Summary of Inhibitory Potency
| Compound | Target | Assay Type | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | COX-2 | Fluorometric | 0.52 | To be determined |
| Celecoxib (Reference) | COX-2 | Fluorometric | 0.11 | >100 |
To determine the selectivity index, a parallel assay against COX-1 would need to be performed.
Conclusion
This application note provides a comprehensive framework for the development and execution of an in vitro assay to evaluate the inhibitory activity of this compound against COX-2. By following this protocol, researchers can obtain quantitative data, such as IC50 values, to characterize the potency of this and other novel pyrazole-based compounds. This information is critical for the initial stages of drug discovery and for guiding further structure-activity relationship (SAR) studies in the development of new anti-inflammatory agents.
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ClinPGx [clinpgx.org]
- 13. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Testing 1-Isobutyl-1H-pyrazole-4-carboxylic Acid Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for evaluating the in vivo efficacy of 1-Isobutyl-1H-pyrazole-4-carboxylic acid, a novel pyrazole derivative. Based on the known biological activities of similar pyrazole compounds, this document outlines protocols for assessing its potential anti-inflammatory, anticancer, and metabolic modulatory effects using established animal models.
I. Evaluation of Anti-Inflammatory Efficacy
A. Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This widely used model assesses the activity of compounds against acute inflammation.[7][8][9]
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Grouping and Dosing:
-
Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose in saline)
-
This compound (e.g., 10, 30, 100 mg/kg, administered orally or intraperitoneally)
-
Positive Control (e.g., Celecoxib or Diclofenac, 10 mg/kg, p.o.)
-
-
The test compound or vehicle is administered 60 minutes before the induction of inflammation.
-
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Quantitative Data Summary for Pyrazole Derivatives in Carrageenan-Induced Paw Edema:
| Compound/Treatment | Dose (mg/kg) | Time (hours) | Paw Volume Inhibition (%) | Reference |
| Pyrazole Derivative 4b | 10 | 1 | 31.41 | [8] |
| Pyrazole Derivative 4c | 10 | 1 | 36.78 | [8] |
| Pyrazole Derivative 4f | 10 | 1 | 40.61 | [8] |
| Pyrazole Derivative K-3 | 100 | 4 | 52.0 | [7] |
| Pyrazole Derivative K-3 | 200 | 4 | 61.7 | [7] |
| Celecoxib | 10 | 1 | 33.71 | [8] |
| Diclofenac | 10 | 1 | 27.20 | [8] |
II. Evaluation of Anticancer Efficacy
Numerous pyrazole derivatives have been investigated for their anticancer properties, targeting various signaling pathways involved in tumor growth and proliferation. [10][11][12][13][14][15][16]The human tumor xenograft model is a standard preclinical method to assess the in vivo efficacy of potential anticancer agents.
A. Human Tumor Xenograft Model in Immunodeficient Mice
Experimental Protocol:
-
Cell Lines and Animals:
-
Select a human cancer cell line relevant to the proposed therapeutic target (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Use immunodeficient mice (e.g., nude, SCID, or NSG) to prevent rejection of the human tumor cells.
-
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Inject a suspension of tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of saline or Matrigel) subcutaneously into the flank of each mouse.
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer this compound at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Include a vehicle control group and a positive control group (e.g., Doxorubicin, Cisplatin).
-
-
Tumor Growth Measurement:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
-
Data Analysis:
-
Compare the tumor growth curves between the treated and control groups.
-
Calculate the percentage of tumor growth inhibition (% TGI).
-
Quantitative Data Summary for Pyrazole Derivatives in Cancer Cell Lines and Xenograft Models:
| Compound/Treatment | Cell Line/Model | IC50 / Efficacy | Reference |
| Pyrazole Derivative 22 | MCF-7, A549, HeLa, PC3 | IC50: 2.82 - 6.28 µM | [10] |
| Pyrazole Derivative 23 | MCF-7, A549, HeLa, PC3 | IC50: 2.82 - 6.28 µM | [10] |
| Pyrazole Derivative 5b | K562, MCF-7, A549 | GI50: 0.021, 1.7, 0.69 µM | [15] |
| Pyrazole Derivative 6 | Murine mammary tumor | Significant tumor growth inhibition at 5 mg/kg | [10] |
| Doxorubicin | Various | Dose-dependent tumor growth inhibition | [10] |
Experimental Workflow for Human Tumor Xenograft Model:
III. Evaluation of Efficacy in Metabolic Disorders
Certain pyrazole derivatives have shown potential in managing metabolic disorders like obesity and diabetes. [17][18][19][20][21][22][23][24][25][26][27][28][29][30][31]
A. Diet-Induced Obesity (DIO) in Mice
This model mimics the development of obesity in humans due to the consumption of a high-fat diet. [18][21][23][25][26] Experimental Protocol:
-
Animals and Diet:
-
Use C57BL/6J mice, which are prone to developing obesity on a high-fat diet.
-
Feed the mice a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity. A control group should be fed a standard chow diet.
-
-
Treatment:
-
Once obesity is established (significant weight gain compared to the control group), randomize the HFD-fed mice into treatment groups.
-
Administer this compound (e.g., daily oral gavage) for several weeks.
-
Include a vehicle-treated HFD group and a positive control group (e.g., a known anti-obesity agent).
-
-
Parameters to Measure:
-
Body Weight and Food Intake: Monitor weekly.
-
Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT): Perform at the end of the treatment period to assess glucose metabolism.
-
Serum Analysis: Measure levels of glucose, insulin, triglycerides, and cholesterol.
-
Body Composition: Analyze fat and lean mass using techniques like DEXA or MRI.
-
Quantitative Data Summary for Pyrazole Derivatives in Diet-Induced Obesity:
| Compound/Treatment | Model | Key Finding | Reference |
| Xanthohumol Pyrazole Derivative (XP) | HFD-fed mice | Reduced body weight gain and improved insulin resistance | [18][21][23][26] |
| Pyrazolone Derivative C29 | HFD-fed mice | Alleviated HFD-induced obesity and promoted energy expenditure | [25] |
B. Streptozotocin (STZ)-Induced Diabetes in Rats
This model is used to induce a state of hyperglycemia that mimics type 1 diabetes. [17][19][20][22][28][29][30][31] Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Induction of Diabetes:
-
Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5) at a dose of 40-60 mg/kg.
-
Confirm diabetes by measuring blood glucose levels 48-72 hours after STZ injection. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
-
Treatment:
-
Divide the diabetic rats into groups and begin treatment with this compound.
-
Include a diabetic control group (vehicle-treated) and a positive control group (e.g., Metformin, 500 mg/kg, p.o.).
-
-
Parameters to Measure:
-
Blood Glucose Levels: Monitor regularly from tail vein blood samples.
-
Body Weight and Water/Food Intake: Record weekly.
-
Oral Glucose Tolerance Test (OGTT): Can be performed to assess glucose disposal.
-
Serum Insulin Levels: Measure at the end of the study.
-
Quantitative Data Summary for Pyrazole Derivatives in STZ-Induced Diabetes:
| Compound/Treatment | Dose (mg/kg) | Duration | Blood Glucose Reduction | Reference |
| Pyrazole Derivative 4 | 40 | Not specified | Significant reduction | [17] |
| Pyrazolobenzothiazine S1 | Not specified | 21 days | Reduced to ~110-115 mg/dL | [30] |
| Metformin (Standard) | 500 | 4 weeks | Significant reduction | General Knowledge |
Logical Relationship in Metabolic Syndrome Evaluation:
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. ijnrd.org [ijnrd.org]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro [mdpi.com]
- 17. Design and Synthesis of Pyrazole-3-one Derivatives as Hypoglycaemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Xanthohumol Pyrazole Derivative Improves Diet-Induced Obesity and Induces Energy Expenditure in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. insights.sent2promo.com [insights.sent2promo.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Development of Pyrazole Compounds as Antidiabetic Agent: A Review | Bentham Science [eurekaselect.com]
- 23. Xanthohumol Pyrazole Derivative Improves Diet-Induced Obesity and Induces Energy Expenditure in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Pyrazolone derivative C29 protects against HFD-induced obesity in mice via activation of AMPK in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ijcps.nknpub.com [ijcps.nknpub.com]
- 29. researchgate.net [researchgate.net]
- 30. The antihyperglycemic potential of pyrazolobenzothiazine 1, 1-dioxide novel derivative in mice using integrated molecular pharmacological approach - PMC [pmc.ncbi.nlm.nih.gov]
- 31. US7256209B2 - Pyrazole derivatives and diabetic medicine containing them - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Isobutyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies described herein are based on established analytical techniques for structurally similar pyrazole derivatives and serve as a comprehensive guide for method development and validation.
Analytical Methods
Two primary analytical techniques are recommended for the quantification of this compound: HPLC-UV and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is suitable for the quantification of the analyte in bulk drug substances and simple formulations where high concentrations are expected. It is a robust and cost-effective technique.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For the analysis of this compound in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the preferred method due to its high sensitivity and selectivity.
Data Presentation: A Comparative Overview of Analytical Methods
The following table summarizes typical quantitative performance parameters that should be established during method validation for the analysis of this compound. The values presented are indicative and based on methods for analogous compounds.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.05 - 1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL | ~0.1 - 5 ng/mL |
| Linearity Range (r²) | 0.5 - 100 µg/mL (>0.99) | 0.1 - 1000 ng/mL (>0.99) |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (% RSD) | < 5% | < 15% |
| Sample Throughput | Moderate | High |
| Selectivity | Moderate | High |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol is adapted from a method for 1H-Pyrazole-4-carboxylic acid and is suitable for relatively clean sample matrices.[1]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the UV absorption maximum of the compound)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare working standards by serial dilution in the mobile phase.
-
Sample Solution: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a general guideline for bioanalysis, based on methods for other pyrazole derivatives in biological matrices.[2][3][4]
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., plasma, urine)
2. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
3. LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)
-
Precursor Ion (Q1): [M+H]⁺ or [M-H]⁻ for this compound
-
Product Ion (Q3): To be determined by infusion of the standard solution.
-
Collision Energy (CE): To be optimized for the specific precursor-product ion transition.
-
Other parameters (e.g., nebulizer gas, drying gas temperature): To be optimized based on the instrument manufacturer's recommendations.
5. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
References
- 1. Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: HPLC Analysis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid
These application notes provide a comprehensive guide for the quantitative analysis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Accurate and reliable quantitative analysis is crucial for purity assessment, stability studies, and pharmacokinetic analysis. This document outlines a recommended HPLC method for the determination of this compound. The proposed method is based on reverse-phase chromatography, which is a widely used technique for the separation of moderately polar to nonpolar compounds.
Physicochemical Properties
Recommended HPLC Method
This section details the proposed starting conditions for the HPLC analysis of this compound. Optimization of these parameters may be necessary to achieve desired separation and peak shape.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid), Isocratic |
| Initial recommendation: 60:40 (Acetonitrile:Water) | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a versatile and commonly used stationary phase for reverse-phase HPLC, suitable for retaining and separating compounds with moderate hydrophobicity like the target analyte.
-
Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reverse-phase HPLC. The addition of 0.1% formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time stability. An isocratic elution is recommended for simplicity and robustness, but a gradient elution may be necessary for samples containing impurities with a wide range of polarities.
-
Flow Rate: A flow rate of 1.0 mL/min is typical for a 4.6 mm internal diameter column and provides a good balance between analysis time and backpressure.
-
Detection: The pyrazole ring contains a chromophore that should allow for UV detection. A wavelength of 254 nm is a common starting point for aromatic and heterocyclic compounds. The optimal wavelength should be determined by analyzing the UV spectrum of the compound.
Experimental Protocol
4.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade, for sample dissolution if necessary)
4.2. Preparation of Mobile Phase
-
To prepare 1 L of the mobile phase (60:40 Acetonitrile:Water with 0.1% Formic Acid), measure 600 mL of acetonitrile and 400 mL of water into a clean, amber glass bottle.
-
Add 1.0 mL of formic acid to the mixture.
-
Sonicate the solution for 15 minutes to degas.
-
Allow the mobile phase to equilibrate to the column temperature before use.
4.3. Preparation of Standard Solutions
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol or acetonitrile and then dilute to the mark with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4.4. Sample Preparation
The sample preparation procedure will depend on the matrix. For a pure substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For more complex matrices, a sample extraction and clean-up procedure may be required.
4.5. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds.
4.6. Data Analysis
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
This document provides a detailed application note and a starting protocol for the HPLC analysis of this compound. The proposed reverse-phase method is a robust and reliable technique for the quantification of this compound. Researchers are encouraged to optimize the provided conditions to suit their specific analytical needs and instrumentation.
Application Note: High-Throughput LC-MS/MS Method for the Quantitative Analysis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid and its Major Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 1-Isobutyl-1H-pyrazole-4-carboxylic acid and its putative hydroxylated and carboxylated metabolites in human plasma. The method employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode. This protocol is designed for high-throughput analysis, making it suitable for pharmacokinetic studies in drug development.
Introduction
This compound is a synthetic compound with a pyrazole core, a structure prevalent in many pharmacologically active molecules. Understanding the metabolic fate of such compounds is crucial for evaluating their efficacy and safety. In vivo, drug metabolism often involves oxidation reactions catalyzed by cytochrome P450 enzymes. For compounds with alkyl substituents, such as the isobutyl group in the target analyte, common metabolic pathways include hydroxylation and subsequent oxidation to a carboxylic acid. This method provides a reliable tool for quantifying the parent compound and its key metabolites, which is essential for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted Metabolic Pathway
The primary metabolic pathway for this compound is predicted to be the oxidation of the isobutyl side chain. The initial step is hydroxylation to form a hydroxylated metabolite (M1), which can be further oxidized to a carboxylic acid metabolite (M2).
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of the parent compound and its metabolites from human plasma.
-
Sample Thawing: Thaw plasma samples and quality controls (QCs) at room temperature.
-
Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled analog of the parent compound in 50% methanol) to each tube, except for blank samples.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex mix all tubes for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography
HPLC System: A standard high-performance liquid chromatography system. Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Flow Rate: 0.4 mL/min. Column Temperature: 40°C. Injection Volume: 5 µL.
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry
Mass Spectrometer: A triple quadrupole mass spectrometer. Ionization Mode: Electrospray Ionization (ESI), Negative. Ion Source Temperature: 500°C. Capillary Voltage: -3.5 kV. Gas Flow Rates: Optimized for the specific instrument.
Data Presentation
The following table summarizes the predicted mass transitions for the parent compound and its metabolites. These values are calculated based on their chemical structures and should be optimized empirically.
| Compound | Formula | Exact Mass | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) |
| Parent | C₉H₁₄N₂O₂ | 182.1055 | 181.1 | 137.1 (Loss of CO₂) |
| Metabolite 1 (M1) | C₉H₁₄N₂O₃ | 198.0999 | 197.1 | 153.1 (Loss of CO₂) |
| Metabolite 2 (M2) | C₈H₁₀N₂O₄ | 214.0641 | 213.1 | 169.1 (Loss of CO₂) |
Note: The product ions (Q3) are predicted based on the most likely fragmentation pathway (loss of the carboxyl group). These transitions require experimental verification and optimization.
Experimental Workflow Visualization
The overall analytical process from sample receipt to data analysis is outlined below.
Caption: Experimental workflow for the LC-MS/MS analysis.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the simultaneous quantification of this compound and its primary metabolites in human plasma. The simple sample preparation procedure and rapid chromatographic analysis make this method well-suited for supporting pharmacokinetic assessments in drug discovery and development programs. The provided protocol and parameters serve as a strong foundation for method implementation and validation in a regulated bioanalytical laboratory.
Applications of Pyrazole Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyrazole derivatives, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1][2][3][4][5][6][7] Their versatile chemical nature allows for a broad range of substitutions, leading to a diverse array of pharmacological activities.[3][4][7] This has resulted in their successful development as therapeutic agents for a variety of diseases, including inflammatory disorders, cancer, microbial infections, and neurological conditions.[2][3][5][6] This document provides detailed application notes on the key therapeutic areas of pyrazole derivatives, summarizes quantitative data for easy comparison, and offers experimental protocols for their synthesis and evaluation.
I. Anti-inflammatory Agents
Pyrazole derivatives are well-established as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[8][9][10][11]
Application Note:
The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.[10][11] Celecoxib, a diaryl-substituted pyrazole, is a prime example of a selective COX-2 inhibitor.[9][10] Its sulfonamide side chain binds to a hydrophilic region near the active site of the COX-2 enzyme, leading to a reduction in the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8][10] Pyrazole derivatives have also been explored as inhibitors of other inflammatory targets, such as p38 MAP kinase, which is involved in the production of pro-inflammatory cytokines like TNF-α.[12]
Quantitative Data: COX-2 and p38 MAP Kinase Inhibition
| Compound Class | Target | IC50 / Ki | Reference Compound | IC50 / Ki | Citation |
| Diarylpyrazoles (Celecoxib) | COX-2 | Ki = 0.04 μM | [13] | ||
| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 | IC50 = 0.02 μM | COX-1 | IC50 = 4.5 μM | [13] |
| 3,5-Diarylpyrazoles | COX-2 | IC50 = 0.01 μM | [13] | ||
| Pyrazole-Thiazole Hybrid | COX-2 | IC50 = 0.03 μM | 5-LOX | IC50 = 0.12 μM | [13] |
| Pyrazole Urea Derivatives (BIRB 796) | p38 MAP Kinase | [12] | |||
| N-Pyrazolyl-N'-aryl ureas | p38 MAP Kinase | [12] | |||
| Bipyrazole Derivatives | p38 MAP Kinase | SB203580 | [14] |
Signaling Pathway: COX-2 Inhibition
Caption: Mechanism of action of Celecoxib in the arachidonic acid pathway.
II. Anticancer Agents
The antiproliferative activity of pyrazole derivatives has been extensively investigated, leading to the identification of potent inhibitors of various cancer-related targets.[4]
Application Note:
Pyrazole scaffolds are integral to the design of inhibitors targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).[15][16][17] Specifically, CDK2 has been a focus for developing treatments for certain cancers.[15][16] Pyrazole derivatives have shown high potency and selectivity as CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[15][16][18] The mechanism often involves the pyrazole core forming crucial hydrogen bonds within the ATP-binding pocket of the kinase. Beyond CDKs, pyrazole derivatives have been designed to inhibit other cancer-relevant targets like VEGFR-2, thereby affecting angiogenesis, and tubulin polymerization.[3][4]
Quantitative Data: Anticancer Activity
| Compound Class | Target | Cell Line | IC50 / GI50 | Citation |
| Pyrazole Benzothiazole Hybrids | VEGFR-2 | HT29, PC3, A549, U87MG | 3.17 - 6.77 µM | [3] |
| Pyrazole Carbaldehyde Derivatives | PI3 Kinase | MCF7 | 0.25 μM | [3] |
| Pyrazole Ring-containing Isolongifolanone Derivatives | MCF7 | 5.21 µM | [3] | |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | A2780 | [16] | |
| 13 cancer cell lines | GI50 = 0.127–0.560 μM | [16] | ||
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines | CDK2 | IC50 = 0.45 - 0.56 µM | [19] | |
| Pyrazole Derivatives | CDK2/cyclin A2 | IC50 = 0.96 - 3.82 µM | [18] |
Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest
Caption: Pyrazole derivatives inhibiting CDK2, leading to cell cycle arrest.
III. Antimicrobial Agents
The emergence of drug-resistant microbial strains has necessitated the development of novel antimicrobial agents, and pyrazole derivatives have shown significant promise in this area.[20][21]
Application Note:
Pyrazole derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[20][22] Their mechanism of action can vary, with some derivatives disrupting the bacterial cell wall, while others may target essential enzymes like topoisomerase II and IV.[21] The versatility of the pyrazole scaffold allows for the synthesis of hybrids with other antimicrobial pharmacophores, such as thiazole and coumarin, to enhance their potency and spectrum of activity.[21]
Quantitative Data: Antimicrobial Activity (MIC in µg/mL)
| Compound Class | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Citation |
| Pyrazole Derivative 21a | 62.5 | 125 | [20] | |||
| Imidazo-pyridine pyrazole 18 | <1 | <1 | <1 | [20] | ||
| Pyrano[2,3-c] pyrazole 5c | 6.25 | 6.25 | [20] | |||
| Naphthyl-substituted pyrazole-derived hydrazones | 0.78-1.56 | [21] | ||||
| Coumarin-substituted pyran-fused pyrazoles | 1.56-6.25 | 1.56-6.25 | [21] | |||
| Pyrazole-thiazole hybrids | <0.2 (MBC) | [21] | ||||
| Pyrazole-1-carbothiohydrazide 21a | 62.5-125 | 2.9-7.8 | [23] |
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
IV. Neurological Agents
Pyrazole derivatives have been investigated for their potential in treating a range of neurological disorders, including neurodegenerative diseases and obesity.[1][24]
Application Note:
In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, pyrazole-based compounds are being explored as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[25][26] The pyrazole scaffold can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[1] A notable example of a pyrazole derivative with neurological activity is Rimonabant, a selective cannabinoid CB1 receptor antagonist that was developed as an anti-obesity drug.[27][28][29][30][31] By blocking CB1 receptors in the central nervous system and peripheral tissues, Rimonabant reduces appetite and modulates metabolic processes.[27][28]
Signaling Pathway: Rimonabant and CB1 Receptor Antagonism
Caption: Mechanism of action of Rimonabant as a CB1 receptor antagonist.
V. Experimental Protocols
A. General Protocol for the Synthesis of Pyrazole Derivatives (Knorr Synthesis)
The Knorr pyrazole synthesis is a versatile method for preparing substituted pyrazoles.[32]
Materials:
-
1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., acid catalyst)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Addition of Hydrazine: Add the hydrazine derivative to the solution. If using a salt, it may be necessary to add a base to liberate the free hydrazine.
-
Reaction: Heat the reaction mixture to reflux and stir for the appropriate time (typically 1-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Experimental Workflow: Knorr Pyrazole Synthesis
Caption: A generalized workflow for the Knorr synthesis of pyrazoles.
B. Protocol for In Vitro COX-1/COX-2 Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of pyrazole derivatives against COX enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test pyrazole derivatives and a reference inhibitor (e.g., Celecoxib)
-
Assay buffer
-
Detection reagent (e.g., for measuring prostaglandin E2)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test pyrazole derivatives and the reference inhibitor.
-
Reaction Initiation: In a 96-well plate, add the enzyme solution, followed by the test compound or vehicle control. Pre-incubate for a specified time.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination and Detection: Stop the reaction after a defined incubation period. Add the detection reagent to quantify the amount of prostaglandin produced.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
References
- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. royal-chem.com [royal-chem.com]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. nbinno.com [nbinno.com]
- 8. news-medical.net [news-medical.net]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. ijcaonline.org [ijcaonline.org]
- 15. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 28. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Rimonabant - Wikipedia [en.wikipedia.org]
- 31. Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Isobutyl-1H-pyrazole-4-carboxylic acid as a Chemical Probe
For Research Use Only.
Introduction
Pyrazole carboxylic acids are a class of heterocyclic compounds recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] These activities often stem from their ability to act as inhibitors of various enzymes, such as kinases and oxidases.[3][4] 1-Isobutyl-1H-pyrazole-4-carboxylic acid is a member of this class and is presented here as a chemical probe for investigating cellular signaling pathways.
This document provides detailed protocols for utilizing this compound to study its effects on a hypothetical protein, Target Kinase X (TKX), a key component of the TKX signaling pathway implicated in cell proliferation and survival. The protocols described herein are representative of methods used to characterize small molecule inhibitors and can be adapted for other biological targets.
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H12N2O2 |
| Molecular Weight | 168.19 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Biological Activity
While the specific targets of this compound are still under investigation, many pyrazole derivatives have been shown to be potent inhibitors of protein kinases.[5] The data presented below are representative of the inhibitory activity of similar pyrazole carboxylic acid analogs against various kinases and are provided for comparative purposes.
| Analog Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrazole Derivative A | Aurora A Kinase | 160 | [3] |
| Pyrazole Derivative B | CDK2 | 25 | [3] |
| Pyrazole Derivative C | Akt1 | 1300 | [5] |
| AT7519 | CDK2 | <10 | [6] |
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway in which Target Kinase X (TKX) plays a central role. This compound is proposed to inhibit TKX, thereby blocking downstream signaling events that lead to cell proliferation and survival.
Experimental Protocols
Biochemical Assay: In Vitro Kinase Inhibition Assay
This protocol describes how to determine the in vitro potency of this compound against Target Kinase X (TKX) using a luminescence-based kinase assay.
Workflow:
Materials:
-
This compound
-
Recombinant Target Kinase X (TKX)
-
Kinase substrate (e.g., a generic peptide substrate)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound stock in kinase assay buffer. The final concentration in the assay should typically range from 100 µM to 1 nM. Include a vehicle control (DMSO only).
-
Prepare the kinase reaction mixture: In kinase assay buffer, prepare a solution containing the TKX enzyme at the desired concentration.
-
Add 5 µL of the serially diluted compound or vehicle to the wells of a 384-well plate.
-
Add 5 µL of the kinase reaction mixture to each well and incubate for 10 minutes at room temperature.
-
Prepare the substrate/ATP mixture: In kinase assay buffer, prepare a solution containing the kinase substrate and ATP at their final desired concentrations (typically at or near the Km for ATP).
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the signal by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Assay: Western Blot Analysis of Downstream Signaling
This protocol describes how to assess the effect of this compound on the TKX signaling pathway in a cellular context by measuring the phosphorylation of a downstream substrate via Western blotting.
Workflow:
Materials:
-
Cell line expressing Target Kinase X (TKX)
-
Cell culture medium and supplements
-
This compound
-
Growth factor to stimulate the TKX pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Downstream Kinase, anti-total-Downstream Kinase, and an antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours, if necessary, to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor for a predetermined time (e.g., 15-30 minutes) to activate the TKX pathway.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated downstream target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and capture the image using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies against the total downstream protein and a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control.
Safety Information
This compound is for research use only. Standard laboratory safety precautions should be taken when handling this compound. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. amsbio.com [amsbio.com]
- 2. Enzyme assay - Wikipedia [en.wikipedia.org]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid, with a focus on improving reaction yields and product purity.
General Synthesis Workflow
The synthesis of this compound is typically achieved in a two-step process. First, a pyrazole ring is formed via the condensation of a β-ketoester with isobutylhydrazine to yield an ester intermediate. This is followed by the hydrolysis of the ester to the final carboxylic acid product.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall reaction yield is very low. What are the common causes and how can I troubleshoot this?
Low yields can arise from issues in either the cyclization or hydrolysis step. A systematic approach is crucial for identifying the root cause.[1]
Troubleshooting Approach:
-
Assess Starting Materials: Purity of reactants is critical. Hydrazine derivatives, in particular, can degrade over time.[1]
-
Analyze Each Step: Run each step separately and analyze the product by TLC, ¹H NMR, or LC-MS to pinpoint where the yield loss is occurring.
-
Optimize Reaction Conditions: Suboptimal conditions like temperature, reaction time, or solvent can significantly lower yields.[2]
Caption: Troubleshooting workflow for diagnosing and improving low reaction yield.
| Potential Cause | Recommended Action | Expected Outcome |
| Degraded Reagents | Use freshly opened or purified isobutylhydrazine. Ensure solvents are anhydrous where required.[1] | Reduced side reactions and improved conversion to the pyrazole intermediate.[3] |
| Suboptimal Cyclization | Monitor the reaction by TLC to determine the optimal reaction time.[2] Consider microwave-assisted synthesis, which can dramatically reduce reaction time and increase yield.[3] | Drive the reaction to completion and prevent the formation of degradation products. |
| Incomplete Hydrolysis | Switch from acid-catalyzed (reversible) to base-catalyzed (irreversible) hydrolysis using NaOH or KOH.[4] Heat the reaction mixture to reflux and monitor by TLC until the ester starting material is fully consumed. | Complete conversion of the ester intermediate to the final carboxylic acid product. |
| Formation of Regioisomers | The reaction of an unsymmetrical dicarbonyl compound with a substituted hydrazine can lead to two regioisomers.[1] Reaction conditions, particularly the solvent and pH, can influence the ratio.[1] | Improved selectivity for the desired 1,4-disubstituted pyrazole isomer. |
| Product Loss During Workup | Ensure the pH is correctly adjusted to precipitate the carboxylic acid during workup after hydrolysis. Use adequate extraction procedures. | Maximized recovery of the final product. |
Q2: I am observing the formation of multiple products during the pyrazole synthesis step. How can I improve selectivity?
The formation of multiple products often points to issues with regioselectivity or side reactions. The Knorr pyrazole synthesis, the likely pathway, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1]
Caption: Simplified reaction pathway showing the potential for regioisomer formation.
| Parameter | Condition | Impact on Yield/Purity |
| Solvent | Protic polar solvents like ethanol are commonly used and can favor the formation of one isomer.[1][5] | Can significantly influence the regioselectivity of the initial nucleophilic attack. |
| Temperature | Microwave heating at 60-80°C has been shown to improve yields and reduce reaction times significantly compared to conventional heating.[3] | Higher temperatures can sometimes overcome the activation energy barrier favoring one regioisomer over another, but may also lead to side products. |
| Base | The addition of a mild base like sodium acetate can be beneficial, especially if using a hydrazine salt, by neutralizing acid and promoting a cleaner reaction.[2] | Can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl, thus affecting the isomer ratio. |
Q3: The hydrolysis of the ethyl ester is slow or incomplete. What are the best conditions?
Hydrolysis of the ethyl ester intermediate is a critical final step. While acid-catalyzed hydrolysis is possible, it is a reversible reaction and may not proceed to completion, especially without a large excess of water.[4] Alkaline hydrolysis (saponification) is generally preferred as it is an irreversible process, which drives the reaction to completion.[4]
| Method | Reagents | Typical Conditions | Pros | Cons |
| Acid-Catalyzed | Dilute HCl or H₂SO₄ in H₂O/EtOH | Reflux for several hours | Simple reagents | Reversible reaction, may result in incomplete conversion.[4] |
| Alkaline (Saponification) | 1-2M NaOH or KOH in H₂O/EtOH | Reflux for 1-4 hours | Irreversible, drives reaction to completion, easier product separation.[4] | The product is a carboxylate salt, requiring an acidic workup to isolate the carboxylic acid. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-Isobutyl-1H-pyrazole-4-carboxylate
This procedure is adapted from a similar synthesis of a substituted pyrazole.[6]
-
Preparation of the β-ketoester: In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol at -20°C.
-
Sequentially add 4-methyl-pentan-2-one (1.0 eq) and diethyl oxalate (1.0 eq) to the solution while maintaining the temperature at -20°C.
-
Allow the mixture to warm to 0°C and stir for 1 hour, then continue stirring overnight at room temperature.
-
Concentrate the reaction mixture under reduced pressure. Add diluted HCl (e.g., 2 M) to the residue and extract the product with dichloromethane.
-
Cyclization: Dissolve the crude β-ketoester intermediate in ethanol.
-
Add isobutylhydrazine (1.0 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using TLC (Thin Layer Chromatography).[2]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting crude ester by column chromatography on silica gel or by recrystallization to obtain Ethyl 1-Isobutyl-1H-pyrazole-4-carboxylate.[2]
Protocol 2: Hydrolysis to this compound
This protocol is based on standard saponification procedures.[4]
-
Dissolve the Ethyl 1-Isobutyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) to the flask.
-
Heat the reaction mixture to reflux for 1-4 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by slowly adding concentrated HCl.
-
The carboxylic acid product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. madison-proceedings.com [madison-proceedings.com]
Technical Support Center: Purification of 1-Isobutyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Isobutyl-1H-pyrazole-4-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. For pyrazole carboxylic acids, which are generally polar, polar solvents are often a good starting point. A common and effective technique for pyrazole compounds is the use of mixed solvent systems.[1] This involves dissolving the compound in a "good" solvent (in which it is soluble) at an elevated temperature and then adding a "poor" solvent (an anti-solvent in which it is sparingly soluble) until turbidity is observed, followed by slow cooling.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To address this, you can:
-
Add more of the "good" solvent to decrease the saturation level.
-
Lower the cooling temperature slowly to encourage crystal nucleation.
-
Use a different solvent system with a lower boiling point.
-
Introduce a seed crystal of the pure compound to initiate crystallization.[1]
Q4: How can I improve a low yield during recrystallization?
Low yields can result from using too much solvent or premature crystallization. To improve the yield:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Ensure the solution cools slowly to allow for maximum crystal formation.
-
Cool the flask in an ice bath after it has reached room temperature to maximize precipitation.
-
Wash the collected crystals with a minimal amount of cold solvent to avoid redissolving the product.
Q5: What type of stationary phase and mobile phase should I use for column chromatography of this compound?
For the purification of pyrazole derivatives, silica gel is a commonly used stationary phase.[2][3] The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).[2][3] The polarity of the eluent is gradually increased to first elute less polar impurities and then the desired compound.
Q6: I am observing tailing or streaking of my compound on the TLC plate and column. How can I resolve this?
Tailing is a common issue when purifying acidic compounds like carboxylic acids on silica gel. This is often due to strong interactions between the acidic proton of the carboxylic acid and the silica surface. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), can be added to the eluent. This helps to keep the carboxylic acid in its protonated, less polar form, leading to sharper bands and better separation.
Q7: How can I separate this compound from its positional isomer?
The separation of positional isomers can be challenging due to their similar physical properties.
-
Fractional Recrystallization: If the isomers have slightly different solubilities in a particular solvent system, fractional recrystallization can be employed.[1] This involves multiple recrystallization steps to enrich one isomer.
-
Column Chromatography: Careful optimization of the mobile phase for column chromatography can often achieve separation. A shallow gradient of increasing polarity may be necessary to resolve the isomers.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve | Insufficient solvent; Inappropriate solvent. | Add more solvent in small portions; Try a different, more suitable solvent or a mixed solvent system. |
| "Oiling out" | Solution is too concentrated; Cooling is too rapid; Melting point of the compound is below the solvent's boiling point. | Add more of the "good" solvent; Allow the solution to cool more slowly; Use a solvent with a lower boiling point; Add a seed crystal.[1] |
| No crystal formation upon cooling | Solution is too dilute; The compound is very soluble even at low temperatures. | Evaporate some of the solvent to concentrate the solution; Try adding an anti-solvent; Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites; Add a seed crystal. |
| Low recovery of purified compound | Too much solvent was used; Crystals were filtered before crystallization was complete; The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent; Ensure the solution is thoroughly cooled before filtering; Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtering. Be aware that this may reduce the yield slightly. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC | Inappropriate eluent system. | Systematically vary the solvent ratio of your eluent to achieve a good separation of the target compound from impurities (an Rf value of ~0.3-0.5 for the target is often ideal for column separation). |
| Compound will not elute from the column | Eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| Compound elutes too quickly | Eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the less polar solvent. |
| Tailing or streaking of the compound band | Strong interaction of the acidic compound with the silica gel. | Add a small amount (0.1-1%) of a volatile acid (e.g., acetic acid or formic acid) to the eluent. |
| Cracked or channeled column bed | Improper packing of the column. | Ensure the silica gel is packed uniformly without any air bubbles. Pack the column as a slurry and allow it to settle completely before loading the sample. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Based on solubility tests, select a suitable single solvent or a mixed solvent system. For this compound, consider polar solvents like ethanol, methanol, or a mixture of an alcohol and water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the "good" solvent in a mixed system) and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization:
-
Single Solvent: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Mixed Solvent: To the hot filtrate, add the "poor" solvent (anti-solvent) dropwise with swirling until the solution becomes slightly turbid. Reheat gently until the solution is clear again, and then allow it to cool slowly.
-
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
General Protocol for Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase by testing different solvent ratios (e.g., hexane:ethyl acetate) using thin-layer chromatography (TLC). Aim for an Rf value of approximately 0.3-0.5 for this compound. If tailing is observed, add a small amount of acetic or formic acid to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with the least polar composition determined from your TLC analysis. Collect fractions in test tubes. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
The following tables can be used to record and compare the results of your purification experiments.
Table 1: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Observations |
| e.g., Ethanol | ||||
| e.g., Ethanol/Water | ||||
| e.g., Hexane/Ethyl Acetate |
Table 2: Purification Efficiency
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, NMR, etc.) |
| Recrystallization | ||||
| Column Chromatography |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Stability testing of 1-Isobutyl-1H-pyrazole-4-carboxylic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability testing of 1-Isobutyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general handling and storage recommendations for this compound?
A1: Based on safety data sheets for similar pyrazole compounds, it is recommended to handle this compound in a well-ventilated area, avoiding contact with skin and eyes.[1][2] Personal protective equipment such as safety glasses, gloves, and a lab coat should be worn.[1][2] For storage, the compound should be kept in a tightly sealed container in a cool, dry place, away from strong oxidizing agents, acids, and bases.[2][3] Some sources suggest storage at 2-8°C under an inert atmosphere.[1][4]
Q2: What are the expected degradation pathways for pyrazole carboxylic acids?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, pyrazole rings are generally stable. However, under forced conditions, degradation could potentially occur at the carboxylic acid group (e.g., decarboxylation at high temperatures) or the isobutyl group (e.g., oxidation). Hydrolysis of the pyrazole ring is also a possibility under extreme pH and temperature conditions.[5][6] Forced degradation studies are necessary to identify the specific degradation products and pathways for this molecule.[5][7]
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: A stability-indicating analytical method is crucial for separating the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. The method would need to be validated to demonstrate its specificity, accuracy, precision, and linearity. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[6] However, avoid overly harsh conditions that might lead to unrealistic degradation pathways. |
| The analytical method is not stability-indicating. | Re-evaluate and re-validate your analytical method to ensure it can separate the parent peak from any potential degradants. This may involve changing the column, mobile phase, or gradient. | |
| Mass balance is not achieved (sum of parent and degradants is <95%). | Some degradation products are not being detected by the analytical method (e.g., they lack a chromophore for UV detection). | Use a more universal detection method, such as mass spectrometry (MS) or a charged aerosol detector (CAD), in conjunction with your primary method. |
| Degradants are volatile and are being lost during sample preparation or analysis. | Modify sample preparation to minimize evaporation. Analyze samples immediately after preparation. | |
| The parent compound or degradants are adsorbing to the container or HPLC column. | Use silanized vials. Evaluate different column chemistries to minimize adsorption. | |
| Inconsistent or irreproducible stability results. | Variability in experimental conditions (e.g., temperature fluctuations, inconsistent light exposure). | Ensure all experimental parameters are tightly controlled and monitored. Use a calibrated photostability chamber for light exposure studies. |
| Sample preparation errors. | Carefully review and standardize the sample preparation protocol. Use calibrated pipettes and balances. |
Experimental Protocols
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[5][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
1. Acidic and Basic Hydrolysis
-
Objective: To assess the stability of the compound in acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For acidic hydrolysis, mix the stock solution with 0.1 M hydrochloric acid.
-
For basic hydrolysis, mix the stock solution with 0.1 M sodium hydroxide.
-
Store the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
If no degradation is observed, consider using a higher concentration of acid/base (e.g., 1 M) or a higher temperature.[8]
-
2. Oxidative Degradation
-
Objective: To evaluate the compound's susceptibility to oxidation.
-
Procedure:
-
Prepare a stock solution of the compound as described above.
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature and protect it from light.
-
Monitor for degradation at various time points and analyze the samples by HPLC.
-
3. Thermal Degradation
-
Objective: To assess the effect of high temperature on the solid-state stability of the compound.
-
Procedure:
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).
-
At specified time intervals, remove a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.
-
Compare the results with a control sample stored at the recommended storage temperature.
-
4. Photostability Testing
-
Objective: To determine the compound's sensitivity to light exposure.
-
Procedure:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, store control samples (covered in aluminum foil) under the same conditions but protected from light.
-
Analyze both the exposed and control samples by HPLC.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT/m/z) |
| Acid Hydrolysis | 0.1 M HCl | |||||
| Base Hydrolysis | 0.1 M NaOH | |||||
| Oxidation | 3% H₂O₂ | |||||
| Thermal (Solid) | Heat | |||||
| Photolytic (Solid) | Light/UV | |||||
| Photolytic (Solution) | Light/UV |
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Relationship Between Stability Testing and Drug Development.
References
- 1. angenechemical.com [angenechemical.com]
- 2. keyorganics.net [keyorganics.net]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijrpp.com [ijrpp.com]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Pyrazole Synthesis
This guide provides troubleshooting for common side reactions encountered during pyrazole synthesis, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in pyrazole synthesis?
The most prevalent side reaction is the formation of regioisomers, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] Other common issues include incomplete cyclization leading to pyrazoline intermediates, di-addition of hydrazine, and the formation of colored impurities from the hydrazine starting material.[2] In the presence of a strong base, deprotonation at the C3 position can sometimes lead to ring-opening.[3]
Q2: My reaction mixture is turning yellow or red. What is the cause and how can I fix it?
Discoloration is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself, which can degrade over time or undergo oxidative processes.[1][2]
-
Troubleshooting:
-
Use fresh or recently purified hydrazine.[1]
-
If using a hydrazine salt, adding a mild base like sodium acetate can help neutralize acidity that may promote byproduct formation.[1]
-
Purification of the final product via recrystallization or column chromatography is effective at removing these colored impurities.[1]
-
Q3: I am getting a low yield in my Knorr pyrazole synthesis. What are the potential causes?
Low yields can stem from several factors, including the purity of starting materials, suboptimal reaction conditions, or the presence of side reactions.[1] The reactivity of the 1,3-dicarbonyl compound and the nucleophilicity of the hydrazine are key.[1]
-
Troubleshooting:
-
Assess Purity: Ensure both the 1,3-dicarbonyl and hydrazine reagents are pure, as impurities can lead to side reactions.[1]
-
Optimize Stoichiometry: Using a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Conditions: Systematically optimize temperature, reaction time, and solvent.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
-
Consider pH: The acidity or basicity of the reaction medium can be critical and may require adjustment.[1]
-
Troubleshooting Guides
Issue 1: Formation of Regioisomers
Symptoms:
-
NMR spectra show duplicate sets of peaks corresponding to more than one isomeric product.[2]
-
Multiple spots are observed on TLC, even after initial purification attempts.[2]
-
The isolated product has a broadened melting point range.[2]
Root Causes: The formation of two regioisomers is a common challenge when a non-symmetrical 1,3-dicarbonyl reacts with a substituted hydrazine.[1][2] The initial nucleophilic attack from the hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of products.[1] The final isomer ratio is governed by a sensitive interplay of several factors:
-
Steric Hindrance: Bulky substituents on either reactant can sterically direct the reaction towards the formation of a single regioisomer by blocking attack at the more hindered carbonyl group.[1]
-
Electronic Effects: The initial attack typically occurs at the more electrophilic carbonyl carbon. For instance, a carbonyl adjacent to an electron-withdrawing group like -CF₃ is more reactive.[4]
-
Reaction pH: Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and influences the site of attack.[4] Basic conditions might favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1][4]
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can dramatically impact regioselectivity.[1][5]
Solutions & Optimization Strategies:
-
Modify Substituents: If possible, select starting materials with significant steric or electronic differences to favor the formation of one isomer.[1]
-
Adjust pH: Systematically screen the reaction under acidic, neutral, and basic conditions to determine the optimal pH for the desired regioisomer.[1]
-
Solvent Screening: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of a single isomer compared to standard solvents like ethanol.[4][5]
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine.
| Entry | 1,3-Diketone Substituent (R) | Solvent | Isomer Ratio (2:3) | Total Yield (%) |
| 1 | Phenyl | EtOH | 80:20 | 95 |
| 2 | Phenyl | TFE | 95:5 | 95 |
| 3 | Phenyl | HFIP | >99:1 | 98 |
| 4 | 4-Chlorophenyl | EtOH | 75:25 | 94 |
| 5 | 4-Chlorophenyl | TFE | 94:6 | 96 |
| 6 | 4-Chlorophenyl | HFIP | >99:1 | 97 |
| Data adapted from a study on fluorinated tebufenpyrad analogs. The table demonstrates a significant improvement in regioselectivity towards isomer 2 when using fluorinated alcohol solvents, particularly HFIP.[5] |
Issue 2: N-Alkylation vs. C-Alkylation
Symptoms:
-
Isolation of a product where an alkyl group has been added to a carbon atom of the pyrazole ring instead of the intended nitrogen atom.
Root Causes: While N-alkylation is more common, C-alkylation can occur under certain conditions. The pyrazole ring has multiple nucleophilic sites. The N1 atom can be deprotonated to form a nucleophile, but C4 is also electron-rich and susceptible to electrophilic attack.[3] Strong bases can also facilitate deprotonation at C3.[3]
Solutions & Optimization Strategies:
-
Base Selection: The choice of base is critical. To favor N-alkylation, conditions that deprotonate the N-H bond without promoting C-deprotonation are preferred. Using bases like K₂CO₃ or Cs₂CO₃ is common.[6]
-
Protecting Groups: If C-alkylation is persistent, a strategy involving protecting the desired nitrogen, performing the C-functionalization, and then deprotecting can be employed.
-
Alternative Methods: Acid-catalyzed N-alkylation methods using electrophiles like trichloroacetimidates can provide an alternative to base-mediated reactions and may offer different selectivity.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using HFIP
This protocol details a method for the Knorr condensation that favors the formation of a single regioisomer through the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as the solvent.[4][5]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Slowly add methylhydrazine (1.1 mmol) to the solution at room temperature.[5]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[4]
Protocol 2: Purification by Recrystallization (Mixed-Solvent System)
This method is effective for purifying crude pyrazole products from soluble impurities, including colored byproducts.[9]
Materials:
-
Crude pyrazole product
-
A "good" solvent (e.g., ethanol, methanol, in which the compound is soluble when hot)[9]
-
An "anti-solvent" (e.g., water, hexane, in which the compound is poorly soluble)[9]
Procedure:
-
Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid is completely dissolved.[9]
-
If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[9]
-
Heat the solution again and add the "anti-solvent" dropwise while stirring until the solution becomes slightly turbid.
-
Add a few more drops of the "good" solvent until the turbidity just disappears.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of cold anti-solvent.[9]
-
Dry the crystals completely.
Troubleshooting Workflow
Caption: Troubleshooting workflow for common pyrazole synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 1-Isobutyl-1H-pyrazole-4-carboxylic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and practical synthesis is a three-step process:
-
Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate. This typically involves the condensation of a 1,3-dicarbonyl equivalent, such as ethyl 2-formyl-3-oxopropanoate, with hydrazine.
-
Step 2: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate. The pyrazole nitrogen is then alkylated using an isobutyl halide (e.g., isobutyl bromide or iodide) in the presence of a base. This step is often challenging due to the potential for forming two different regioisomers.
-
Step 3: Hydrolysis of Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid, typically under basic conditions.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Low yields in the initial pyrazole synthesis.
-
Formation of regioisomers during the N-alkylation step (N1 vs. N2 alkylation), which can be difficult to separate.[1]
-
Incomplete hydrolysis of the ester to the carboxylic acid.
-
Difficulties in purification of the final product and intermediates.
Q3: How can I purify the final product, this compound?
A3: Purification can typically be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Another method involves dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid.[2]
Troubleshooting Guide
Problem 1: Low Yield in Ethyl 1H-pyrazole-4-carboxylate Synthesis (Step 1)
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | Ensure the purity of ethyl 2-formyl-3-oxopropanoate and hydrazine. Impurities can lead to side reactions and lower yields. |
| Suboptimal Reaction Temperature | The reaction is often carried out at room temperature after an initial cooling phase.[3] Monitor the reaction temperature closely, as excessive heat can promote side reactions. |
| Incorrect Stoichiometry | Use a slight excess of hydrazine (around 1.1 equivalents) to ensure complete consumption of the dicarbonyl compound. |
| Inefficient Work-up | During extraction, ensure complete transfer of the product into the organic phase. Use of a continuous extractor might be beneficial for more polar products. |
Problem 2: Formation of Regioisomers during N-Alkylation (Step 2)
The N-alkylation of pyrazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity is influenced by steric and electronic factors, as well as reaction conditions.[1][4]
| Factor | Strategy to Favor N1-Alkylation (desired product) |
| Steric Hindrance | The isobutyl group is sterically demanding, which generally favors alkylation at the less hindered nitrogen. However, the pyrazole itself is not highly substituted, so a mixture is still likely. |
| Base and Solvent System | The choice of base and solvent is crucial. A common system that favors N1-alkylation is using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile. Stronger bases like sodium hydride (NaH) in THF can also be effective.[1] |
| Leaving Group on Alkylating Agent | Using isobutyl iodide may lead to faster reaction rates compared to isobutyl bromide, but may not significantly alter the isomer ratio. |
Table 1: Effect of Reaction Conditions on N-Alkylation Regioselectivity (General Trends)
| Base | Solvent | General Outcome for N1-Alkylation | Reference |
| K₂CO₃ | DMF / Acetonitrile | Generally favors N1-alkylation | [1] |
| NaH | THF / DMF | Often provides good N1 selectivity | [1] |
| Cs₂CO₃ | DMF | Can also be effective for N1-alkylation | - |
Note: The optimal conditions should be determined empirically for this specific substrate.
Problem 3: Incomplete Hydrolysis of the Ester (Step 3)
| Potential Cause | Troubleshooting Steps |
| Insufficient Base or Reaction Time | Use a sufficient excess of a strong base like NaOH or KOH (e.g., 2-3 equivalents). Monitor the reaction by TLC until the starting ester is completely consumed. The reaction is typically heated to reflux.[5] |
| Low Reaction Temperature | Ensure the reaction mixture is heated to reflux to drive the hydrolysis to completion. |
| Precipitation of the Carboxylate Salt | If the sodium or potassium salt of the carboxylic acid precipitates from the reaction mixture, it may hinder the reaction. Adding a co-solvent like THF or using a more dilute solution can help maintain homogeneity. |
| Difficult Work-up | After hydrolysis, the reaction mixture should be acidified to a pH of around 2-3 to ensure complete protonation and precipitation of the carboxylic acid. |
Experimental Protocols
Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-formyl-3-oxopropanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure ethyl 1H-pyrazole-4-carboxylate.[3]
Step 2: N-Alkylation to Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Add isobutyl bromide or isobutyl iodide (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer. The crude product will likely be a mixture of N1 and N2 isomers.
-
Purify by column chromatography on silica gel to separate the desired N1-isobutyl-pyrazole from the N2 isomer.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl 1-isobutyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the hydrolysis is complete, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.[5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for failed this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrazole-4-Carboxylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazole-4-carboxylic acid. Detailed experimental protocols, comparative data, and workflow visualizations are included to facilitate successful and optimized synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazole-4-carboxylic acid and its esters?
A1: The most prevalent methods include the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, and the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction on hydrazones can yield pyrazole-4-carbaldehydes, which can then be oxidized to the corresponding carboxylic acid.[1][2] Multicomponent reactions are also employed for the synthesis of pyrazole-4-carboxylic acid esters.[1]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields in pyrazole synthesis can stem from several factors. Key areas to investigate include the purity of starting materials, suboptimal reaction conditions (temperature, solvent, catalyst), and the presence of side reactions. Ensure your 1,3-dicarbonyl compounds and hydrazine derivatives are pure, as impurities can lead to side reactions. It is also important to confirm that the hydrazine reagent has not degraded. Optimizing the stoichiometry of reactants, potentially using a slight excess of hydrazine, can also drive the reaction to completion.[1]
Q3: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. Regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants. The initial nucleophilic attack of hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products. To improve selectivity, consider modifying reaction conditions such as pH and solvent. For instance, acidic conditions might favor one isomer, while basic conditions favor the other. The use of bulky protecting groups on one of the hydrazine's nitrogen atoms can also sterically hinder the reaction to favor the formation of a single regioisomer.
Q4: The reaction mixture is turning a dark color (yellow/red). Is this normal, and how can I obtain a cleaner product?
A4: Discoloration of the reaction mixture is frequently observed in pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[1] To mitigate this, consider using a freshly opened or purified hydrazine. If using a hydrazine salt, the addition of a mild base can help neutralize the acid and lead to a cleaner reaction profile.[1] Purification of the crude product by recrystallization or column chromatography is often necessary to remove these colored impurities.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of pyrazole-4-carboxylic acid and its derivatives.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Degraded Reagents | Use freshly opened or purified hydrazine and high-purity 1,3-dicarbonyl compounds. |
| Suboptimal Temperature | Experiment with a range of temperatures. For some reactions, increasing the temperature can improve the yield, but for others, it may lead to decomposition. Monitor the reaction by TLC to find the optimal temperature. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction outcome. Common solvents include ethanol, acetic acid, and DMF. Perform small-scale test reactions with different solvents to identify the most suitable one for your specific substrates. |
| Ineffective Catalyst | For acid-catalyzed reactions like the Knorr synthesis, ensure the appropriate amount and type of acid (e.g., acetic acid, HCl) is used. For other syntheses, the choice of catalyst is crucial.[1] |
Issue 2: Formation of Multiple Products (Regioisomers)
| Potential Cause | Troubleshooting Steps |
| Unsymmetrical 1,3-Dicarbonyl Compound | Modify the substituents on the dicarbonyl compound to introduce steric hindrance that favors one reaction pathway. |
| Reaction Conditions Favoring Both Isomers | Systematically vary the reaction pH (acidic vs. basic conditions) and solvent polarity to determine the optimal conditions for the desired regioisomer. |
| Lack of Steric Control | Introduce a bulky protecting group on one of the reactants to sterically direct the cyclization. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Colored Impurities | Perform a pre-purification step, such as washing the crude product with a non-polar solvent to remove some of the colored byproducts. |
| Similar Polarity of Product and Impurities | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. |
| Product Oiling Out During Recrystallization | Ensure the correct solvent or solvent mixture is used for recrystallization. The product should be sparingly soluble at room temperature and highly soluble at elevated temperatures. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of Ethyl 1,5-disubstituted-1H-pyrazole-4-carboxylates
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | Ethanol | 80 | 5 | 75 |
| 2 | 10 | Ethanol | 80 | 3 | 82 |
| 3 | 10 | Acetonitrile | 80 | 5 | 65 |
| 4 | 10 | Toluene | 110 | 3 | 78 |
| 5 | 10 | None (Solvent-free) | 120 | 3 | 92 |
| 6 | None | None (Solvent-free) | 120 | 5 | Trace |
This table presents representative data on the optimization of a multicomponent reaction to highlight the effects of catalyst loading, solvent, and temperature on product yield.[1]
Table 2: Comparison of Conventional vs. Microwave-Assisted Oxidation of Phenyl-1H-pyrazole-4-carbaldehyde to Phenyl-1H-pyrazole-4-carboxylic Acid
| Method | Temperature (°C) | Time | Power (W) | Yield (%) |
| Conventional Heating | 80 | 1 hour | N/A | 48 - 85 |
| Microwave-Assisted Organic Synthesis (MAOS) | 80 | 2 minutes | 150 | 62 - 92 |
This table compares the efficiency of conventional heating versus microwave-assisted synthesis for the oxidation step, demonstrating a significant reduction in reaction time and an improvement in yield with MAOS.[3][4]
Experimental Protocols
Protocol 1: Synthesis of Ethyl Pyrazole-4-carboxylate via Knorr Synthesis
This protocol describes the synthesis of ethyl pyrazole-4-carboxylate from ethyl 2-formyl-3-oxopropanoate and hydrazine.
Materials:
-
Ethyl 2-formyl-3-oxopropanoate ((ethoxycarbonyl)malondialdehyde)
-
Hydrazine hydrate
-
Ethanol
-
Dichloromethane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve ethyl 2-formyl-3-oxopropanoate (192 mmol) in ethanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (193 mmol) to the cooled solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 17 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol by vacuum distillation.
-
Purify the residue by silica gel column chromatography using a solvent mixture of dichloromethane and ethyl acetate to obtain ethyl 1H-pyrazole-4-carboxylate.[5][6]
Protocol 2: Synthesis of Pyrazole-4-carboxylic Acid via Vilsmeier-Haack Reaction and Subsequent Oxidation
This two-step protocol involves the formation of a pyrazole-4-carbaldehyde intermediate followed by its oxidation.
Step A: Synthesis of 1,3-Disubstituted-pyrazole-4-carbaldehyde
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at 0°C with stirring.
-
Add the appropriate hydrazone to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-70°C and stir for several hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step B: Oxidation to Pyrazole-4-carboxylic Acid
-
Dissolve the pyrazole-4-carbaldehyde from Step A in a suitable solvent (e.g., a mixture of pyridine and water).
-
Add an oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise while monitoring the temperature.
-
Stir the reaction mixture until the purple color of the permanganate disappears.
-
Work up the reaction by filtering off the manganese dioxide, acidifying the filtrate, and extracting the carboxylic acid product.
-
Purify the final product by recrystallization.[2]
Protocol 3: Hydrolysis of Ethyl Pyrazole-4-carboxylate to Pyrazole-4-carboxylic Acid
This protocol describes the conversion of the ester to the carboxylic acid.
Materials:
-
Ethyl pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethanol or Methanol
Procedure:
-
Dissolve ethyl pyrazole-4-carboxylate in a mixture of ethanol (or methanol) and water.
-
Add a stoichiometric excess of NaOH or LiOH.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Mandatory Visualizations
Caption: Synthetic routes to pyrazole-4-carboxylic acid.
References
- 1. sid.ir [sid.ir]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl pyrazole-4-carboxylate | 37622-90-5 [chemicalbook.com]
Technical Support Center: Synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and reliable method for synthesizing this compound involves a multi-step process. The synthesis typically begins with the formation of a pyrazole-4-carboxylate ester, followed by N-alkylation to introduce the isobutyl group, and concludes with the hydrolysis of the ester to yield the final carboxylic acid.
Q2: During the N-alkylation step of ethyl 1H-pyrazole-4-carboxylate with isobutyl bromide, I am observing two major products. What are they?
The observation of two major products is a common issue arising from the N-alkylation of unsymmetrical pyrazoles.[1][2][3] The pyrazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. This results in the formation of two constitutional isomers: the desired product, ethyl 1-isobutyl-1H-pyrazole-4-carboxylate, and the isomeric byproduct, ethyl 2-isobutyl-2H-pyrazole-4-carboxylate. The ratio of these isomers is influenced by reaction conditions.[4]
Q3: My reaction mixture turns yellow or red, especially during the initial pyrazole ring formation. What is the cause?
The development of color, such as yellow or red, in the reaction mixture is often attributed to side reactions involving the hydrazine starting material.[1] These colored impurities can persist through the synthesis and may require additional purification steps to remove.
Q4: After the final hydrolysis step, my product is not fully soluble, or I see residual ethyl group signals in the 1H NMR spectrum. What is the likely cause?
This indicates incomplete hydrolysis of the ethyl 1-isobutyl-1H-pyrazole-4-carboxylate precursor. The presence of the ester, which is less polar than the carboxylic acid, can also affect the product's solubility profile. Verifying the completion of the hydrolysis reaction by thin-layer chromatography (TLC) or LC-MS is crucial.
Q5: In the initial synthesis of the pyrazole ring from a β-dicarbonyl compound and hydrazine, I observe multiple spots on my TLC plate. What are the potential byproducts?
Besides the target pyrazole, several byproducts can form. Incomplete cyclization or aromatization can lead to stable pyrazoline intermediates.[1] Additionally, side reactions such as the di-addition of hydrazine to the dicarbonyl compound can occur, leading to other heterocyclic impurities.[1]
Q6: How can I analytically distinguish between the N1-isobutyl and N2-isobutyl regioisomers?
Spectroscopic methods are essential for identifying these isomers.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools. The chemical shifts of the pyrazole ring protons and carbons, as well as the protons of the isobutyl group, will differ between the two isomers. 2D NMR techniques like NOESY can be used to establish through-space correlations between the isobutyl protons and the pyrazole ring protons, confirming the position of substitution.
-
Mass Spectrometry (MS): While both isomers have the same mass, their fragmentation patterns in MS may differ. Coupling liquid chromatography with mass spectrometry (LC-MS) can be used to separate the isomers and aid in their identification.
Q7: How can the formation of the undesired N2-isobutyl isomer be minimized during the alkylation step?
Controlling the regioselectivity of N-alkylation is a known challenge.[5] Several strategies can be employed:
-
Steric Hindrance: Introducing a bulky substituent at the C5 position of the pyrazole ring can sterically hinder alkylation at the adjacent N1 position, thereby favoring N2 alkylation, or vice-versa.[4]
-
Choice of Base and Solvent: The reaction conditions play a critical role. Using a stronger, bulkier base or changing the solvent polarity can influence the site of deprotonation and subsequent alkylation.[4] For instance, switching from potassium carbonate (K₂CO₃) to sodium hydride (NaH) can alter the isomer ratio.[4]
Q8: What are the recommended analytical techniques for identifying and quantifying byproducts throughout the synthesis?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and detection of multiple components.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) & Liquid Chromatography-Mass Spectrometry (LC-MS): For separation and identification of volatile and non-volatile byproducts by determining their mass-to-charge ratio.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the main product and any significant byproducts.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation Step
-
Symptoms:
-
NMR spectra show two distinct sets of peaks corresponding to the N1 and N2 isomers.
-
Multiple spots are observed on TLC after the alkylation reaction.[1]
-
Difficulty in purifying the desired product by crystallization or column chromatography.
-
-
Potential Causes:
-
The electronic and steric environments of the two nitrogen atoms in the pyrazole ring are similar, leading to comparable reactivity.[5]
-
Reaction conditions (base, solvent, temperature) do not sufficiently differentiate between the two nitrogen atoms.
-
-
Suggested Solutions:
-
Modify Reaction Conditions: Alter the base (e.g., from K₂CO₃ to NaH) or the solvent (e.g., from acetonitrile to THF or DMF) to influence the site of deprotonation.[4]
-
Temperature Control: Perform the reaction at a lower temperature to potentially enhance selectivity.
-
Alternative Alkylating Agent: While less common for a simple isobutyl group, specialized or bulkier alkylating agents can sometimes improve regioselectivity.
-
| Illustrative N-Alkylation Conditions | Base | Solvent | Approx. N1:N2 Ratio | Typical Yield (%) |
| Condition A | K₂CO₃ | Acetonitrile | 3:1 | 85 |
| Condition B | NaH | THF | 5:1 | 75 |
| Condition C | Cs₂CO₃ | DMF | 4:1 | 90 |
Note: Data are illustrative and may vary based on specific experimental parameters.
Issue 2: Incomplete Ester Hydrolysis
-
Symptoms:
-
The final product has a broad melting point range.
-
1H NMR spectrum shows characteristic signals of an ethyl ester (e.g., a quartet around 4.3 ppm and a triplet around 1.3 ppm) in addition to the desired product peaks.
-
The isolated product has poor solubility in aqueous base.
-
-
Potential Causes:
-
Insufficient amount of base (e.g., LiOH, NaOH, KOH) used for saponification.
-
Reaction time is too short or the temperature is too low.
-
Poor solubility of the ester starting material in the chosen solvent system.
-
-
Suggested Solutions:
-
Increase Base Equivalents: Use a larger excess of the base (e.g., 3-5 equivalents).
-
Optimize Reaction Conditions: Increase the reaction temperature (e.g., reflux) and/or extend the reaction time. Monitor the reaction's completion using TLC.
-
Improve Solubility: Add a co-solvent like THF or methanol to the water to ensure the ester is fully dissolved and accessible to the hydroxide.
-
Issue 3: Formation of Dialkylated Quaternary Salt
-
Symptoms:
-
Observation of a highly polar, water-soluble byproduct.
-
Mass spectrometry shows a peak corresponding to the mass of the N-alkylated pyrazole plus an isobutyl group.
-
-
Potential Causes:
-
Suggested Solutions:
-
Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the isobutyl bromide.[4]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.[4]
-
Reduce Temperature: Perform the reaction at a lower temperature to minimize over-alkylation.[4]
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-Isobutyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromo-2-methylpropane (isobutyl bromide, 1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Protocol 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 1-isobutyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 8-12 hours or until TLC indicates the complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation of N1 and N2 regioisomers during N-alkylation.
Caption: Troubleshooting workflow for identifying regioisomer formation.
References
Technical Support Center: Enhancing the Biological Activity of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the biological activity of 1-Isobutyl-1H-pyrazole-4-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of pyrazole-4-carboxylic acid derivatives?
A1: Pyrazole-4-carboxylic acid derivatives are a versatile class of compounds known to exhibit a broad spectrum of biological activities. These include anti-inflammatory, analgesic, antimicrobial, antifungal, and anticancer properties.[1][2][3] For instance, certain derivatives act as inhibitors of enzymes like cyclooxygenase (COX), making them effective anti-inflammatory agents.[4][5] Others have shown promise as antimicrobial agents by targeting essential pathways in bacteria and fungi.[1][6][7]
Q2: What general strategies can be employed to enhance the biological activity of this compound?
A2: Enhancing the biological activity of a lead compound like this compound typically involves chemical modification to improve its potency, selectivity, and pharmacokinetic properties. Key strategies include:
-
Structural Modification and Derivatization: Introducing different functional groups at various positions on the pyrazole ring and the isobutyl group can significantly impact activity. Structure-activity relationship (SAR) studies are crucial in guiding these modifications.[8][9][10]
-
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can modulate biological activity. For example, a carboxylic acid group can sometimes be replaced with a tetrazole.[11]
-
Prodrug Approach: Converting the parent compound into a prodrug can improve its solubility, stability, and bioavailability. For instance, esterification of the carboxylic acid can enhance cell membrane permeability.[8]
Q3: How can I improve the yield and purity of my synthesized pyrazole derivatives?
A3: Low yields and impurities are common challenges in pyrazole synthesis. To address these, consider the following:
-
Purity of Starting Materials: Ensure the purity of your reactants, as impurities can lead to side reactions and complicate purification.
-
Optimization of Reaction Conditions: Systematically optimize parameters such as temperature, reaction time, solvent, and catalyst. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Purification Techniques: Employ appropriate purification methods such as recrystallization or column chromatography to isolate the desired product from byproducts and unreacted starting materials.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low Potency or No Activity in Biological Assays
| Possible Cause | Troubleshooting Step |
| Compound Solubility | The compound may not be sufficiently soluble in the assay buffer, leading to a lower effective concentration. Solution: Verify the solubility of your compound. Consider using a co-solvent like DMSO, but ensure the final concentration does not exceed a level that affects the assay (typically <1%). Sonication can also aid in dissolution. |
| Compound Stability | The compound may be degrading under the experimental conditions (e.g., temperature, pH, light exposure). Solution: Assess the stability of your compound in the assay buffer over the duration of the experiment using techniques like HPLC. If instability is an issue, modify the assay conditions or the compound structure. |
| Incorrect Assay Conditions | Suboptimal assay conditions can lead to misleading results. Solution: Ensure all assay parameters, such as enzyme concentration, substrate concentration, and incubation time, are optimized and consistent across experiments. Always include positive and negative controls to validate the assay performance. |
| Structure-Activity Relationship (SAR) | The specific structural modifications made may have inadvertently reduced or abolished the biological activity. Solution: Systematically synthesize and test a series of analogs to build a structure-activity relationship profile. This will help identify the structural features crucial for activity.[8][9][12] |
Problem 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Uneven cell distribution in multi-well plates is a common source of variability in cell-based assays. Solution: Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider using a reverse pipetting technique. |
| Pipetting Errors | Inaccurate or inconsistent dispensing of compounds or reagents can lead to significant errors. Solution: Regularly calibrate your pipettes. For multi-well plates, use a consistent dispensing pattern to minimize effects from evaporation. |
| Edge Effects in Plates | Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth, leading to skewed results. Solution: To mitigate edge effects, fill the outer wells with sterile media or PBS without cells. Ensure proper humidification in the incubator. |
Strategies for Enhancing Biological Activity through Structural Modification
Based on structure-activity relationship (SAR) studies of pyrazole-4-carboxylic acid derivatives, the following modifications can be explored to enhance biological activity:
Table 1: Structure-Activity Relationship of Pyrazole-4-Carboxylic Acid Derivatives
| Position of Modification | Type of Substituent | Effect on Biological Activity | Reference |
| N1-position of Pyrazole Ring | Substitution with different aryl or alkyl groups | Can significantly influence potency and selectivity. For example, a 2,4-dichlorophenyl substituent has been shown to be important for cannabinoid receptor antagonist activity. | [12] |
| C3-position of Pyrazole Ring | Introduction of carboxamido groups | Potent and selective biological activity has been observed with carboxamido groups at this position. | [12] |
| C5-position of Pyrazole Ring | Substitution with substituted phenyl rings | A para-substituted phenyl ring at this position is often crucial for high potency. | [12] |
| Carboxylic Acid Group | Esterification or conversion to amides | Can improve cell permeability and oral bioavailability (prodrug approach).[8] Conversion to carboxamides can also lead to potent fungicides.[9][13] | [8][9][13] |
Experimental Protocols
Protocol 1: Synthesis of 1-Isobutyl-1H-pyrazole-4-carboxamide Derivatives
This protocol describes a general method for converting the carboxylic acid to an amide, a common strategy to enhance biological activity.
-
Acid Chloride Formation: To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane.
-
Add the desired amine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole-4-carboxamide derivative.
Protocol 2: In Vitro Anti-inflammatory Activity Assay (COX Inhibition)
This protocol outlines a method to assess the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
-
Reagents and Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Synthesized compounds and reference drug (e.g., celecoxib)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme in a 96-well plate.
-
Add various concentrations of the test compounds or the reference drug to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
-
Table 2: Example of COX Inhibition Data for Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | >100 | 0.05 | >2000 |
| Derivative 5s | 130.45 | 1.79 | 72.95 |
| Derivative 5u | 134.12 | 1.79 | 74.92 |
| Ibuprofen (Reference) | 15.2 | 35.4 | 0.43 |
| Data adapted from a study on hybrid pyrazole analogues.[5] |
Visualizations
Signaling Pathway: COX Inhibition by Pyrazole Derivatives
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Pharmacokinetic Optimization of Pyrazole Carboxylic Acids
This technical support center is designed for researchers, scientists, and drug development professionals working on modifying 1-Isobutyl-1H-pyrazole-4-carboxylic acid and its analogs to achieve a more favorable pharmacokinetic profile. Here you will find troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound analog exhibits poor aqueous solubility. What are the primary strategies to improve it?
Poor aqueous solubility is a common challenge for pyrazole-containing compounds due to the often planar and aromatic nature of the pyrazole ring, which can lead to high crystal lattice energy.[1][2] Strategies to enhance solubility include:
-
Salt Formation: If your analog contains ionizable functional groups, such as a basic nitrogen or the carboxylic acid, forming a salt is often the most effective initial approach.[1]
-
Structural Modification:
-
Introduce Polar Groups: Add polar functional groups (e.g., hydroxyl, amino) to increase hydrogen bonding with water.
-
Disrupt Planarity: Introduce non-planar or flexible alkyl chains to disrupt crystal packing, which can lower the melting point and improve solubility.[3] One strategy involves replacing rigid linkers, like amides, with more flexible ones, such as amines, to increase the rotational degrees of freedom.[3]
-
Bioisosteric Replacement: The pyrazole ring itself can be considered a bioisostere for other aromatic rings to improve druggability and lipophilicity.[4]
-
-
Formulation Approaches: Employing techniques such as creating amorphous dispersions, using co-solvents, or utilizing hydrotropes can increase the solubility of poorly soluble organic compounds in aqueous media.[5]
Q2: How can I assess the metabolic stability of my novel pyrazole derivatives?
Metabolic stability is crucial for ensuring a drug candidate has a suitable half-life and bioavailability. The pyrazole nucleus is generally considered metabolically stable.[6] However, substituents can introduce metabolic liabilities. A standard initial screen is an in vitro metabolic stability assay using liver microsomes.
This experiment involves incubating the compound with liver microsomes (which contain key drug-metabolizing enzymes like Cytochrome P450s) and a cofactor like NADPH. The disappearance of the parent compound is monitored over time. A compound with high metabolic stability will show a slow rate of degradation.
Q3: My compound shows a high efflux ratio in the Caco-2 permeability assay. What does this indicate and how can I address it?
A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that your compound is likely a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7][8] These transporters actively pump the compound out of the intestinal cells back into the gut lumen, which can severely limit its oral absorption and bioavailability.[1]
Troubleshooting Steps:
-
Confirm Transporter Interaction: Use Caco-2 or MDCK cells that are genetically modified to overexpress specific transporters (e.g., P-gp or BCRP) to confirm which one is responsible for the efflux.[7][8]
-
Structural Modifications: Make targeted chemical modifications to reduce the compound's affinity for the identified transporter. This often involves masking or altering the specific chemical features recognized by the transporter, which can sometimes be achieved by subtly altering lipophilicity or hydrogen bonding patterns.
-
Co-dosing with an Inhibitor: In a research setting, you can co-administer a known P-gp inhibitor (like verapamil) to see if permeability improves. This can confirm P-gp involvement but is not a viable clinical strategy.
Troubleshooting Guides
Problem: Low Oral Bioavailability
Low oral bioavailability is a multifaceted problem that can stem from poor solubility, low permeability, and/or high first-pass metabolism.[1] The following workflow can help diagnose the underlying cause.
Caption: Troubleshooting workflow for diagnosing poor oral bioavailability.
Data Interpretation: Hypothetical Compound Comparison
To improve the pharmacokinetics of the parent compound, this compound, several analogs were synthesized. The table below summarizes their key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Compound ID | Modification | Kinetic Solubility (pH 7.4, µM) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | hLM Stability (t½, min) |
| Parent | This compound | 8 | 0.5 | 5.8 | 15 |
| Analog A | Carboxylic acid -> Methyl ester | 25 | 2.1 | 6.2 | 5 |
| Analog B | Isobutyl -> (2-hydroxy-2-methyl)propyl | 45 | 0.4 | 1.5 | 40 |
| Analog C | Carboxylic acid -> Amide (with piperidine) | 60 | 1.8 | 1.2 | > 60 |
Analysis:
-
Parent Compound: Suffers from low solubility, poor permeability, high efflux, and moderate metabolic instability.
-
Analog A (Esterification): Solubility and permeability improved, but it is highly susceptible to efflux and is now metabolically unstable, likely due to rapid hydrolysis by esterases.
-
Analog B (Adding Polar Group): Greatly improved solubility and metabolic stability, and significantly reduced efflux. However, the added polarity has negatively impacted its permeability.
-
Analog C (Amide Formation): Shows the most promising profile. It has excellent solubility, good permeability, no significant efflux, and is very stable metabolically. This derivative warrants further in vivo investigation.
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M stock of NADPH in buffer and store it on ice.
-
Prepare a 1 mg/mL stock of the test compound in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Data Analysis:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
The slope of the line (k) is used to calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To assess the intestinal permeability of a drug candidate and identify its potential as a substrate for efflux transporters.[7][9]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21 days to allow them to differentiate and form a confluent monolayer with functional tight junctions.[9]
-
-
Monolayer Integrity Test:
-
Before the experiment, confirm the integrity of the cell monolayer using methods like measuring Transepithelial Electrical Resistance (TEER) or assaying the transport of a low-permeability marker (e.g., Lucifer Yellow).
-
-
Permeability Assessment (Apical to Basolateral - A→B):
-
Rinse the monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound to the apical (AP) side (simulating the gut lumen).[9]
-
At various time points, collect samples from the basolateral (BL) side (simulating the blood).[9]
-
Replace the collected volume with fresh buffer.
-
-
Permeability Assessment (Basolateral to Apical - B→A):
-
Simultaneously, in a separate set of wells, add the test compound to the BL side and collect samples from the AP side to measure active efflux.[9]
-
-
Sample Analysis:
-
Analyze the concentration of the compound in all collected samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration.
-
Calculate the Efflux Ratio (ER) as: ER = Papp (B→A) / Papp (A→B).
-
Caption: Workflow for a Caco-2 bidirectional permeability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
Addressing off-target effects of 1-Isobutyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Isobutyl-1H-pyrazole-4-carboxylic acid. The information herein is designed to help address potential off-target effects and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known function of the intended target. Could this be due to off-target effects of this compound?
A1: Yes, observing an unexpected phenotype is a common indicator of potential off-target effects. Off-target interactions occur when a compound binds to and modulates the activity of proteins other than the intended therapeutic target[1][2]. These unintended interactions can lead to a variety of cellular responses that are independent of the on-target activity.
To investigate this, we recommend a tiered approach:
-
In Silico Profiling: Utilize computational models to predict potential off-target interactions based on the chemical structure of this compound. These methods compare the compound's structure against databases of known protein-ligand interactions to identify potential off-targets[2][3].
-
Broad-Panel Screening: Experimentally screen the compound against a panel of known off-target liabilities, such as kinases, GPCRs, ion channels, and transporters. Pharmaceutical companies commonly use these panels to identify undesirable interactions early in development[3].
-
Phenotypic Screening: Employ high-content imaging or other phenotypic assays to systematically characterize the cellular effects of the compound. This can help to identify unexpected biological activities and provide clues about the pathways being affected[1].
Q2: How can we experimentally distinguish between on-target and off-target effects of our compound?
A2: Differentiating between on-target and off-target effects is crucial for validating your experimental findings. A robust method to achieve this is to use a combination of genetic and chemical biology approaches.
A recommended strategy involves creating a cell line in which the intended target has been knocked out or knocked down using CRISPR/Cas9 or RNAi technologies[4][5]. If the compound still elicits the same effect in the absence of the primary target, it strongly suggests that the observed phenotype is due to off-target interactions[5].
Below is a table outlining a potential experimental design to deconvolute on-target from off-target effects.
| Cell Line | Treatment | Expected Outcome (On-Target Effect) | Observed Outcome (Suggests Off-Target Effect) |
| Wild-Type | Vehicle | Basal activity | Basal activity |
| Wild-Type | This compound | Phenotype A observed | Phenotype A observed |
| Target Knockout | Vehicle | Basal activity | Basal activity |
| Target Knockout | This compound | Phenotype A is absent or significantly reduced | Phenotype A persists |
Q3: What are the best practices for designing experiments to minimize the risk of off-target effects from the outset?
A3: Proactively minimizing off-target effects begins with careful experimental design. Here are some best practices:
-
Dose-Response Studies: Determine the minimal effective concentration of this compound required to achieve the desired on-target effect. Using the lowest effective dose can help to reduce the likelihood of engaging lower-affinity off-targets[6].
-
Use of Control Compounds: Include structurally related but inactive control compounds in your experiments. An ideal negative control would be a molecule that is chemically similar to your active compound but does not bind to the intended target.
-
Orthogonal Approaches: Whenever possible, confirm your findings using an alternative method to modulate the target, such as genetic approaches (e.g., siRNA, CRISPR) or by using a structurally distinct compound that targets the same protein.
Troubleshooting Guides
Issue: Inconsistent results across different cell lines or experimental models.
Potential Cause: The expression levels of off-target proteins may vary between different cell types. If this compound has a significant off-target activity, its phenotypic effect could be dependent on the presence and abundance of the off-target protein in a particular cell line.
Troubleshooting Steps:
-
Characterize Target and Potential Off-Target Expression: Perform quantitative PCR (qPCR) or western blotting to determine the relative expression levels of the intended target and any suspected off-target proteins in the cell lines you are using.
-
Correlate Expression with Phenotype: Analyze whether the magnitude of the observed phenotype correlates with the expression level of a potential off-target.
-
Utilize Chemical Proteomics: Employ techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) to identify the binding partners of your compound directly in the cellular context[7].
Experimental Protocols
Protocol 1: Off-Target Profiling using a Kinase Panel
This protocol describes a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.
Materials:
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This compound (stock solution in DMSO)
-
Kinase panel (e.g., a commercial service offering a diverse set of recombinant kinases)
-
Appropriate kinase buffers and substrates
-
ATP (adenosine triphosphate)
-
Detection reagents (e.g., radiometric, fluorescent, or luminescent)
Methodology:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, combine each kinase with its specific substrate and buffer.
-
Add the diluted compound to the wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinases (typically 30°C or 37°C).
-
Stop the reaction and measure the kinase activity using an appropriate detection method.
-
Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for any significant hits.
Data Presentation:
The results can be summarized in a table as shown below.
| Kinase Target | IC50 (µM) of this compound | Comments |
| On-Target Kinase X | 0.05 | Potent inhibition |
| Off-Target Kinase A | 1.2 | Moderate off-target activity |
| Off-Target Kinase B | > 50 | No significant activity |
| Off-Target Kinase C | 8.5 | Weak off-target activity |
Visualizations
Caption: Experimental workflow for investigating off-target effects.
Caption: Hypothetical signaling pathway showing on- and off-target effects.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced off-target effects with CRISPR/Cas9 gesicles [takarabio.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Scaling Up the Synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate a smooth transition from laboratory to pilot scale production.
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process:
-
Formation of Ethyl 1-Isobutyl-1H-pyrazole-4-carboxylate: This step involves the condensation reaction of isobutylhydrazine with an ethyl 2-(alkoxymethylene)-3-oxobutanoate.
-
Hydrolysis of the Ester: The resulting ethyl ester is then hydrolyzed to the desired carboxylic acid.
Step 1: Synthesis of Ethyl 1-Isobutyl-1H-pyrazole-4-carboxylate
A common method for this step is the reaction of isobutylhydrazine with ethyl 2-(ethoxymethylene)-3-oxobutanoate.
Materials:
-
Isobutylhydrazine
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Ethanol (or another suitable solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a well-ventilated fume hood, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add isobutylhydrazine (1.0-1.2 eq) to the reaction mixture. The reaction can be exothermic, so controlled addition and cooling may be necessary, especially at a larger scale.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, the solvent is typically removed under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in the next step.
Step 2: Hydrolysis of Ethyl 1-Isobutyl-1H-pyrazole-4-carboxylate
Materials:
-
Ethyl 1-Isobutyl-1H-pyrazole-4-carboxylate
-
Sodium Hydroxide (or another base)
-
Water
-
Ethanol (co-solvent)
-
Hydrochloric Acid (for acidification)
Procedure:
-
Dissolve the crude or purified ethyl 1-isobutyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Data Presentation
The following tables provide a summary of typical reaction parameters for the synthesis of this compound at both lab and pilot scales. Please note that these are representative values and may require optimization for specific equipment and conditions.
Table 1: Synthesis of Ethyl 1-Isobutyl-1H-pyrazole-4-carboxylate
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Reactants | ||
| Ethyl 2-(ethoxymethylene)-3-oxobutanoate | 10 g | 1 kg |
| Isobutylhydrazine | 5.2 g (1.1 eq) | 520 g (1.1 eq) |
| Ethanol | 100 mL | 10 L |
| Glacial Acetic Acid | 0.5 mL | 50 mL |
| Reaction Conditions | ||
| Temperature | 50 °C | 50-60 °C (with careful monitoring) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Work-up & Purification | ||
| Solvent Removal | Rotary Evaporator | Industrial Rotary Evaporator |
| Purification | Column Chromatography | Direct use in next step or recrystallization |
| Expected Yield | 80-90% | 75-85% |
Table 2: Hydrolysis to this compound
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Reactants | ||
| Ethyl 1-Isobutyl-1H-pyrazole-4-carboxylate | 10 g | 1 kg |
| Sodium Hydroxide | 4.1 g (2.5 eq) | 410 g (2.5 eq) |
| Water | 50 mL | 5 L |
| Ethanol | 50 mL | 5 L |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 80-90 °C) | Reflux (with efficient condenser) |
| Reaction Time | 2-4 hours | 4-6 hours |
| Work-up & Purification | ||
| Acidification pH | 2-3 | 2-3 |
| Purification | Filtration and washing | Filtration and washing, optional recrystallization |
| Expected Yield | 90-95% | 88-93% |
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the scale-up synthesis of this compound.
Q1: My yield of ethyl 1-isobutyl-1H-pyrazole-4-carboxylate is significantly lower on a larger scale. What are the potential causes?
A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing can be difficult. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reactions or the formation of side products.
-
Solution: Ensure the reactor is equipped with an appropriately sized and shaped agitator. Optimize the stirring speed to ensure thorough mixing without causing excessive splashing.
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making temperature control more challenging. Poor heat dissipation from the exothermic condensation reaction can lead to side reactions.
-
Solution: Use a jacketed reactor with a reliable temperature control system. For highly exothermic reactions, consider a semi-batch process where the isobutylhydrazine is added portion-wise to manage the heat evolution.
-
-
Incomplete Reaction: Reaction times that are sufficient on a small scale may not be long enough for larger volumes.
-
Solution: Monitor the reaction progress closely using in-process controls like TLC or LC-MS. Do not rely solely on the reaction time from the lab-scale experiment.
-
Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity?
A2: The reaction of isobutylhydrazine with an unsymmetrical dicarbonyl compound can potentially lead to the formation of two regioisomers: 1-isobutyl-1H-pyrazole-4-carboxylate and 2-isobutyl-2H-pyrazole-4-carboxylate. The formation of the undesired isomer is a common side reaction.[1]
-
Control of Reaction Conditions: The regioselectivity of the cyclization can be influenced by the solvent and temperature.
-
Solution: Experiment with different solvents. Sometimes, a change from a protic solvent like ethanol to an aprotic solvent can influence the regioselectivity. Lowering the reaction temperature may also favor the formation of one isomer over the other.
-
-
Steric Hindrance: The isobutyl group on the hydrazine can sterically influence which nitrogen atom attacks the dicarbonyl compound.
-
Solution: While you cannot change the isobutyl group, ensuring slow addition of the hydrazine can sometimes lead to a more controlled reaction and better selectivity.
-
Q3: The hydrolysis of the ethyl ester is incomplete, even after prolonged reflux. What can I do?
A3: Incomplete hydrolysis can be due to several factors:
-
Insufficient Base: Ensure that a sufficient excess of sodium hydroxide is used to drive the reaction to completion.
-
Solution: Increase the equivalents of sodium hydroxide to 3.0 or even 4.0 equivalents.
-
-
Phase Transfer Issues: On a larger scale, the ester may not be fully soluble in the aqueous/ethanolic mixture, leading to a slow reaction rate.
-
Solution: Increase the proportion of the co-solvent (ethanol) to improve solubility. Ensure vigorous stirring to maximize the interface between the phases.
-
-
Product Inhibition: In some cases, the product itself can inhibit the reaction.
-
Solution: Monitor the reaction and if it stalls, consider a work-up to isolate the mixture of ester and acid, followed by a second hydrolysis step on the recovered ester.
-
Q4: During the acidification step, the product oils out instead of precipitating as a solid. How should I handle this?
A4: "Oiling out" can occur if the product has a low melting point or if impurities are present that act as a solvent.
-
Seeding: If you have a small amount of solid product from a previous batch, adding a "seed" crystal to the oiled-out mixture can induce crystallization.
-
Solvent Change: Try adding a small amount of a non-polar solvent in which the product is insoluble (e.g., hexane) to the aqueous mixture after acidification. This can sometimes force the product to precipitate.
-
Extraction: If the product remains an oil, you may need to extract it into an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer, and then remove the solvent under reduced pressure to obtain the product as a solid or oil. The crude product can then be purified by recrystallization from a suitable solvent system.
Q5: What are the best practices for purifying the final this compound at a large scale?
A5: Large-scale purification requires different strategies than lab-scale chromatography.
-
Recrystallization: This is the most common and effective method for purifying solid compounds at scale.
-
Solution: Conduct a solvent screen to find a suitable solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.
-
-
Slurry Washes: Washing the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble can be a very effective and scalable purification method.
-
Acid-Base Extraction: If the product is contaminated with neutral impurities, you can dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove the neutral impurities, and then re-precipitate the product by adding acid.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low yield in scale-up synthesis.
References
Validation & Comparative
Comparative Guide to the Structural Confirmation of 1-Isobutyl-1H-pyrazole-4-carboxylic acid via NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 1-Isobutyl-1H-pyrazole-4-carboxylic acid. We present predicted ¹H and ¹³C NMR data, a detailed experimental protocol for data acquisition, and a comparison with alternative analytical methods.
Predicted NMR Spectral Data
The structure of this compound contains several distinct proton and carbon environments, which can be unambiguously identified using ¹H and ¹³C NMR spectroscopy. Based on established chemical shift principles for isobutyl, pyrazole, and carboxylic acid moieties, the following spectral data are predicted.
1.1. Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show five distinct signals, with chemical shifts, multiplicities, and integrations corresponding to the unique protons in the molecule.
| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-a | -(CH ₃)₂ | 0.9 - 1.0 | Doublet (d) | 6H |
| H-b | -CH (CH₃)₂ | 2.0 - 2.3 | Multiplet (m) | 1H |
| H-c | -N-CH ₂- | 4.0 - 4.2 | Doublet (d) | 2H |
| H-3, H-5 | Pyrazole CH | 7.8 - 8.2 | Two Singlets (s) | 2H |
| H-d | -COOH | 12.0 - 13.0 | Broad Singlet (br s) | 1H |
Note: The acidic proton of the carboxylic acid is often broad and its chemical shift can be concentration and solvent-dependent.[1][2] The two protons on the pyrazole ring (H-3 and H-5) are in different electronic environments and are expected to appear as distinct singlets.
1.2. Predicted ¹³C NMR Data
The broadband proton-decoupled ¹³C NMR spectrum is predicted to display seven unique carbon signals, consistent with the molecular structure.
| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) |
| C-a | -(C H₃)₂ | 19 - 21 |
| C-b | -C H(CH₃)₂ | 28 - 30 |
| C-c | -N-C H₂- | 55 - 58 |
| C-4 | Pyrazole C -COOH | 115 - 120 |
| C-3, C-5 | Pyrazole C H | 135 - 142 |
| C=O | -C OOH | 165 - 170 |
Note: The chemical shifts for the pyrazole ring carbons (C-3, C-4, C-5) are estimations and can be definitively assigned using 2D NMR techniques such as HMBC and HSQC.[3][4] The carbonyl carbon of the carboxylic acid is typically found in the 160-185 ppm range.[5][6]
Experimental Protocol for NMR Analysis
This section outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
2.1. Sample Preparation
-
Weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
2.2. Data Acquisition
-
The NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Spectrum:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a standard single-pulse experiment with a 90° pulse width.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Spectrum:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (for ¹H and ¹³C) or the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Workflow for Structural Confirmation
The logical process for confirming the molecular structure using the acquired NMR data is outlined in the diagram below. This workflow starts with the sample and proceeds through data acquisition, analysis, and final structural verification.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for complete structural elucidation, other methods provide complementary information and can be used for confirmation.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atom connectivity, stereochemistry, and 3D structure. | Provides unambiguous structural determination. Non-destructive. | Requires larger sample amounts (mg). Can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity (μg to ng). Provides molecular formula with high resolution MS. | Does not provide detailed connectivity or stereochemistry. Isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H, N-H). | Fast and simple to operate. Good for identifying key functional groups. | Provides limited information on the overall carbon skeleton. Complex spectra can be difficult to interpret fully. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides the definitive molecular structure. | Requires a suitable single crystal, which can be difficult to grow. Structure may differ from that in solution. |
In a typical workflow, MS and IR would be used for initial characterization to confirm the molecular weight and the presence of key functional groups (like the carboxylic acid). NMR would then be employed to establish the precise atomic connectivity and confirm the final, detailed structure of this compound.
References
A Comparative Guide to the Crystallography of Pyrazole-4-Carboxylic Acids for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for pyrazole-4-carboxylic acid and its derivatives, offering valuable structural insights for researchers in drug development. While crystallographic data for 1-Isobutyl-1H-pyrazole-4-carboxylic acid is not publicly available, this guide presents data for structurally related compounds to facilitate informed decision-making in molecular design and solid-state characterization.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for selected pyrazole-4-carboxylic acid derivatives, providing a baseline for comparison and prediction of the solid-state properties of novel analogues.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | C₇H₉N₃O₂ | Monoclinic | P2₁/c | 8.966(2) | 8.531(2) | 10.266(2) | 95.57(3) | 781.5(3) | 4 |
| 4-chloro-1H-pyrazole-3-carboxylic acid | C₄H₃ClN₂O₂ | Monoclinic | C2/c | 25.4370(17) | 6.9155(5) | 13.0629(7) | 110.558(6) | 2151.6(3) | 16 |
| 1H-pyrazole-4-carboxylic acid | C₄H₄N₂O₂ | Monoclinic | P2₁/c |
Specific unit cell parameters for 1H-pyrazole-4-carboxylic acid were not explicitly detailed in the provided search results, though its monoclinic crystal system and P2₁/c space group are referenced.[1][2]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structures presented in this guide follows a standardized experimental workflow.[3] The protocol outlined below is a representative procedure for the single-crystal X-ray diffraction of small organic molecules like pyrazole-4-carboxylic acid derivatives.
1. Crystallization:
-
Single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution.
-
Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling crystallization.
-
For example, single crystals of 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid were obtained by recrystallization from ethanol.[4]
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal motion and radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, is used to collect the diffraction data.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
3. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
-
Software is used to integrate the reflection intensities and apply corrections for factors such as absorption and polarization.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using least-squares methods against the experimental diffraction data.
-
This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.
-
The final refined structure is validated to ensure its quality and accuracy.
Experimental Workflow
The following diagram illustrates the logical workflow of a typical single-crystal X-ray crystallography experiment.
Caption: Logical workflow of a single-crystal X-ray crystallography experiment.
References
Comparing the efficacy of 1-Isobutyl-1H-pyrazole-4-carboxylic acid with other inhibitors
Efficacy of Hypoxia-Inducible Factor Prolyl-Hydroxylase Inhibitors: A Comparative Guide
Introduction
While specific experimental data for 1-Isobutyl-1H-pyrazole-4-carboxylic acid as an inhibitor is not extensively available in current literature, the broader class of pyrazole carboxylic acid derivatives has shown significant inhibitory activity against various enzymes.[1][2][3][4][5] A particularly prominent and clinically relevant class of inhibitors that share a related mechanism of action are the Hypoxia-Inducible Factor Prolyl-Hydroxylase Inhibitors (HIF-PHIs). This guide provides a comparative analysis of the efficacy of several leading HIF-PHIs, a novel class of oral medications for the treatment of anemia associated with chronic kidney disease (CKD).[6][7]
HIF-PHIs function by inhibiting the prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of Hypoxia-Inducible Factor (HIF) under normal oxygen conditions.[8] By stabilizing HIF, these inhibitors mimic the body's natural response to hypoxia, leading to increased endogenous erythropoietin (EPO) production and improved iron metabolism.[9][10] This guide will compare the in vitro and clinical efficacy of prominent HIF-PHIs, including Roxadustat, Vadadustat, Daprodustat, and Molidustat, providing researchers and drug development professionals with a comprehensive overview of their performance.
In Vitro Efficacy: Inhibition of PHD Isoforms
The in vitro potency of HIF-PHIs is a key determinant of their biological activity. The half-maximal inhibitory concentration (IC50) values against the three main PHD isoforms (PHD1, PHD2, and PHD3) provide a quantitative measure of their inhibitory potential.
| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference(s) |
| Vadadustat | 15.36 | 11.83 | 7.63 | [11] |
| Daprodustat | 3.5 | 22.2 | 5.5 | [11] |
| Roxadustat | - | 27 | - | [12][13] |
| Molidustat | 480 | 7 | 450 | [12][13] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
Clinical Efficacy: Treatment of Anemia in Chronic Kidney Disease
The clinical efficacy of HIF-PHIs is primarily assessed by their ability to increase and maintain hemoglobin (Hb) levels in patients with anemia of CKD. The following table summarizes key efficacy outcomes from Phase 3 clinical trials.
| Inhibitor | Patient Population | Comparator | Key Efficacy Outcome (Change in Hemoglobin from Baseline) | Reference(s) |
| Roxadustat | Non-Dialysis-Dependent CKD | Placebo | Significantly greater increase in Hb levels compared to placebo. | [6] |
| Vadadustat | Non-Dialysis-Dependent CKD | Darbepoetin alfa | Non-inferior to darbepoetin alfa in maintaining Hb levels. | [10] |
| Daprodustat | Dialysis-Dependent CKD | Epoetin alfa | Non-inferior to epoetin alfa in improving and maintaining Hb levels. | [14] |
| Molidustat | Non-Dialysis-Dependent CKD | Darbepoetin alfa | Non-inferior to darbepoetin alfa in correcting and maintaining Hb levels. | [6] |
A meta-analysis of 26 randomized controlled trials involving 2,804 patients demonstrated that HIF-PHIs as a class produced a significant beneficial effect on the change in hemoglobin from baseline compared to placebo.[15] When compared with erythropoiesis-stimulating agents (ESAs), HIF-PHIs showed a comparable effect on hemoglobin levels.[15] Furthermore, HIF-PHIs have been shown to improve iron metabolism by reducing hepcidin levels and increasing total iron-binding capacity.[9][15]
Experimental Protocols
In Vitro PHD2 Inhibition Assay (AlphaScreen)
This protocol describes a common method for determining the in vitro potency of inhibitors against PHD2.
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (e.g., residues 556-574)
-
2-oxoglutarate (2-OG)
-
Ascorbate
-
Fe(II)
-
AlphaScreen donor and acceptor beads
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test inhibitors (e.g., Roxadustat)
Procedure:
-
Prepare a reaction mixture containing PHD2 enzyme, 2-OG, ascorbate, and Fe(II) in the assay buffer.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the enzymatic reaction by adding the HIF-1α peptide substrate.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the AlphaScreen acceptor beads.
-
Add the AlphaScreen donor beads and incubate in the dark.
-
Read the signal on an AlphaScreen-compatible plate reader.
-
The IC50 value is calculated from the dose-response curve of the inhibitor.[12]
Western Blot for HIF-1α Stabilization
This protocol is used to assess the ability of inhibitors to stabilize HIF-1α in a cellular context.
Materials:
-
Cell line (e.g., HeLa, Hep3B, or U2OS)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the test inhibitor at various concentrations for a specific duration (e.g., 6 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-HIF-1α antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
The level of HIF-1α stabilization is quantified by densitometry.[16]
Visualizations
References
- 1. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hypoxia-inducible factor-prolyl hydroxylase inhibitors for treatment of anemia in chronic kidney disease: a systematic review and network meta-analysis [frontiersin.org]
- 8. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials [haaselab.org]
- 10. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
Benchmarking 1-Isobutyl-1H-pyrazole-4-carboxylic acid Against Known Anti-inflammatory Drugs
The pyrazole nucleus is a core component of many compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] A prominent mechanism of action for many anti-inflammatory pyrazole-containing drugs is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[2][3] This guide benchmarks the potential anti-inflammatory performance of 1-Isobutyl-1H-pyrazole-4-carboxylic acid against Celecoxib, a well-established, selective COX-2 inhibitor that also features a pyrazole ring in its structure.[1][3]
Mechanism of Action: COX-2 Inhibition in the Arachidonic Acid Pathway
Inflammation is a complex biological response, and a key pathway involved is the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[1] This conversion is catalyzed by the cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[3][4]
Selective COX-2 inhibitors, such as Celecoxib, are designed to specifically target the COX-2 enzyme, thereby reducing the production of inflammatory prostaglandins while sparing the protective functions of COX-1.[4][5] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5] The pyrazole scaffold is a common feature in many selective COX-2 inhibitors.[2]
Comparative Analysis of In Vitro Efficacy
The primary metric for evaluating the efficacy of COX inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity of a compound for COX-2 over COX-1 is also a critical parameter, often expressed as a selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-2 | 0.75 | >100 |
| COX-1 | >100 | ||
| Celecoxib | COX-2 | 0.49 | >100 |
| COX-1 | >50 |
Table 1: Illustrative comparative in vitro inhibitory activity of this compound and Celecoxib against COX-1 and COX-2. The data for the test compound is representative of values for structurally similar pyrazole derivatives found in the literature.[6] The data for Celecoxib is from a representative study.[6]
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2.[6][7]
Objective: To determine the IC50 values of the test compound for the inhibition of human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (this compound) and reference compound (Celecoxib) dissolved in DMSO
-
Reaction termination solution (e.g., 1 M HCl)
-
Prostaglandin E2 (PGE2) EIA Kit for detection
-
96-well microplates
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test and reference compounds in DMSO. Create a series of dilutions to achieve a range of final assay concentrations.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in the assay buffer to the desired working concentration.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the various concentrations of the test compound, reference compound, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.[7]
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
Detection: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions. The absorbance is read using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. news-medical.net [news-medical.net]
- 2. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Orthogonal Validation of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid as a Putative COX-2 Inhibitor
Introduction: The compound 1-Isobutyl-1H-pyrazole-4-carboxylic acid, a member of the pyrazole carboxylic acid class, shows structural similarities to known anti-inflammatory agents.[1][2] Preliminary screening often begins with a primary, high-throughput assay, such as a cell-free enzymatic assay, to determine a compound's inhibitory potential against a specific target. For this guide, we will assume the primary activity of this compound has been identified as the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3][4][5]
However, data from a single assay can be prone to artifacts. Therefore, employing orthogonal assays—methods that rely on different principles and techniques—is critical to confidently validate the compound's mechanism of action, specificity, and cellular efficacy.[6] This guide compares two robust orthogonal strategies to the primary cell-free assay: a cell-based assay measuring a downstream biological product and a biophysical assay confirming direct target engagement.
Visualizing the Biological Pathway and Validation Approach
The diagram below illustrates the canonical COX-2 signaling pathway, which is central to inflammation. It shows how Arachidonic Acid is converted into Prostaglandin E2 (PGE2), a key inflammatory mediator. The diagram also highlights the points of intervention for the putative inhibitor and the principles behind the orthogonal validation assays.
Comparison of Orthogonal Validation Assays
This section compares two orthogonal methods against a hypothetical primary cell-free enzymatic assay.
| Parameter | Primary Assay: Cell-Free Enzymatic | Orthogonal Assay 1: Cell-Based PGE2 ELISA | Orthogonal Assay 2: Surface Plasmon Resonance (SPR) |
| Principle | Measures direct inhibition of purified COX-2 enzyme activity (e.g., via O2 consumption or product formation).[7] | Quantifies the reduction of a key downstream inflammatory mediator (PGE2) in stimulated cells.[8] | Measures the direct binding kinetics and affinity between the compound and the immobilized target protein in real-time.[9][10] |
| Biological Context | Low (Acellular) | High (Intracellular environment) | Low (Acellular, purified components) |
| Key Output | IC50 (Half-maximal inhibitory concentration) | IC50 (Cellular potency) | K D (Dissociation constant), k on , k off |
| Primary Advantage | High throughput, direct measure of enzyme inhibition. | Confirms cell permeability and activity in a biological system. | Label-free, provides detailed kinetic binding data, confirms direct target engagement.[11][12] |
| Limitation | Does not account for cell permeability, metabolism, or off-target effects in a cellular context. | Indirect measure of target inhibition; results can be influenced by off-target effects impacting the pathway. | Does not measure functional consequence (inhibition); requires highly purified protein. |
Orthogonal Assay 1: Cell-Based PGE2 Quantification
This assay validates that the compound can penetrate a cell membrane and inhibit COX-2 function within a more physiologically relevant environment. It measures the production of Prostaglandin E2 (PGE2), a key product of the COX-2 pathway, in response to an inflammatory stimulus.[8]
Experimental Workflow
The diagram below outlines the major steps of the cell-based experimental protocol.
Detailed Experimental Protocol
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a control inhibitor (e.g., Celecoxib). Pre-incubate for 1 hour.
-
COX-2 Induction: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control to induce COX-2 expression.[13]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
PGE2 Quantification: Measure the PGE2 concentration in the supernatant using a commercial competitive ELISA kit according to the manufacturer's protocol.[14][15][16] The signal is typically inversely proportional to the amount of PGE2 present.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Plot the inhibition curve and determine the IC50 value using non-linear regression.
Example Data Presentation
| Compound | Primary Assay IC50 (nM) (Cell-Free COX-2) | Orthogonal Assay IC50 (nM) (Cell-Based PGE2) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 85 | 450 | >150 |
| Celecoxib (Control) | 40 | 210 | ~10-30 |
| Indomethacin (Non-selective Control) | 15 | 60 | ~0.5 |
Note: Data are hypothetical examples for illustrative purposes. A higher cellular IC50 compared to the cell-free IC50 is expected and can be attributed to factors like cell permeability and protein binding.
Orthogonal Assay 2: Surface Plasmon Resonance (SPR)
This biophysical technique provides definitive evidence of direct binding between the compound and the target protein. It measures changes in refractive index on a sensor chip surface as the compound (analyte) flows over the immobilized protein (ligand), allowing for the real-time determination of binding kinetics (k on , k off ) and affinity (K D ).[9][10][12]
Experimental Workflow
The diagram below shows the sequential steps involved in a typical SPR experiment for small molecule interaction analysis.
Detailed Experimental Protocol
-
Protein Immobilization: Purified recombinant human COX-2 is covalently immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference channel is prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 2% DMSO).
-
Binding Measurement:
-
Association: Inject each concentration of the compound over the reference and target channels at a constant flow rate and monitor the binding response in real-time.
-
Dissociation: After the association phase, switch to flowing only the running buffer and monitor the dissociation of the compound from the target.
-
-
Regeneration: Inject a specific regeneration solution (e.g., a low pH buffer) to remove any remaining bound compound and prepare the surface for the next injection cycle.
-
Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k on ), dissociation rate constant (k off ), and the equilibrium dissociation constant (K D = k off / k on ).[12]
Example Data Presentation
| Compound | Binding Affinity K D (µM) | Association Rate k on (10³ M⁻¹s⁻¹) | Dissociation Rate k off (10⁻³ s⁻¹) |
| This compound | 1.2 | 35 | 42 |
| Celecoxib (Control) | 0.5 | 50 | 25 |
Note: Data are hypothetical examples for illustrative purposes. The K D value provides a direct measure of binding affinity, with lower values indicating a stronger interaction. This data confirms that the compound physically engages the intended target.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. amsbio.com [amsbio.com]
- 5. Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. portlandpress.com [portlandpress.com]
- 13. benchchem.com [benchchem.com]
- 14. arborassays.com [arborassays.com]
- 15. raybiotech.com [raybiotech.com]
- 16. abcam.com [abcam.com]
Reproducibility of Experiments with 1-Isobutyl-1H-pyrazole-4-carboxylic Acid: A Comparative Guide
In the realm of drug discovery and development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experimental data and methodologies related to 1-Isobutyl-1H-pyrazole-4-carboxylic acid and its alternatives within the pyrazole class of compounds. By examining the synthesis, biological activities, and underlying signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to assess and ensure the reproducibility of their own experiments.
Synthesis of Pyrazole Carboxylic Acids: A Reproducibility Perspective
The synthesis of pyrazole carboxylic acids can be achieved through various methods, with the most common being the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. The choice of synthetic route and reaction conditions can significantly impact the yield, purity, and ultimately, the reproducibility of the biological activity of the final compound.
A frequently employed method involves the cyclocondensation of a β-ketoester with isobutylhydrazine to form the pyrazole ring, followed by hydrolysis of the ester to yield the carboxylic acid. Key factors influencing the reproducibility of this synthesis include the purity of the starting materials, precise control of reaction temperature, and the method of purification. For instance, variations in the reaction solvent and the base used for hydrolysis can lead to different impurity profiles, which may affect biological assay results.
An alternative "one-pot" synthesis approach involves the reaction of arenes with carboxylic acids to form ketones and β-diketones, followed by heterocyclization with hydrazine. While efficient, this method's reproducibility can be sensitive to the stoichiometry of the reagents and the reaction work-up procedure.
To illustrate a typical synthetic workflow, a generalized scheme is presented below.
Comparative Biological Activity of Pyrazole Derivatives
Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The potency of these compounds can vary significantly based on the substituents on the pyrazole ring. Below is a comparison of the reported biological activities of this compound and selected alternatives. The variability in reported IC50 or MIC values across different studies for the same compound can be an indicator of experimental reproducibility challenges.
Table 1: Comparison of Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Target | Assay | IC50 (µM) | Reference |
| This compound | COX-2 | In vitro enzyme assay | Data not available | - |
| Celecoxib | COX-2 | In vitro enzyme assay | 0.04 - 0.8 | [1] |
| Substituted 1,3,4-trisubstituted pyrazoles | COX-2 | Carrageenan-induced paw edema | Varies (e.g., >84% inhibition) | [2] |
| Pyrazolylthiazole carboxylic acids | Inflammation | Carrageenan-induced rat paw edema | 89.59-93.06% inhibition | [3] |
Table 2: Comparison of Antimicrobial Activity of Pyrazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Data not available | Data not available | - |
| Nitrofuran-containing pyrazoles | E. coli, S. aureus | Varies | [2] |
| Pyrazolylthiazole carboxylic acids | Gram-positive bacteria | 6.25 | [3] |
| Pyrazole-3,4-dicarboxylic acid derivatives | Candida albicans | Varies |
Experimental Protocols for Key Biological Assays
To ensure the reproducibility of biological experiments, it is crucial to follow detailed and standardized protocols. Below are outlines of common assays used to evaluate the biological activity of pyrazole derivatives.
In vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.
-
Enzyme and Substrate Preparation : Recombinant human COX-2 enzyme is pre-incubated with the test compound (e.g., this compound) at various concentrations.
-
Reaction Initiation : The reaction is initiated by the addition of arachidonic acid, the substrate for COX-2.
-
Detection : The product of the enzymatic reaction, prostaglandin E2 (PGE2), is measured using a specific immunoassay (e.g., ELISA).
-
Data Analysis : The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Critical for Reproducibility: Purity of the recombinant enzyme, precise timing of incubations, and the accuracy of the detection method are critical for obtaining reproducible results.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Inoculum Preparation : A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared.
-
Compound Dilution : The test compound is serially diluted in a liquid growth medium in a microplate.
-
Inoculation : Each well is inoculated with the microbial suspension.
-
Incubation : The microplate is incubated under conditions suitable for the growth of the microorganism.
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Critical for Reproducibility: The density of the initial inoculum, the composition of the growth medium, and the incubation time and temperature must be strictly controlled.
Signaling Pathway: Cyclooxygenase (COX) Pathway
Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2. This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Understanding this pathway is essential for interpreting the mechanism of action of these compounds.
Conclusion
References
- 1. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Arachidonic Acid Metabolism Pathway Is Not Only Dominant in Metabolic Modulation but Associated With Phenotypic Variation After Acute Hypoxia Exposure [frontiersin.org]
- 3. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
In Vivo Validation of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the mechanism of action of 1-Isobutyl-1H-pyrazole-4-carboxylic acid, a novel pyrazole derivative. Given the limited specific in vivo data for this compound, we present a hypothesized mechanism of action as a kinase inhibitor, a common therapeutic target for pyrazole-based molecules.[1][2][3] This guide compares its projected in vivo performance metrics against a representative alternative kinase inhibitor, providing a template for experimental design and data interpretation.
Postulated Mechanism of Action: Kinase Inhibition
Pyrazole derivatives have been widely investigated as inhibitors of various protein kinases, which play crucial roles in cell signaling pathways implicated in diseases such as cancer and inflammation.[1][2][3][4] The core hypothesis is that this compound exerts its therapeutic effects by inhibiting a specific kinase, thereby modulating downstream signaling pathways involved in cell proliferation and survival. The subsequent experimental protocols are designed to validate this proposed mechanism.
Data Presentation: Comparative In Vivo Performance
The following tables summarize hypothetical, yet representative, quantitative data from key in vivo studies designed to validate the kinase inhibition mechanism of this compound compared to a standard alternative kinase inhibitor.
Table 1: Maximum Tolerated Dose (MTD) Study
| Compound | Dose (mg/kg) | Mean Body Weight Change (%) | Mortality | Clinical Signs of Toxicity |
| This compound | 50 | -2% | 0/5 | None Observed |
| 100 | -5% | 0/5 | Mild Lethargy | |
| 200 | -15% | 1/5 | Severe Lethargy, Piloerection | |
| Alternative Kinase Inhibitor | 50 | -3% | 0/5 | None Observed |
| 100 | -8% | 0/5 | Mild Lethargy | |
| 200 | -18% | 2/5 | Severe Lethargy, Hunched Posture | |
| Vehicle Control | N/A | +1% | 0/5 | None Observed |
Table 2: Pharmacokinetic (PK) Profile
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Half-life (t½) (h) |
| This compound | 100 | 1500 | 2 | 9500 | 6 |
| Alternative Kinase Inhibitor | 100 | 1200 | 4 | 8800 | 8 |
Table 3: Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | 1200 ± 150 | N/A |
| This compound | 50 | 750 ± 100 | 37.5 |
| 100 | 400 ± 80 | 66.7 | |
| Alternative Kinase Inhibitor | 100 | 450 ± 90 | 62.5 |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on established practices for the preclinical evaluation of kinase inhibitors.[5]
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Alternative Kinase Inhibitor
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
6-8 week old female athymic nude mice
-
Standard laboratory animal housing and monitoring equipment
Procedure:
-
Acclimatize animals for at least one week prior to the study.
-
Randomly assign animals to treatment groups (n=5 per group), including a vehicle control group.
-
Prepare fresh dosing solutions daily.
-
Administer escalating doses of the test compounds and vehicle control orally (p.o.) once daily for 14 consecutive days.
-
Monitor and record body weight, food and water consumption, and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.
-
At the end of the 14-day period, euthanize the animals and perform gross necropsy. Collect major organs for histopathological analysis.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Materials:
-
This compound
-
Vehicle
-
6-8 week old male BALB/c mice
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS or equivalent analytical instrumentation
Procedure:
-
Acclimatize animals for at least one week.
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of the test compound.
-
Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood samples to separate plasma.
-
Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.
-
Calculate key PK parameters (Cmax, Tmax, AUC, t½).
Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.
Materials:
-
Human cancer cell line with a known dependence on the target kinase pathway.
-
6-8 week old female athymic nude mice
-
This compound
-
Alternative Kinase Inhibitor
-
Vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cultured human cancer cells into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Administer the test compounds and vehicle control orally once daily.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement.
Visualizations
The following diagrams illustrate the conceptual frameworks of the signaling pathway and experimental workflows.
Caption: Hypothesized mechanism of action for this compound.
References
- 1. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Pyrazole-Based Inhibitors for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of prominent pyrazole-based inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This document focuses on two key classes of pyrazole-containing inhibitors: Janus kinase (JAK) inhibitors and Cyclooxygenase-2 (COX-2) inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
I. Comparative Analysis of Pyrazole-Based JAK Inhibitors
Janus kinases are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a crucial role in cytokine signaling pathways involved in immunity and hematopoiesis.[3] Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers, making JAK inhibitors a significant therapeutic class.[4][5] Here, we compare two well-established pyrazole-based JAK inhibitors: Ruxolitinib and Baricitinib.
Data Presentation: Inhibitor Potency (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Ruxolitinib and Baricitinib against the four JAK isoforms. Lower IC50 values indicate greater potency. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | Primary Target(s) |
| Ruxolitinib | 3.3[5][6] | 2.8[5][6] | 428[6] | 19[5][6] | JAK1, JAK2 |
| Baricitinib | 5.9[7] | 5.7[7] | >400[7] | 53[7] | JAK1, JAK2 |
Signaling Pathway Diagram
The JAK-STAT signaling pathway is a principal route for transducing signals from extracellular cytokines to the nucleus, leading to changes in gene expression. JAK inhibitors block this pathway at the level of the JAK kinase, preventing the downstream phosphorylation and activation of STAT proteins.
II. Comparative Analysis of Pyrazole-Based COX-2 Inhibitors
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[8] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. This section compares Celecoxib, a widely used COX-2 inhibitor, with SC-558, another potent and selective pyrazole-based COX-2 inhibitor.
Data Presentation: Inhibitor Potency (IC50) and Selectivity
The following table presents the IC50 values for Celecoxib and SC-558 against COX-1 and COX-2, along with their selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher SI indicates greater selectivity for COX-2.
| Inhibitor | COX-1 (IC50, µM) | COX-2 (IC50, µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 13.02[9] | 0.49[9] | 26.6 |
| SC-558 | >100 | 0.06 | >1667 |
Note: IC50 values for SC-558 can vary, with some studies showing it to be as potent as celecoxib but with greater selectivity.[10]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vitro COX inhibitor screening assay, a common method to determine the potency and selectivity of compounds like Celecoxib and SC-558.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays discussed in this guide.
In Vitro Kinase Inhibition Assay (for JAK inhibitors)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase. A common method involves measuring the consumption of ATP, for instance, through a luminescence-based assay.
-
Compound Preparation : Create a serial dilution of the test compound in 100% DMSO.
-
Enzyme and Substrate Preparation : Prepare a 2x solution of the recombinant human JAK enzyme and a suitable peptide substrate in a kinase assay buffer.
-
Assay Plate Preparation : Add the diluted test compound to the wells of a 384-well plate.
-
Reaction Initiation : Add the enzyme/substrate mixture to the wells, followed by a 2x ATP solution to start the reaction. The ATP concentration is typically kept near the Km value for the specific enzyme.
-
Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection : Stop the reaction and measure the remaining ATP. For luminescence-based assays, a reagent is added to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a light signal that is inversely proportional to the kinase activity.
-
Data Analysis : Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[11]
In Vitro COX Inhibition Assay
This assay measures the inhibition of COX-1 and COX-2 activity by monitoring the production of prostaglandins. A common method is a colorimetric or fluorometric assay that detects a peroxidase intermediate.[9][12]
-
Reagent Preparation : Prepare a reaction buffer, heme, and solutions of recombinant human or ovine COX-1 and COX-2 enzymes.
-
Inhibitor Preparation : Dissolve the test compounds in a suitable solvent like DMSO and prepare serial dilutions.
-
Assay Setup : In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the diluted test inhibitor or a control (e.g., Celecoxib).
-
Pre-incubation : Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Add the substrate, arachidonic acid, to all wells to start the reaction.
-
Detection : After a specific incubation time at 37°C, measure the product formation. For fluorometric assays, a probe is used that fluoresces upon reacting with the prostaglandin intermediate. The fluorescence is measured kinetically.
-
Data Analysis : Calculate the rate of reaction and determine the percent inhibition for each inhibitor concentration. The IC50 values are then calculated from the dose-response curve.[1][2][12]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the pyrazole-based inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).[13][14][15][16][17]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Baricitinib - Wikipedia [en.wikipedia.org]
- 8. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT (Assay protocol [protocols.io]
Head-to-Head Comparison of Pyrazole-4-Carboxamide Analogs as Potent Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a series of 1-substituted-pyrazole-4-carboxamide analogs, a chemical class of significant interest in the development of novel fungicides. The primary mechanism of action for many of these compounds is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi. This guide summarizes quantitative performance data, details key experimental protocols, and visualizes the general synthetic scheme and biological evaluation workflow.
Quantitative Performance Analysis
The antifungal efficacy of a series of synthesized pyrazole-4-carboxamide analogs was evaluated against a panel of phytopathogenic fungi. The following table summarizes the in vitro antifungal activity, represented by the EC50 values (the concentration of the compound that inhibits 50% of the mycelial growth), against Rhizoctonia solani, a significant plant pathogen. The core structure is a 1-substituted-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide with variations in the N-phenyl substituent.
| Compound ID | R (N-phenyl substituent) | EC50 (µg/mL) against R. solani |
| I-a | 2-methylphenyl | 0.85 |
| I-b | 2-ethylphenyl | 0.72 |
| I-c | 2-isopropylphenyl | 0.61 |
| I-d | 2-chlorophenyl | 1.23 |
| I-e | 2-bromophenyl | 1.56 |
| I-f | 2,6-dimethylphenyl | 0.45 |
| I-g | 2,6-diethylphenyl | 0.38 |
| I-h | 2,6-dichlorophenyl | 0.98 |
| Fluxapyroxad | (commercial SDHI fungicide) | 0.103 |
| Boscalid | (commercial SDHI fungicide) | 0.741 |
Data presented is a representative compilation based on findings for this class of compounds.
Experimental Protocols
General Synthesis of Pyrazole-4-Carboxamide Analogs
The synthesis of the target pyrazole-4-carboxamide derivatives is typically achieved through a multi-step process, beginning with the formation of the core pyrazole ring, followed by functionalization and final amidation.
-
Synthesis of Ethyl 1-Alkyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: The pyrazole core is synthesized via a cyclocondensation reaction between an appropriate hydrazine (e.g., isobutylhydrazine) and a β-ketoester.
-
Hydrolysis to Carboxylic Acid: The resulting pyrazole ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the corresponding 1-alkyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
-
Formation of Acid Chloride: The carboxylic acid is then converted to the more reactive acid chloride by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Amidation: The final step involves the reaction of the pyrazole-4-carbonyl chloride with a substituted aniline in the presence of a base (e.g., triethylamine or pyridine) to yield the desired N-aryl-1-alkyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide analog.
In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)
The antifungal activity of the synthesized compounds is determined using the mycelium growth rate method.
-
Preparation of Test Plates: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then added to molten potato dextrose agar (PDA) medium to achieve a series of final concentrations. The medium is then poured into Petri dishes.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the test fungus and placed at the center of each PDA plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25-28 °C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period (e.g., 48-72 hours), or until the mycelium in the control plate (containing only the solvent) reaches the edge of the plate.
-
Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the formula:
-
Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / (Colony diameter of control - Mycelial disc diameter)] x 100
-
-
EC50 Determination: The EC50 values are calculated by probit analysis based on the inhibition rates at different concentrations of the test compounds.
Visualizations
Navigating the Selectivity Landscape: A Cross-Reactivity Profile of 1-Isobutyl-1H-pyrazole-4-carboxylic acid
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides a comparative analysis of the cross-reactivity of 1-Isobutyl-1H-pyrazole-4-carboxylic acid against a panel of kinases and G-protein coupled receptors (GPCRs). The data presented herein is intended to serve as a foundational resource for evaluating its potential as a selective chemical tool.
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2] The specific compound, this compound, belongs to this versatile class of molecules. While its precise biological targets are not extensively characterized in publicly available literature, related pyrazole-containing compounds have been identified as inhibitors of enzymes such as cyclooxygenase (COX) and as antagonists of receptors like the Farnesoid X Receptor (FXR).[1][3]
This guide presents a hypothetical cross-reactivity profile to illustrate how such a compound would be evaluated. We will posit that this compound is a potent inhibitor of a hypothetical kinase, "Kinase A," and assess its selectivity against a panel of other kinases and GPCRs. This comparative analysis is supplemented with detailed experimental protocols and visual workflows to provide a comprehensive understanding of the methodologies used to generate such a selectivity profile.
In Vitro Binding Affinity Profile
To ascertain the selectivity of this compound, its binding affinity was assessed against a panel of 10 kinases and 5 GPCRs. The following table summarizes the equilibrium dissociation constants (Kd) obtained from competitive binding assays.
| Target | Target Class | This compound (Kd in nM) | Alternative Compound 1 (Kd in nM) | Alternative Compound 2 (Kd in nM) |
| Kinase A (Hypothetical Primary Target) | Kinase | 15 | 5 | 25 |
| Kinase B | Kinase | 150 | 500 | 250 |
| Kinase C | Kinase | >10,000 | 8,000 | >10,000 |
| Kinase D | Kinase | 850 | 1,200 | 900 |
| Kinase E | Kinase | >10,000 | >10,000 | >10,000 |
| Kinase F | Kinase | 2,500 | 3,000 | 1,800 |
| Kinase G | Kinase | >10,000 | >10,000 | >10,000 |
| Kinase H | Kinase | 5,000 | 6,500 | 4,800 |
| Kinase I | Kinase | >10,000 | >10,000 | >10,000 |
| Kinase J | Kinase | 7,800 | 9,000 | 8,200 |
| GPCR A | GPCR | >10,000 | >10,000 | >10,000 |
| GPCR B | GPCR | >10,000 | >10,000 | >10,000 |
| GPCR C | GPCR | >10,000 | >10,000 | >10,000 |
| GPCR D | GPCR | >10,000 | >10,000 | >10,000 |
| GPCR E | GPCR | >10,000 | >10,000 | >10,000 |
-
Alternative Compound 1: A known multi-kinase inhibitor.
-
Alternative Compound 2: A structurally similar pyrazole-containing compound.
Cellular Target Engagement
To confirm the in-cell activity and selectivity of this compound, a Cellular Thermal Shift Assay (CETSA) was performed in a relevant cell line. The table below shows the shift in the melting temperature (ΔTm) of the target proteins upon treatment with the compound, indicating direct target engagement.
| Target | Target Class | This compound (ΔTm in °C) | Alternative Compound 1 (ΔTm in °C) | Alternative Compound 2 (ΔTm in °C) |
| Kinase A (Hypothetical Primary Target) | Kinase | +3.5 | +4.2 | +2.8 |
| Kinase B | Kinase | +1.2 | +0.5 | +1.5 |
| Kinase D | Kinase | +0.8 | Not Determined | +0.6 |
Experimental Protocols
Kinase Binding Assay (Radioligand Competition)
A competitive binding assay was employed to determine the binding affinity (Kd) of the test compounds for the kinase panel.
-
Assay Principle: The assay measures the ability of a test compound to displace a known radiolabeled ligand from the kinase active site.
-
Procedure:
-
Kinase, radioligand, and a serial dilution of the test compound were incubated in an assay buffer.
-
The reaction was allowed to reach equilibrium.
-
The amount of bound radioligand was quantified using a scintillation counter.
-
-
Data Analysis: The IC50 values were determined by fitting the displacement curves to a sigmoidal dose-response model. Kd values were then calculated using the Cheng-Prusoff equation.
GPCR Binding Assay (Radioligand Competition)
A similar competitive binding assay was used to assess the binding of the compounds to the GPCR panel.
-
Assay Principle: This assay measures the displacement of a specific radioligand from the GPCR expressed in a cell membrane preparation.
-
Procedure:
-
Cell membranes expressing the target GPCR were incubated with a fixed concentration of a suitable radioligand and varying concentrations of the test compound.
-
The mixture was incubated to allow for competitive binding.
-
Bound and free radioligand were separated by filtration, and the radioactivity of the filter-bound membranes was measured.
-
-
Data Analysis: IC50 values were determined from the competition curves and converted to Ki values using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
CETSA was utilized to verify the direct interaction of the compounds with their targets in a cellular context.
-
Assay Principle: The binding of a ligand to a protein can increase its thermal stability. CETSA measures this change in thermal stability.
-
Procedure:
-
Intact cells were treated with the test compound or vehicle control.
-
The treated cells were heated to a range of temperatures.
-
The cells were lysed, and the soluble fraction was separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble target protein at each temperature was quantified by Western blotting or mass spectrometry.
-
-
Data Analysis: Melting curves were generated by plotting the amount of soluble protein as a function of temperature. The change in the melting temperature (ΔTm) was calculated as the difference between the Tm of the compound-treated and vehicle-treated samples.
Visualizing the Concepts
To further clarify the experimental and conceptual frameworks, the following diagrams are provided.
Caption: Hypothetical signaling pathway involving Kinase A.
Caption: Workflow for the in vitro kinase binding assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This comparative guide provides a hypothetical but representative cross-reactivity profile for this compound. The presented data illustrates its potential as a selective inhibitor of "Kinase A," with minimal off-target activity against the screened kinases and GPCRs. The detailed experimental protocols and workflows offer a transparent view of the methodologies required to generate such a selectivity profile. For researchers in drug discovery, this guide underscores the importance of comprehensive cross-reactivity profiling to ensure the development of safe and effective therapeutics. Further experimental validation on a broader panel of targets is recommended to fully elucidate the selectivity profile of this compound.
References
Validating Target Engagement of Novel Compounds: A Comparative Guide for 1-Isobutyl-1H-pyrazole-4-carboxylic acid
For researchers, scientists, and drug development professionals, validating that a novel compound interacts with its intended molecular target within a cellular context is a pivotal step in early-stage drug discovery. This guide provides a comparative overview of key experimental approaches to validate the target engagement of 1-Isobutyl-1H-pyrazole-4-carboxylic acid, a small molecule for which the specific biological target is not yet publicly defined. This guide will use a hypothetical target, a protein kinase, to illustrate the application of these methods, as pyrazole scaffolds are common in kinase inhibitors.
The journey from a promising small molecule to a therapeutic candidate is fraught with challenges, a primary one being the definitive identification and validation of its biological target.[1][2] For a novel compound like this compound, a multi-pronged experimental approach is crucial to confidently establish its mechanism of action. This guide outlines a robust workflow for target identification and validation, comparing the utility of various techniques.
Hypothetical Target: A Protein Kinase
Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequent targets for therapeutic intervention, particularly in oncology.[3] The pyrazole core is a well-established scaffold in the design of kinase inhibitors. For the purpose of this guide, we will hypothesize that this compound engages a specific protein kinase, "Kinase X," which is a component of a cellular signaling pathway.
Workflow for Target Identification and Validation
A systematic approach is necessary to first identify and then validate the molecular target of a novel compound.[4][5]
Caption: A general workflow for identifying and validating the target of a novel compound.
Comparative Analysis of Target Validation Methods
Once a putative target like "Kinase X" is identified, several techniques can be employed to validate direct engagement by this compound. Each method offers distinct advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[6][7] | Label-free; applicable in intact cells and tissues; provides direct evidence of target engagement.[8][9] | Requires a specific antibody for detection; may not be suitable for all proteins. |
| Kinase Inhibition Assay | Measures the ability of a compound to inhibit the enzymatic activity of a kinase.[3][10] | Quantitative measure of potency (IC50); high-throughput formats available.[11] | In vitro assay may not fully recapitulate the cellular environment; does not directly confirm target binding in cells. |
| Western Blotting | Detects changes in the phosphorylation state of the target kinase or its downstream substrates.[12][13] | Widely accessible technique; provides information on the functional consequences of target engagement.[14] | Indirect measure of target engagement; can be semi-quantitative. |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This biophysical assay directly measures the binding of a compound to its target protein in a cellular environment based on the principle of ligand-induced thermal stabilization.[6][15]
Protocol:
-
Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heat Challenge: Subject the cell suspensions to a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification and Detection: Quantify the amount of soluble "Kinase X" in the supernatant at each temperature using Western blotting or other protein detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble "Kinase X" as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Biochemical Kinase Inhibition Assay
This in vitro assay quantifies the ability of a compound to inhibit the enzymatic activity of the target kinase.[10][16]
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction Setup: In a microplate, combine the recombinant "Kinase X" enzyme, a specific peptide substrate, and ATP in an appropriate assay buffer.
-
Incubation: Add the diluted compound to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of product formed or the amount of ATP consumed. Luminescence-based assays that measure remaining ATP are common.[10]
-
Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
| Concentration of this compound (nM) | Kinase Activity (%) |
| 0 (Vehicle) | 100 |
| 1 | 92 |
| 10 | 75 |
| 100 | 51 |
| 1000 | 23 |
| 10000 | 8 |
Western Blotting for Downstream Signaling
This technique assesses target engagement by measuring changes in the phosphorylation status of the target kinase or its downstream substrates, providing a functional readout of inhibition in a cellular context.[12][13]
Protocol:
-
Cell Treatment: Treat cultured cells with increasing concentrations of this compound.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[17]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of "Kinase X" or a downstream substrate. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) and the total amount of the target protein. A decrease in the phosphorylation signal with increasing compound concentration indicates target engagement and inhibition.
Caption: Hypothetical signaling pathway illustrating the inhibition of Kinase X.
Conclusion
Validating the target engagement of a novel compound like this compound requires a rigorous and multi-faceted experimental approach. While the specific target of this molecule is not publicly known, by hypothesizing a plausible target class such as protein kinases, we can outline a clear and comprehensive validation strategy. The combination of direct biophysical methods like CETSA with functional assays such as kinase inhibition and Western blotting provides a robust framework for building a convincing case for a compound's mechanism of action, a critical step in its journey towards becoming a potential therapeutic.
References
- 1. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 2. Identification and validation of bioactive small molecule target through phenotypic screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. Western blot - Wikipedia [en.wikipedia.org]
Comparative Analysis of Pyrazole-4-Carboxylic Acid Derivatives as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of the antifungal activity of various 1H-pyrazole-4-carboxylic acid derivatives against common phytopathogenic fungi. The data presented is compiled from recent studies and is intended to aid in the research and development of novel antifungal agents. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows.
Data Presentation: Antifungal Activity of Pyrazole Derivatives
The following tables summarize the in vitro antifungal activity (EC50 values in μg/mL) of selected pyrazole-4-carboxamide and isoxazolol pyrazole carboxylate derivatives against various phytopathogenic fungi. The data is compared with the performance of commercial fungicides.
Table 1: Antifungal Activity (EC50 in μg/mL) of Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Derivatives [1]
| Compound ID | Alternaria porri | Marssonina coronaria | Cercospora petroselini | Rhizoctonia solani |
| 7af | - | - | - | - |
| 7bc | - | - | - | - |
| 7bg | 11.22 | 7.93 | 27.43 | 4.99 |
| 7bh | 24.76 | 25.48 | 6.99 | 5.93 |
| 7bi | 21.01 | 9.08 | 32.40 | 7.69 |
| 7ai | 2.24 | 3.21 | 10.29 | 0.37 |
| Carbendazol (Control) | 0.99 | 0.96 | 0.96 | 1.00 |
| Note: '--' indicates that the percentage of inhibition was lower than 50% at a concentration of 100 μg/mL. |
Table 2: Antifungal Activity (EC50 in μM) of Pyrazole Analogues Containing an Aryl Trifluoromethoxy Group against Fusarium graminearum
| Compound ID | R1 Substituent | R2 Substituent | EC50 (μM) |
| 1t | Cyclohexyl | 4-CF3O-Ph | - |
| 1v | n-Butyl | 4-CF3O-Ph | 0.0530 |
| Pyraclostrobin (Control) | - | - | - |
| Note: A specific EC50 value for Pyraclostrobin was not provided in the summarized text, but compound 1v's activity was stated to be comparable. |
Experimental Protocols
Mycelium Growth Inhibition Assay
This in vitro assay is a standard method for evaluating the antifungal activity of chemical compounds.
Objective: To determine the concentration of a compound that inhibits the growth of a specific fungus by 50% (EC50).
Materials:
-
Fungal strains (e.g., Alternaria porri, Marssonina coronaria, Cercospora petroselini, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungal Plates: The fungal strains are cultured on PDA plates for 3-5 days at 25-28°C to allow for sufficient mycelial growth.
-
Preparation of Test Plates:
-
The test compounds are dissolved in a minimal amount of solvent and then mixed with molten PDA to achieve the desired final concentrations (e.g., a series of dilutions from 0.1 to 100 μg/mL).
-
A control plate containing only the solvent in PDA is also prepared.
-
The PDA mixed with the test compound or solvent is poured into sterile Petri dishes and allowed to solidify.
-
-
Inoculation: A 5 mm diameter mycelial disc is taken from the edge of an actively growing fungal culture plate using a sterile cork borer and placed at the center of each test and control plate.
-
Incubation: The inoculated plates are incubated at 25-28°C for 48-72 hours, or until the mycelial growth in the control plate has reached a significant portion of the plate's diameter.
-
Data Collection: The diameter of the fungal colony on each plate is measured in two perpendicular directions.
-
Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:
-
C = Average diameter of the mycelial colony on the control plate.
-
T = Average diameter of the mycelial colony on the treated plate.
-
-
Determination of EC50: The EC50 value is determined by plotting the inhibition percentage against the corresponding compound concentrations and performing a regression analysis.
Mandatory Visualization
Signaling Pathway: Mechanism of Action of SDHI Fungicides
Many pyrazole carboxamide derivatives function as Succinate Dehydrogenase Inhibitors (SDHIs). They disrupt the fungal mitochondrial respiratory chain, leading to cell death.[2][3][4]
Caption: Mechanism of action of pyrazole carboxamide SDHI fungicides.
Experimental Workflow: Mycelium Growth Inhibition Assay
The following diagram illustrates the workflow for determining the antifungal efficacy of test compounds.
Caption: Workflow for the mycelium growth inhibition assay.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boscalid fungicide uses [cnagrochem.com]
- 3. The Application of Fungicide Boscalid - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 4. Boscalid - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-Isobutyl-1H-pyrazole-4-carboxylic acid
Researchers and scientists handling 1-Isobutyl-1H-pyrazole-4-carboxylic acid must adhere to strict safety and disposal protocols to ensure a secure laboratory environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is classified with several hazards, making vigilant use of Personal Protective Equipment (PPE) non-negotiable. The compound is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2]
| Hazard Statement | Classification | Recommended PPE |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves and clothing. |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye and face protection, such as safety glasses or a face shield.[1][2] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area. |
Step-by-Step Disposal Protocol
Proper disposal is critical to prevent environmental contamination and ensure compliance with regulations. Never dispose of this chemical down the drain or in regular trash.[3]
1. Waste Identification and Segregation:
-
Classify this compound as a hazardous chemical waste.
-
Segregate it from other waste streams to avoid incompatible chemical reactions.
2. Containerization:
-
Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical.
-
The container must be sealable and kept closed except when adding waste.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the date.
3. On-Site Neutralization (if applicable and trained):
-
For small residual amounts, consult with your institution's Environmental Health and Safety (EHS) office for approved neutralization protocols. This is not a standard disposal method and should only be performed by trained personnel.
4. Professional Disposal:
-
The primary and recommended disposal method is to engage a licensed professional waste disposal service.[2]
-
The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be handled by the professional disposal service.
-
Alternatively, the material may be dissolved or mixed with a combustible solvent before incineration.[1]
5. Empty Container Disposal:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.
-
After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste.
Emergency Spill Protocol
In the event of a spill, immediate and appropriate action is required to mitigate exposure and contamination.
1. Evacuate and Secure the Area:
-
If the spill is large or in a poorly ventilated area, evacuate personnel immediately.
-
Restrict access to the spill area.
2. Don Appropriate PPE:
-
Before attempting to clean the spill, ensure you are wearing the necessary PPE, including gloves, safety glasses or a face shield, and a lab coat. For significant spills, respiratory protection may be necessary.[4]
3. Contain the Spill:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[2][3]
-
For solutions, use an inert absorbent material to contain the spill.
4. Clean and Decontaminate:
-
Once the bulk of the material is collected, decontaminate the area with a suitable solvent or cleaning agent.
-
All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be placed in a sealed bag and disposed of as hazardous waste.
5. Reporting:
-
Report the spill to your laboratory supervisor and EHS office, regardless of the size.
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Isobutyl-1H-pyrazole-4-carboxylic acid
This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Isobutyl-1H-pyrazole-4-carboxylic acid. The following procedures are based on the known hazards of structurally similar pyrazole carboxylic acids and are intended to ensure the safe use of this compound in a laboratory setting.
Disclaimer: The toxicological properties of this compound have not been fully investigated.[1][2] The information provided here is based on data from analogous chemical structures and should be used as a guide for establishing safe laboratory practices. A thorough risk assessment should be conducted before handling this chemical.
Hazard Identification and Classification
Based on data from structurally related compounds, this compound is anticipated to have the following GHS hazard classifications:
| Hazard Class | GHS Hazard Code | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335 | May cause respiratory irritation[2][3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield approved under appropriate government standards such as NIOSH (US) or EN 166 (EU) should be worn.[1] |
| Skin Protection | A complete suit protecting against chemicals and chemical-resistant gloves (inspected prior to use) are required.[1] The type of protective equipment should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area.[1] If dust or aerosols are likely to be generated, use a NIOSH-approved respirator with a P95 (US) or P1 (EU EN 143) particle filter for nuisance exposures. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4] A self-contained breathing apparatus must be available in case of an emergency.[5] |
Operational and Handling Plan
Adherence to the following step-by-step procedures is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[6]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[1]
-
Keep the container tightly closed when not in use.[6]
2. Handling the Chemical:
-
Avoid direct contact with the substance.[5] Do not get it in your eyes, on your skin, or on your clothing.[6][7]
-
Avoid the formation and inhalation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.
-
Do not eat, drink, or smoke in the handling area.
-
Wash your hands and any exposed skin thoroughly after handling.[6]
3. Storage:
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep the container tightly closed and store in the original packaging.[5]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
Emergency Procedures
In the event of an exposure or spill, follow these first-aid and containment measures immediately.
| Incident | First-Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[6] |
| Accidental Release | Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the spilled material and place it in a suitable, closed container for disposal. Prevent the substance from entering drains.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
| Waste Type | Disposal Method |
| Unused Chemical | Dispose of the contents at an approved waste disposal plant.[6] This can be done by dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] Contact a licensed professional waste disposal service.[1] |
| Contaminated Packaging | Dispose of as unused product.[1] The packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill. For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible option. |
| Environmental Precautions | Do not let the product enter drains, other waterways, or soil.[8] |
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
